Seviteronel

Catalog No.
S548885
CAS No.
1610537-15-9
M.F
C18H17F4N3O3
M. Wt
399.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Seviteronel

CAS Number

1610537-15-9

Product Name

Seviteronel

IUPAC Name

(1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol

Molecular Formula

C18H17F4N3O3

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m0/s1

InChI Key

ZBRAJOQFSNYJMF-SFHVURJKSA-N

SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

solubility

Soluble in DMSO, not in water

Synonyms

VT464; VT 464; VT-464; INO-464; INO 464; INO464; Seviteronel.

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

Isomeric SMILES

CC(C)[C@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

The exact mass of the compound Seviteronel is 399.1206 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Seviteronel mechanism of action CYP17 lyase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Seviteronel exerts its antitumor effect through a dual mechanism of action, simultaneously targeting androgen production and AR signaling [1] [2].

  • CYP17 Lyase Inhibition: The CYP17 enzyme possesses two key activities: 17α-hydroxylase and 17,20-lyase. This compound selectively inhibits the 17,20-lyase activity, which is critical for the final step in the biosynthesis of androgens (e.g., dehydroepiandrosterone and androstenedione) from pregnenolone and progesterone precursors [3] [4]. This selective inhibition reduces the production of potent androgens that activate the AR.
  • Androgen Receptor Antagonism: Beyond suppressing androgen synthesis, this compound directly binds to the AR, acting as a competitive antagonist. It blocks the receptor from binding natural androgens and prevents AR-mediated gene transcription. Notably, it maintains this antagonistic activity against certain AR mutations, such as T877A and F876L, which are associated with resistance to other AR-targeted therapies like enzalutamide and abiraterone [3].

The combined effect of reducing ligand availability and directly blocking the receptor disrupts the AR signaling pathway, a key driver in many prostate and some breast cancers.

Key Properties of this compound

The table below summarizes the core characteristics of this compound based on preclinical and clinical data.

Property Description
Molecular Target Dual inhibitor of CYP17 17,20-lyase and the Androgen Receptor (AR) [1] [2]
Selectivity Approximately 10-fold selectivity for CYP17 lyase over 17α-hydroxylase [3]
Target Mutations Effective against AR mutations T877A and F876L, which confer resistance to other agents [3]

| Recommended Phase 2 Dose | Men (CRPC): 600 mg once daily [5] Women (Breast Cancer): 450 mg once daily [2] [6] | | Common Adverse Events | Fatigue, dizziness, blurred vision, dysgeusia (altered taste), tremor, nausea, vomiting [5] [2] |

Radiosensitization Mechanism and Protocol

Preclinical research demonstrates this compound can radiosensitize AR-positive triple-negative breast cancer (TNBC) models, suggesting a role beyond direct cytotoxicity [1].

Experimental Workflow

The diagram below illustrates the key steps of the clonogenic survival assay used to evaluate this compound's radiosensitizing effect.

G Start Plate AR+ TNBC Cells A Pre-treat with This compound or Vehicle Start->A B Irradiate Cells (Varying Doses) A->B C Incubate for Colony Formation B->C D Fix and Stain Colonies C->D E Count Colonies (>50 cells) D->E F Analyze Survival Curves (Radiation Enhancement Ratio) E->F

Detailed Protocol

This methodology assesses a cell's capacity for unlimited proliferation, a key indicator of radiotherapy success [1].

  • Cell Preparation: Seed AR-positive (AR+) TNBC cells (e.g., MDA-MB-453) and AR-negative (AR-) control cells in appropriate culture flasks and allow them to adhere.
  • Drug Treatment: Pre-treat cells with a specific concentration of this compound for a set period. A typical concentration is up to 5 µM, with a 2-hour pre-incubation before irradiation [1].
  • Radiation: Irradiate cells at room temperature using a clinical irradiator with varying doses (e.g., 0, 2, 4, 6, 8 Gy).
  • Clonogenic Assay: Immediately after irradiation, trypsinize, count, and re-seed cells at low densities in triplicate into multi-well plates. Allow colonies to develop for 1-3 weeks without drug.
  • Fixation and Staining: Aspirate media, fix cells with methanol or ethanol, and stain with crystal violet.
  • Data Analysis:
    • Count only colonies containing more than 50 cells.
    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each radiation dose.
    • Plot SF against radiation dose to generate a survival curve for each treatment condition.
    • Calculate the Radiation Enhancement Ratio (RER) by dividing the radiation dose required to achieve a specific SF (e.g., SF=0.5) in the control group by the dose required for the same SF in the this compound-treated group. An RER > 1 indicates radiosensitization. Studies reported RERs of 1.20–1.89 in AR+ models [1].
Investigation of Underlying Mechanism

To investigate the mechanism of radiosensitization, the repair of DNA double-strand breaks can be evaluated via immunofluorescence staining of γH2AX foci [1].

  • Procedure: Treat and irradiate cells as before. At fixed time points post-irradiation (e.g., 0, 6, 16, 24 hours), fix cells, permeabilize them, and incubate with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody.
  • Analysis: Count the number of γH2AX foci per nucleus using fluorescence microscopy. A significant delay in the disappearance of foci in the this compound-plus-radiation group compared to radiation alone indicates impaired DNA damage repair. This delay was observed in AR+ models but not in AR- models [1].

Clinical Pharmacology and Tolerability

Population pharmacokinetic analysis indicates this compound exhibits linear pharmacokinetics over 50–750 mg doses. While body weight and sex were statistically significant covariates for clearance, the differences were not clinically meaningful enough to necessitate dose adjustment from the established recommendations [7].

  • Tolerability Profile: The most common treatment-related adverse events were generally Grade 1-2 and included fatigue, dizziness, blurred vision, dysgeusia (altered taste), tremor, nausea, and vomiting [5] [2].
  • Dose-Limiting Toxicities: In clinical trials, neurocognitive adverse events such as confusional state, delirium, and mental status changes were observed as Grade 3/4 dose-limiting toxicities, particularly at higher doses (600 mg and 750 mg) in women with breast cancer. This led to the establishment of a lower recommended Phase 2 dose for women (450 mg QD) compared to men (600 mg QD) [2] [6].
  • Clinical Development Status: A Phase 2 study in men with metastatic CRPC who had progressed after enzalutamide treatment showed limited tolerability and clinically insignificant response rates, leading the authors to conclude that further development in this setting was not supported [3].

References

what is Seviteronel and what is it used for

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Pharmacodynamics

Seviteronel's therapeutic action stems from its dual mechanism, which simultaneously reduces androgen production and blocks androgen signaling.

  • CYP17 Lyase Inhibition: this compound potently and selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme. This enzyme is crucial for the biosynthesis of androgens (e.g., testosterone) and estrogens [1] [2] [3]. Its ~10-fold selectivity for lyase over 17α-hydroxylase activity is a key differentiator; this higher specificity may result in less interference with cortisol production compared to other CYP17A1 inhibitors like abiraterone, potentially allowing administration without concomitant steroid replacement [3].
  • Androgen Receptor Antagonism: this compound directly competes with androgens for binding to the AR and acts as a competitive antagonist. It inhibits both wild-type and some mutated forms (e.g., T877A, F876L) of the receptor [1] [3].

This dual action is illustrated in the following pathway:

G Cholesterol Cholesterol CYP17_1 CYP17A1 Enzyme (17α-hydroxylase) Cholesterol->CYP17_1 Pregnenolone Pregnenolone CYP17_1->Pregnenolone CYP17_2 CYP17A1 Enzyme (17,20-lyase) Pregnenolone->CYP17_2 Androgens Androgens CYP17_2->Androgens AR Androgen Receptor (AR) Androgens->AR Activates GeneTranscription Gene Transcription & Cell Growth AR->GeneTranscription Seviteronel_CYP17 This compound CYP17 Lyase Inhibitor Seviteronel_CYP17->CYP17_2 Inhibits Seviteronel_AR This compound AR Antagonist Seviteronel_AR->AR  Blocks

Preclinical & Clinical Research Applications

This compound has been investigated in various cancer types, primarily those driven by androgen receptor signaling.

Breast Cancer

Research has focused on triple-negative breast cancer (TNBC) and estrogen receptor-positive (ER+) breast cancer, particularly subsets that express the androgen receptor (AR+) [1] [4].

  • Preclinical Findings: In vitro and in vivo studies demonstrated that this compound inhibits the growth of various breast cancer cell lines, including ER+/AR+ and TNBC/AR+ models. It showed efficacy in tamoxifen-resistant cell lines and AR-driven models, in some cases with higher potency than enzalutamide (another AR inhibitor) [1]. A key study also found that this compound acts as a radiosensitizer in AR+ TNBC models, impairing DNA double-strand break repair and enhancing the efficacy of radiation therapy in vitro and in vivo [5].
  • Clinical Trials (Phase 1): A phase 1 study in women with advanced TNBC or ER+ breast cancer established the recommended Phase 2 dose (RP2D) as 450 mg once daily [1]. At this dose, clinical benefit was observed: 4 out of 7 subjects achieved stable disease or better at 16 weeks (for TNBC) or 24 weeks (for ER+) [1]. The most common adverse events were Grade 1 or 2, including tremor, nausea, vomiting, and fatigue [1].
Prostate Cancer

This compound was evaluated for metastatic castration-resistant prostate cancer (mCRPC).

  • Clinical Outcome: A Phase 2 study in patients whose disease had progressed on enzalutamide showed that this compound was not generally well-tolerated and was associated with limited clinical efficacy [6]. The study reported a high rate of toxicity, with common adverse events including concentration impairment, fatigue, tremor, and nausea, leading to premature discontinuation in many patients [6]. Only one of 17 patients achieved a significant decline in prostate-specific antigen [6]. This suggests limited potential for this compound as a single agent in this treatment-resistant setting.

Experimental Protocols for Key Studies

For research purposes, here are the methodologies from two pivotal studies on this compound.

Protocol for In Vitro Radiosensitization Study [5]

This study investigated the radiosensitizing effects of this compound on AR+ TNBC cell lines.

  • Cell Lines & Culture: Used AR+ TNBC models (e.g., MDA-MB-453, ACC-422) and AR-negative controls (e.g., MDA-MB-231). Cells were maintained in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
  • Radiosensitization Assay (Clonogenic Survival):
    • Pre-treatment: Cells were treated with this compound (e.g., 1-5 µM) or vehicle control for a specified period before irradiation.
    • Irradiation: Cells were irradiated at various doses (e.g., 0, 2, 4, 6, 8 Gy).
    • Clonogenic Assay: After irradiation, cells were trypsinized, counted, and re-seeded at low density in fresh drug-free medium to form colonies for 7-14 days.
    • Analysis: Colonies were fixed, stained, and counted. Survival fractions were calculated and fitted to a linear-quadratic model. The radiation enhancement ratio (RER) was determined.
  • DNA Damage Repair Analysis (γH2AX Foci):
    • Cells grown on coverslips were treated with this compound and irradiated.
    • At fixed time points post-irradiation (e.g., 0.5, 6, 16, 24h), cells were fixed and immunostained for γH2AX, a marker of DNA double-strand breaks.
    • Foci were counted using fluorescence microscopy to quantify the kinetics of DNA repair.
Protocol for In Vivo Xenograft Study [5]

This protocol assessed the combined effect of this compound and radiation in a mouse model.

  • Animal Model: Immunocompromised mice were subcutaneously inoculated with AR+ TNBC cells (e.g., MDA-MB-453) to form tumors.
  • Dosing and Treatment:
    • Drug Administration: Once tumors reached a measurable volume (e.g., ~150 mm³), mice received this compound (e.g., 50 mg/kg) or vehicle control via oral gavage daily.
    • Radiation Therapy: Tumors were locally irradiated (e.g., 2-4 Gy per fraction) while the rest of the body was shielded.
  • Endpoint Analysis:
    • Tumor Volume: Measured regularly with calipers. Tumor volume doubling and tripling times were calculated.
    • Statistical Analysis: Compare tumor growth curves between control, this compound-only, radiation-only, and combination groups to evaluate synergistic effects.

Quantitative Data Summary

The table below consolidates key quantitative findings from research on this compound.

Parameter Value / Finding Context / Model
CYP17 Lyase IC₅₀ 69 nM [7] In vitro, human enzyme
CYP17 Hydroxylase IC₅₀ 670 nM [3] In vitro, human enzyme
Recommended Phase 2 Dose 450 mg, once daily [1] Women with advanced breast cancer
Clinical Benefit Rate (CBR) 4 of 7 subjects [1] At 450 mg QD (CBR16 for TNBC, CBR24 for ER+)
Common Adverse Events (Gr 1/2) Tremor (42%), Nausea (42%), Vomiting (37%), Fatigue (37%) [1] Phase 1 study in breast cancer
PSA Response (≥50% decline) 1 of 17 patients (6%) [6] Phase 2 study in mCRPC post-enzalutamide

Future Research Directions

Based on the current evidence, future research on this compound could focus on:

  • Combination Therapies: Exploring synergies with other agents, such as CDK4/6 inhibitors or PD-1/PD-L1 checkpoint inhibitors, especially in AR+ TNBC [4].
  • Biomarker Development: Identifying robust biomarkers beyond AR expression by IHC to better predict which patients are most likely to respond to therapy [4].
  • Overcoming Resistance: Investigating mechanisms of resistance to this compound and developing strategies to overcome them, potentially by combining it with low-dose dexamethasone or other pathway-targeted drugs [6].

References

Seviteronel androgen receptor antagonist activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathways

Seviteronel's dual activity disrupts the androgen signaling axis at two distinct points. The following diagram illustrates its core mechanism of action and the classical AR signaling pathway it inhibits.

G cluster_sevi This compound Inhibition Points Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17 Hydroxylase Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens (e.g., Testosterone, DHT) Progesterone->Androgens CYP17 17,20-Lyase AR_Inactive AR (Inactive) Complexed with HSPs Androgens->AR_Inactive AR Androgen Receptor (AR) AR_Active AR (Active) Dimerized AR_Inactive->AR_Active Ligand Binding Nuclear Translocation ARE Androgen Response Elements (ARE) AR_Active->ARE GeneTranscription Transcription of Target Genes ARE->GeneTranscription CellProcesses Cell Proliferation Survival GeneTranscription->CellProcesses InhibitLyase 1. Inhibits CYP17 Lyase InhibitAR 2. Directly Antagonizes AR

Key Preclinical & Clinical Findings

Research has explored this compound's efficacy in various cancer models, particularly in AR-positive Triple-Negative Breast Cancer (TNBC) and castration-resistant prostate cancer (CRPC). The following table summarizes major experimental findings:

Cancer Model Experimental Setting Key Findings Citation
AR+ TNBC In vitro & in vivo (xenograft) Synergy with CDK4/6 inhibitors (e.g., abemaciclib). Combination Index (CI) < 0.9 indicated synergy [1]. [1]
AR+ TNBC In vitro (clonogenic survival) & in vivo Effective radiosensitizer. Radiation Enhancement Ratios (1.20–1.89); impaired DNA double-strand break repair (γH2AX foci) [2] [3]. [2] [3]
CRPC Phase II Clinical Trial (Post-Enzalutamide) Limited efficacy and tolerability. Led to discontinuation of development for prostate cancer due to toxicity (e.g., cognitive impairment) and insignificant response rate [4]. [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies from key studies.

Drug Sensitivity and Synergy Assays (In Vitro)

This protocol is used to assess the direct anti-proliferative effects of this compound alone and in combination with other drugs like CDK4/6 inhibitors [1].

  • Cell Plating: Plate AR-positive TNBC cell lines (e.g., MDA-MB-453) in 96-well plates in quadruplicate or quintuplicate.
  • Drug Treatment: Treat cells with either a vehicle control (DMSO) or increasing concentrations of this compound and/or the combination drug (e.g., abemaciclib) for a period of 5 days.
  • Viability Measurement: After treatment, fix cells with 10% formalin and stain with 0.1% crystal violet dye. Solubilize the dye with 10% acetic acid and measure absorbance at 570 nm.
  • Data Analysis: Data is presented as percent cell growth normalized to vehicle-treated controls. Synergy is calculated using software like CalcuSyn, which applies the Chou-Talalay method (Median Effect principle). A Combination Index (CI) < 0.9 indicates synergy, CI = 0.9–1.1 indicates additivity, and CI > 1.1 indicates antagonism [1].
Clonogenic Survival Assay with Radiation

This method is critical for evaluating the radiosensitizing effects of this compound [2] [3].

  • Cell Culture & Pre-treatment: Culture AR-positive (e.g., MDA-MB-453) and AR-negative control cell lines. Pre-treat cells with this compound (e.g., up to 5 µM) or a control agent for a specified period before irradiation.
  • Irradiation and Plating: Irradiate cells at various doses (e.g., 0-6 Gy). Immediately after irradiation, trypsinize, count, and seed a known number of cells into culture dishes to form colonies.
  • Colony Formation: Allow cells to grow for 1-2 weeks to form colonies. Fix and stain colonies with crystal violet, then count colonies containing >50 cells.
  • Data Analysis: Calculate surviving fractions and fit the data to a linear-quadratic model. The Radiation Enhancement Ratio (RER) is calculated as the dose of radiation alone divided by the dose of radiation combined with this compound required to achieve the same level of cell kill. An RER > 1 indicates radiosensitization [2] [3].
In Vivo Xenograft Studies

These protocols evaluate the efficacy of this compound in live animal models [1].

  • Model Establishment: Bilaterally and orthotopically inject AR-positive cancer cells (e.g., MDA-MB-453) or patient-derived xenograft (PDX) tumor fragments into the mammary fat pads of immunodeficient female mice.
  • Randomization and Dosing: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into matched treatment groups (n=5-12). Administer this compound and/or combination therapy daily by oral gavage for 2-4 weeks.
  • Endpoint Measurement: Monitor tumor volume weekly using calipers. At the end of the study, harvest tumors for downstream analysis (e.g., RNA sequencing, immunohistochemistry).

Research Implications & Developmental Status

  • Potential in AR+ TNBC: Preclinical data suggests a promising role for this compound, particularly in combination strategies with CDK4/6 inhibition or radiation therapy, offering a potential therapeutic avenue for a difficult-to-treat subtype [1] [2].
  • Mechanistic Distinction: this compound appears to have a different mechanism of action from enzalutamide, particularly in the context of DNA damage response, which may underlie its unique efficacy as a radiosensitizer [2] [3].
  • Current Status: While development for prostate cancer has been discontinued [4], its potential in breast cancer, especially AR+ TNBC, may still be under investigation based on the strength of preclinical findings.

References

Seviteronel preclinical studies in vitro in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of Seviteronel

Aspect Experimental Models Key Findings References
Dual Mechanism of Action Biochemical/Cellular Assays Selective inhibitor of CYP17 lyase (reduces androgen synthesis) and androgen receptor (AR) antagonist. [1] [2]
In Vitro Efficacy Cell viability assays (MDA-MB-453, ACC-422, SUM-159, SUM-185PE TNBC cells) Limited single-agent cytotoxicity (IC₅₀ >10 μM). Effectively radiosensitized AR+ TNBC cells (Radiation Enhancement Ratio: 1.20-1.89). No radiosensitization in AR- models. [2] [3]
In Vivo Efficacy AR+ TNBC xenograft mouse model Combination of this compound + radiation led to significant reduction in tumor volume and delayed tumor doubling/tripling times vs. either treatment alone. [2] [3]
Mechanism of Radiosensitization γH2AX foci analysis (DNA double-strand break marker) Impaired DNA damage repair; significant delay in repair at 6, 16, and 24 hours post-radiation. [2] [3]
Unique Mechanism vs. Enzalutamide Chromatin Immunoprecipitation (ChIP) This compound + radiation increased AR binding to DNA damage response genes; effect not seen with enzalutamide + radiation. [2] [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies used in the cited literature.

  • Cell Culture and Reagents:

    • Cell Lines: Preclinical studies used AR+ TNBC models (MDA-MB-453, ACC-422, SUM-159, SUM-185PE) and AR- controls (MDA-MB-231, MCF-7) [2] [3].
    • Culture Conditions: Cells were maintained in standard media (e.g., DMEM or Ham's F-12) supplemented with 5-15% FBS. For androgen stimulation experiments, cells were pre-treated with charcoal-stripped serum for 24 hours before adding dihydrotestosterone (DHT, 10 nM) [3].
    • Compound Preparation: this compound and enzalutamide were typically used at concentrations ranging from 1 to 5 μM for in vitro experiments [2] [3].
  • Key Assays and Procedures:

    • Clonogenic Survival Assay: This is the gold standard for measuring radiosensitivity. After drug pre-treatment (e.g., 1-2 hours) and irradiation with varying doses (0-6 Gy), cells were seeded at low density, allowed to form colonies for 1-2 weeks, then fixed, stained, and counted. A radiation enhancement ratio (RER) greater than 1 indicates radiosensitization [2] [3].
    • DNA Damage Repair Analysis (γH2AX Foci): After treatments, cells were fixed and stained with an antibody against γH2AX, a marker for DNA double-strand breaks. The number of foci per nucleus was quantified using fluorescence microscopy at various time points (e.g., 0.5, 6, 16, 24h) post-irradiation to track repair kinetics [2] [3].
    • In Vivo Xenograft Studies: AR+ TNBC cells (e.g., MDA-MB-453) were implanted into immunocompromised mice. Once tumors were established, mice were treated with vehicle control, this compound alone (e.g., via oral gavage), radiation alone, or the combination. Tumor volumes were measured regularly, and the time for tumors to double or triple in size was calculated [2] [3].
    • Chromatin Immunoprecipitation (ChIP): This protocol was used to investigate AR binding to DNA. After cross-linking proteins to DNA, chromatin was sheared and immunoprecipitated with an AR-specific antibody. The purified DNA was then analyzed by qPCR to measure AR enrichment at specific genomic loci, including DNA damage response genes [2] [3].

Mechanism of Action and Experimental Workflow

The following diagram synthesizes the proposed mechanism by which this compound acts as a radiosensitizer in AR+ TNBC, based on the described preclinical studies, and outlines the key experimental workflow used for validation.

G cluster_0 Mechanistic Pathway cluster_1 Experimental Confirmation This compound This compound Treatment DualAction Dual Mechanism of Action This compound->DualAction CYP17 Inhibits CYP17 Lyase DualAction->CYP17 AR Antagonizes Androgen Receptor DualAction->AR DNArepair Impairs DNA Damage Repair CYP17->DNArepair Reduces Ligands AR->DNArepair Blocks Signaling Radiosensitization Cellular Radiosensitization DNArepair->Radiosensitization ExpValidation Experimental Validation Radiosensitization->ExpValidation InVitro In Vitro Models (Clonogenic, γH2AX) ExpValidation->InVitro InVivo In Vivo Models (Tumor Xenografts) ExpValidation->InVivo

> Figure 1: Proposed mechanism of this compound-induced radiosensitization in AR+ TNBC. The drug's dual action reduces androgen availability and blocks AR signaling, converging on impaired DNA damage repair. This mechanism is validated through standard in vitro and in vivo preclinical models.

Interpretation of Preclinical Findings and Clinical Translation

The preclinical data positions this compound not as a potent standalone cytotoxic agent, but as a promising combination therapy and radiosensitizer for a molecularly defined subset of TNBC.

  • Overcoming Therapeutic Resistance: The ability to impair DNA damage repair is a critical strategy for overcoming the intrinsic radioresistance observed in TNBC. This compound's unique effect on AR trafficking to DNA damage sites, differing from enzalutamide, suggests a distinct and valuable mechanism of action [2] [3].
  • Bridging to Clinical Trials: These robust preclinical findings have directly informed clinical development. An ongoing phase 1b study (NCT04947189, 4CAST) is now evaluating the safety and efficacy of this compound in combination with docetaxel chemotherapy (with dexamethasone) in patients with AR-positive metastatic TNBC [4]. This trial represents a logical translation from the successful combination with DNA-damaging agents (radiation) in preclinical models.

References

Detailed Mechanism of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Seviteronel's dual mechanism disrupts androgen signaling at two distinct points, which is particularly relevant in androgen-driven cancers like prostate cancer and a subset of breast cancers.

The following diagram illustrates this dual mechanism and its downstream effects on cancer cell processes:

G cluster_external Extracellular Space cluster_membrane CYP17 Enzyme Activity cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens Androgen_Synthesis Androgen Synthesis Androgens->Androgen_Synthesis AR_Inactive AR (Inactive) Complexed with HSPs Androgens->AR_Inactive CYP17_Lyase CYP17 17,20-lyase CYP17_Lyase->Androgen_Synthesis Androgen_Synthesis->Androgens AR_Active AR (Active) Dissociated, Dimerized AR_Inactive->AR_Active Ligand Binding AR_Nuclear AR in Nucleus AR_Active->AR_Nuclear Nuclear Translocation Gene_Transcription Gene Transcription - Cell Proliferation - DNA Damage Repair AR_Nuclear->Gene_Transcription Binds AREs DSB_Repair Impaired dsDNA Break Repair Gene_Transcription->DSB_Repair p1 Inhibition p1->CYP17_Lyase Reduces Androgen Production p2 Inhibition p2->AR_Inactive Competitive Antagonism Radiation Radiation (RT) Radiation->DSB_Repair Induces

This dual mechanism of action contributes to its anti-tumor effects, and research suggests it may also impair the repair of radiation-induced DNA damage, enhancing the effectiveness of radiotherapy in preclinical AR-positive Triple-Negative Breast Cancer (TNBC) models [1] [2].

Clinical Pharmacokinetics and Dosing

Clinical trials have established key dosing and pharmacokinetic parameters, though a full profile is not publicly available. The table below summarizes findings from phase 1/2 studies:

Parameter Findings from Clinical Studies
Recommended Phase 2 Dose (RP2D) 450 mg once daily in women with advanced breast cancer [3]. Higher doses (750 mg, 600 mg) were associated with dose-limiting toxicities [3].
Administration Oral, once-daily formulation [4].
Key PK Findings A phase 2 study in prostate cancer noted that higher doses (600 mg, 750 mg) led to significant toxicity, suggesting a narrow therapeutic window and the need for careful dose selection [5] [6].

Experimental Protocols for Key Assays

For research purposes, here are methodologies from key studies investigating this compound's activity.

Clonogenic Survival Assay for Radiosensitization

This protocol was used to demonstrate that this compound sensitizes AR-positive cancer cells to radiation [1] [2].

  • Cell Culture: Use AR-positive TNBC cell lines (e.g., MDA-MB-453). Culture cells in standard media supplemented with fetal bovine serum [2].
  • Pre-treatment: 24 hours before radiation, replace the media with one containing charcoal-stripped serum to reduce interference from external hormones. Introduce this compound at the desired concentration (e.g., 5 µM) [2].
  • Irradiation: Irradiate cells at various doses (e.g., 0-6 Gy) [2].
  • Clonogenic Assay: After irradiation, re-seed cells at low density and allow them to grow for 7-14 days to form colonies. Then, fix and stain the colonies with crystal violet [2].
  • Analysis: Count colonies (typically >50 cells). Calculate the surviving fraction and fit the data to a linear-quadratic model to determine the radiation enhancement ratio [2].
γH2AX Immunofluorescence for DNA Damage Repair

This method quantified the persistence of DNA double-strand breaks after combination treatment [1] [2].

  • Treatment & Fixation: Plate cells on coverslips. Pre-treat with this compound (e.g., 5 µM) for 2 hours, then irradiate (e.g., 2 Gy). At specific time points post-irradiation (e.g., 6h, 16h, 24h), fix cells with paraformaldehyde [2].
  • Immunostaining: Permeabilize cells, block, and incubate with a primary antibody against phospho-histone H2AX (Ser139), a marker for DNA double-strand breaks. Follow with a fluorescent dye-conjugated secondary antibody. Counterstain nuclei with DAPI [2].
  • Imaging & Quantification: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus in at least 50 cells per treatment group. A significant delay in the resolution of foci in the this compound + radiation group indicates impaired DNA repair [2].

Clinical Efficacy and Safety Profile

Clinical development of this compound has yielded mixed results, showing promise in some areas but facing challenges in others.

  • Activity in Breast Cancer: A phase 1 study in women with advanced breast cancer (TNBC and ER+) found the clinical benefit rate at 16/24 weeks was 57% (4 out of 7 patients) at the recommended phase 2 dose of 450 mg daily [3].
  • Challenges in Prostate Cancer: A phase 2 study in men with metastatic castration-resistant prostate cancer (mCRPC) previously treated with enzalutamide was terminated early due to limited tolerability and insufficient clinical activity [5] [6]. Only 1 out of 17 patients achieved a PSA decline of >50%, and toxicities like concentration impairment, fatigue, and tremor were common [6].
  • Safety: The most common adverse events across trials were Grade 1/2 tremor, nausea, vomiting, and fatigue [3]. However, dose-limiting Grade 3/4 toxicities such as anemia, delirium, and confusional state were observed at higher doses (≥600 mg) [3] [6].

Current Status and Future Directions

As of the latest data, this compound is still in the investigational stage and has not received regulatory approval for any indication [7] [4]. Its development has been explored for AR-driven cancers, including triple-negative breast cancer and castration-resistant prostate cancer [4] [8]. Future research may explore its potential as a radiosensitizing agent or in combination with other therapies to improve its efficacy and tolerability profile [1].

References

Seviteronel clinical development status 2024

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Development Summary of Seviteronel

Development Aspect Prostate Cancer (mCRPC) Breast Cancer
Highest Phase Reached Phase II [1] Phase II [2]
Recommended Phase 2 Dose Not well-tolerated [1] [3] 450 mg once daily [4]
Key Efficacy Findings Limited efficacy; 1 of 17 patients had a PSA decline >50% [3] Clinical benefit observed in some patients with TNBC and ER+ cancer at 450 mg dose [4]
Primary Safety Findings Poorly tolerated; significant CNS toxicity (concentration impairment, delirium) [1] [3] Generally well-tolerated at 450 mg; DLTs (confusional state) at higher doses [4]
Current Status Development discontinued (not warranted based on trial results) [1] [3] Available for Licensing [2]

Detailed Analysis of Clinical Trials

The divergent outcomes in prostate and breast cancer trials highlight the context-dependent nature of this compound's therapeutic potential.

  • Prostate Cancer (mCRPC): A Phase II study in patients who had progressed on enzalutamide found this compound was not well tolerated. The most common adverse events included concentration impairment, fatigue, tremor, and nausea. The study was closed prematurely due to the "magnitude of toxicity" and a clinically insignificant response rate, leading researchers to conclude that further investigation was not warranted [1] [3].
  • Breast Cancer: A Phase I study in women with advanced triple-negative (TNBC) or ER+ breast cancer established a recommended Phase II dose of 450 mg once daily. Dose-limiting toxicities like confusional state and delirium were observed at higher doses (750 mg and 600 mg). At the 450 mg dose, the drug was generally well-tolerated and showed a clinical benefit rate, with some patients achieving stable disease at 16 or 24 weeks, though no objective tumor shrinkage was reported [4].

Mechanism of Action and Experimental Rationale

This compound is an oral, small molecule drug with a dual mechanism of action [4] [5]:

  • Inhibits androgen production: It is a selective inhibitor of the cytochrome P450c17a (CYP17) enzyme, specifically its 17,20-lyase activity. This blocks the production of androgens.
  • Blocks androgen signaling: It acts as a competitive antagonist of the androgen receptor (AR), preventing androgens from activating pathways that drive tumor growth.

This dual action made it a compelling candidate for cancers driven by AR signaling. Its ~10-fold selectivity for lyase over hydroxylase inhibition was a key feature, aiming to minimize steroid supplementation side effects seen with other CYP17 inhibitors like abiraterone [5].

The diagram below illustrates how this compound targets the androgen signaling pathway in cancer cells.

G cluster_pathway Androgen Signaling Pathway cluster_inhibition Androgen Androgen AR AR Androgen->AR Binds Target Gene Transcription\n(e.g., Cell Proliferation) Target Gene Transcription (e.g., Cell Proliferation) AR->Target Gene Transcription\n(e.g., Cell Proliferation) Activates Seviteronel_MOA This compound Dual Mechanism Inhibit_Synthesis 1. Inhibits CYP17 Lyase Block_Binding 2. Antagonizes AR Inhibit_Synthesis->Androgen Reduces Production Block_Binding->AR Prevents Activation

This compound's dual mechanism of action against androgen signaling in cancer cells.

Experimental Protocol Overview

For a detailed understanding, here is a summary of the methodology from the key Phase I breast cancer trial [4]:

  • Study Design: Open-label, dose de-escalation study.
  • Patient Population: Women with locally advanced or metastatic ER+ or triple-negative breast cancer. The ER+ patients were postmenopausal and had disease progression after at least one line of endocrine therapy.
  • Dosing Cohorts: Sequential cohorts received this compound orally at 750 mg, 600 mg, and 450 mg once daily.
  • Primary Objectives: Determine safety, tolerability, and the maximum tolerated dose (MTD). Dose-limiting toxicities (DLTs) were defined as any Grade 3 or higher adverse event related to this compound occurring in the first 28-day cycle.
  • Key Assessments:
    • Safety: Monitored via NCI CTCAE criteria.
    • Efficacy: Evaluated as clinical benefit rate (stable disease, partial or complete response) at 16 weeks for TNBC and 24 weeks for ER+ cancer, using RECIST 1.1 criteria.

Conclusion for Researchers

References

Seviteronel FDA Fast Track Designations

Author: Smolecule Technical Support Team. Date: February 2026

Indication Fast Track Grant Date Development Status & Key Findings
Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] [2] January 2016 [1] Development likely discontinued. A 2020 Phase 2 study concluded the drug was not well-tolerated and showed limited clinical efficacy in patients previously treated with enzalutamide [3] [4].
Breast Cancer [5] April 2017 [5] Status is uncertain. As of early 2019, a Phase I/II trial for late-stage breast cancer was listed as completed, but no recent development has been identified [5].

Drug Profile and Mechanism of Action

Seviteronel (developmental codes VT-464, INO-464) is an oral, small-molecule therapy investigated for hormonally-dependent cancers [1] [5].

  • Dual Mechanism of Action: It acts as both a selective inhibitor of CYP17 lyase and an androgen receptor (AR) antagonist [1] [6] [5]. This dual action targets two key drivers of cancer growth.
  • Selectivity Advantage: Unlike abiraterone, this compound has about 10-fold selectivity for the 17,20-lyase activity of the CYP17 enzyme over its 17α-hydroxylase activity [3] [4] [5]. This selectivity was intended to avoid the corticosteroid imbalances caused by abiraterone, potentially allowing administration without mandatory concomitant steroids like prednisone [1] [5].

The following diagram illustrates the proposed dual mechanism of action of this compound in cancer cells.

G cluster_cell Cancer Cell Androgen Androgen Production AR Androgen Receptor (AR) (in cytoplasm) Androgen->AR Binds AR_Nuclear AR Transcription Complex (in nucleus) AR->AR_Nuclear Translocates Growth Cancer Cell Proliferation & Survival AR_Nuclear->Growth Gene Activation This compound This compound This compound->Androgen  Inhibits CYP17 Lyase This compound->AR  Antagonizes AR Binding

Clinical Trial Results and Setbacks

The promising preclinical rationale for this compound was not borne out in later clinical trials, particularly for prostate cancer.

  • Early Promise: Initial studies (NCT02012920, NCT02361086) showed some prostate-specific antigen (PSA) declines in patients with CRPC, leading to the exploration of once-daily dosing to improve tolerability [3] [4].
  • Phase 2 Results in mCRPC (Post-Enzalutamide): A 2020 published Phase 2 study (NCT02130700) specifically evaluated this compound in men with mCRPC whose disease had progressed after enzalutamide treatment [3] [4].
    • Poor Efficacy: Only 1 out of 17 patients (6%) experienced a PSA decline of more than 50% after 12 weeks of treatment [3] [4].
    • Significant Toxicity: The study reported a high rate of adverse events, including concentration impairment, fatigue, tremor, and nausea. The majority of patients discontinued treatment due to drug-related toxicity [3].
    • Conclusion: The study authors concluded that this compound was "not generally well tolerated... and not associated with significant clinical responses" and that "further investigation of single-agent this compound in this patient population is not warranted" [3] [4].

References

Mechanism of Action and Role in DNA Damage Response

Author: Smolecule Technical Support Team. Date: February 2026

Seviteronel exerts a dual mechanism by selectively inhibiting CYP17 17,20-lyase (with an IC₅₀ of 69 nM in humans) and functioning as a competitive AR antagonist [1] [2]. Its role in DNA damage response is linked to AR inhibition, which disrupts crucial DNA repair pathways in AR-positive (AR+) triple-negative breast cancer (TNBC) cells [3] [4].

The table below summarizes the core components of its mechanism:

Mechanistic Aspect Description Experimental Evidence
Primary Target Inhibition Selective inhibition of CYP17 17,20-lyase, reducing precursor availability for androgen and estrogen synthesis [2]. In vitro enzyme assays; reduced tumor growth in xenograft models [1].
Androgen Receptor Antagonism Competitively binds AR, preventing its genomic activation and nuclear translocation [2]. Cell viability assays (e.g., MDA-MB-453); qPCR and immunoblot for AR target genes [3].
Impaired DSB Repair Causes significant delays in double-strand break (DSB) repair, sensitizing cells to radiation [3] [4]. Clonogenic survival assays; immunofluorescence staining and quantification of γH2AX foci over time (6-24h post-IR) [3].
Altered AR-DNA Binding Unique to this compound; combination with radiation increases AR binding to DDR gene promoters, unlike enzalutamide [3]. Chromatin Immunoprecipitation (ChIP) sequencing for DDR genes involved in HR and NHEJ [3].

This mechanism can be visualized in the following pathway diagram. The associated DOT code can be used with Graphviz to regenerate the diagram.

G This compound This compound CYP17 CYP17 This compound->CYP17 Inhibits AR_Inactive AR (Inactive, Cytoplasm) This compound->AR_Inactive Antagonizes AR_Active AR (Active, Nucleus) This compound->AR_Active Prevents Delayed_Repair Impaired/Delayed DSB Repair This compound->Delayed_Repair  Induces AR_Inactive->AR_Active Normal Activation Repair Functional DNA Repair (HR & NHEJ) AR_Active->Repair Promotes DSB Radiation-Induced DNA Double-Strand Break (DSB) DSB->Repair Normal Repair Radiosensitization Cellular Radiosensitization Delayed_Repair->Radiosensitization Leads to

This compound inhibits CYP17 and AR, impairing DNA repair and causing radiosensitization.

Quantitative Efficacy and Experimental Data

This compound's efficacy as a radiosensitizer is quantified through standardized in vitro and in vivo models, showing selective activity in AR+ TNBC.

Model System Cell Line / Type Key Finding Quantitative Result Significance
In Vitro (Clonogenic Survival) AR+ TNBC (e.g., MDA-MB-453, SUM-159) Radiosensitization with this compound + radiation vs. radiation alone [3]. Radiation Enhancement Ratio (ER): 1.20 - 1.89 [3]. Demonstrates significant synergistic cell kill.
AR- TNBC (MDA-MB-231) / ER+ (MCF-7) No radiosensitization with this compound alone (up to 5 μM) [3]. ER: Not significant [3]. Confirms AR-dependent mechanism.
In Vitro (Viability - Single Agent) AR+ TNBC (MDA-MB-453) Limited efficacy as a single agent [3]. IC₅₀: >10 μM [3]. Highlights its role as a sensitizer, not a direct cytotoxin.
In Vivo (Xenograft) AR+ TNBC mouse model This compound + radiation vs. either alone [3]. Significant reduction in tumor volume; delay in tumor doubling/tripling time [3]. Validates in vitro findings in a living organism.
Clinical (Phase I) Women with advanced breast cancer Recommended Phase II Dose (RP2D) [2]. 450 mg, once daily [2]. Informs clinical trial design for combination therapies.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies for key experiments.

Clonogenic Survival Assay

This is the gold-standard method for quantifying radiosensitization.

  • Purpose: To measure the ability of a single cell to proliferate indefinitely and form a colony after combined drug and radiation treatment [3].
  • Procedure:
    • Plate Cells: Seed AR+ (e.g., MDA-MB-453) and AR- (e.g., MDA-MB-231) cell lines in appropriate media.
    • Pre-treatment: 2-4 hours before radiation, treat cells with this compound (e.g., 1-5 µM) or vehicle control (e.g., DMSO) [3].
    • Irradiate: Expose cells to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
    • Incubate: Allow cells to grow for 7-14 days to form colonies.
    • Fix and Stain: Use methanol or formaldehyde, then stain with crystal violet.
    • Count and Analyze: Count colonies (typically >50 cells). Plot survival fractions and fit data to a linear-quadratic model to calculate the radiation enhancement ratio (ER) [3].
γH2AX Foci Immunofluorescence Assay

This assay directly visualizes and quantifies DNA double-strand breaks.

  • Purpose: To evaluate the kinetics of DNA damage repair by measuring the persistence of γH2AX foci, a marker for DSBs [3].
  • Procedure:
    • Plate Cells on glass coverslips.
    • Treat and Irradiate: Pre-treat with this compound, then irradiate with a single dose (e.g., 2-6 Gy).
    • Fix and Permeabilize: At specific time points post-IR (e.g., 0.5, 6, 16, 24h), fix cells with paraformaldehyde and permeabilize with Triton X-100.
    • Stain: Incubate with primary anti-γH2AX antibody, followed by a fluorescently-labeled secondary antibody. Use DAPI for nuclear counterstaining.
    • Image and Quantify: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus for at least 50 cells per condition [3].
In Vivo Xenograft Radiosensitization Study

This protocol validates findings in a live animal model.

  • Purpose: To assess the anti-tumor and radiosensitizing effects of this compound in vivo [3].
  • Procedure:
    • Establish Tumors: Inoculate immunocompromised mice (e.g., NSG) subcutaneously with AR+ TNBC cells.
    • Randomize and Treat: When tumors reach a predefined volume (e.g., 150-200 mm³), randomize mice into four groups: Vehicle, this compound alone, Radiation alone, and Combination.
    • Drug Administration: Administer this compound (e.g., via oral gavage) at the determined effective dose (e.g., 100 mg/kg, twice daily) [1].
    • Radiation: Deliver localized radiation to the tumor (e.g., 2 Gy per fraction for multiple days). Shield the rest of the animal.
    • Monitor: Measure tumor volumes and mouse body weights 2-3 times weekly. Endpoints are tumor volume, time to doubling/tripling, and survival.
    • Statistical Analysis: Compare tumor growth curves using repeated-measures ANOVA or a similar test [3].

The workflow for these core experiments is outlined below.

G InVitro In Vitro Analysis Clonogenic Clonogenic Survival Assay InVitro->Clonogenic H2AX γH2AX Foci Assay InVitro->H2AX InVivo In Vivo Validation Clonogenic->InVivo H2AX->InVivo Xenograft Xenograft Study InVivo->Xenograft Data Integrated Data: Confirmation of AR-dependent radiosensitization Xenograft->Data Mechanism Hypothesis: AR inhibition impairs DDR Mechanism->InVitro

Workflow for testing this compound's radiosensitizing effects, from in vitro to in vivo.

Discussion and Research Implications

The evidence confirms that this compound is a promising radiosensitizer for AR+ TNBC. Its unique dual mechanism and distinct effect on AR-DNA binding compared to enzalutamide suggest a complex mode of action that warrants further investigation [3]. Future research should focus on:

  • Biomarker Discovery: Identifying robust biomarkers beyond AR positivity to predict which patients will respond best to this compound combination therapy.
  • Mechanistic Elucidation: Further exploring why this compound causes increased AR binding to DDR genes and how this ultimately impairs the repair process.
  • Novel Combinations: Testing this compound with other DNA-damaging agents (e.g., PARP inhibitors) or immunotherapies, guided by tools like the MAGINE framework for multi-omics analysis [5].
  • Clinical Translation: Advancing clinical trials that combine this compound (at the RP2D of 450 mg QD) with radiotherapy in AR+ cancers, including breast and glioblastoma [6] [2].

References

Comprehensive Scientific Review of Seviteronel: Mechanism, Clinical Development, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Seviteronel (developmental code INO-464) represents a novel targeted therapy with a unique dual mechanism of action that distinguishes it from other agents in its class. This orally bioavailable small molecule functions as both a selective cytochrome P450c17a (CYP17) 17,20-lyase inhibitor and a competitive androgen receptor (AR) antagonist. Its development by Innocrin Pharmaceuticals emerged from the need to address resistance mechanisms to existing androgen-targeted therapies while minimizing treatment-associated toxicities. The drug exhibits approximately 10-fold selectivity for CYP17 lyase versus CYP17 17-α hydroxylase inhibition, which theoretically reduces the need for concomitant steroid administration compared to other CYP17 inhibitors like abiraterone acetate. Additionally, this compound demonstrates potent activity against both wild-type and mutated forms of the AR, including clinically relevant mutations such as F876L and T877A that often confer resistance to other antiandrogens [1] [2].

The molecular basis for this compound's activity lies in its ability to simultaneously suppress androgen production and block AR signaling, creating a comprehensive suppression of the androgen-axis. Preclinical studies have demonstrated that this compound inhibits estrogen-stimulated proliferation in MCF7 breast cancer cells (ER+/low AR expression) and DHT-stimulated growth in MDA-MB-453 cells (ER-/AR+), with higher potency and efficacy than enzalutamide across multiple models. Furthermore, this compound effectively inhibited tumor growth and increased survival compared to enzalutamide in tamoxifen-resistant MCF7 mouse xenograft models, suggesting potential applications beyond prostate cancer [1]. This dual mechanism provides a rational basis for investigating this compound in various androgen-driven malignancies, including specific subtypes of breast cancer.

Table 1: Key Characteristics of this compound

Parameter Specification
Molecular Target CYP17 17,20-lyase + Androgen Receptor
Mechanism Dual: Enzyme inhibition + Receptor antagonism
Selectivity ~10-fold for lyase vs hydroxylase
Administration Oral (150 mg tablets)
Development Status Phase II (clinical development discontinued as monotherapy)
Key Mutations Targeted AR-F876L, AR-T877A, AR-H874Y

Clinical Development and Trial Data

Clinical Trials in Breast Cancer

The phase 1 clinical study of this compound in women with advanced breast cancer established important preliminary safety and efficacy data for the drug in this population. This open-label trial enrolled 19 women with either triple-negative breast cancer (TNBC) or ER+ HER2- breast cancer, with no requirement for AR positivity for phase 1 entry. Patients received this compound in de-escalating dose cohorts of 750 mg, 600 mg, and 450 mg once daily based on dose-limiting toxicities observed at higher doses. The primary objective was to determine safety, tolerability, and maximum tolerated dose, while secondary objectives included pharmacokinetics and initial activity assessment using clinical benefit rates at 16 weeks (CBR16) for TNBC and 24 weeks (CBR24) for ER+ disease [1].

The trial identified 450 mg once daily as the recommended phase 2 dose (RP2D) for women, with dose-limiting toxicities observed at higher doses including Grade 3 confusional state with paranoia at 750 mg and Grade 3 mental status change and delirium at 600 mg. The majority of adverse events were Grade 1/2, with the most common being tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%). Four Grade 3/4 adverse events deemed possibly related to this compound occurred in four subjects (anemia, delirium, mental status change, and confusional state). Notably, at the RP2D of 450 mg daily, 4 of 7 subjects achieved clinical benefit, with 2 TNBC subjects reaching CBR16 and 2 ER+ subjects reaching CBR24, though no objective tumor responses were reported [1].

Clinical Trials in Prostate Cancer

The clinical development program for this compound in prostate cancer encompassed multiple trials with varying results. An initial phase 1 study in chemotherapy-naïve men with castration-resistant prostate cancer (CRPC) established 600 mg once daily as the recommended phase 2 dose, with most treatment-emergent adverse events reported as Grade 1-2. The most common adverse events in this study were fatigue (71%), dizziness (52%), blurred vision (38%), and dysgeusia (33%), with most improving after dose reduction or interruption [3].

However, a subsequent phase 2 study focused specifically on patients with metastatic CRPC (mCRPC) who had previously progressed on enzalutamide treatment demonstrated significant challenges. This open-label trial enrolled 17 patients with a median age of 71 years, with 8 patients having received prior docetaxel. Patients received this compound without routine oral steroids using various dosing regimens (450 mg twice daily with titration, or 600 mg/750 mg once daily without titration). The results were disappointing, with patients receiving a median of only 2 cycles of treatment, and most discontinuing due to drug-related toxicity. The most common adverse events included concentration impairment, fatigue, tremor, and nausea. Despite dosing modifications, the study was closed prematurely due to the magnitude of toxicity, and only 1 of 17 patients (6%) experienced a significant PSA decline (≥50%). The authors concluded that single-agent this compound was not well-tolerated nor associated with significant clinical responses in this patient population who had previously received enzalutamide [4] [2].

Table 2: Summary of Clinical Trial Results for this compound

Trial Phase Patient Population Dosing Key Efficacy Findings Common Adverse Events
Phase I [1] Women with TNBC or ER+ BC (n=19) 450-750 mg QD (RP2D: 450 mg) 4/7 at RP2D had clinical benefit (2 TNBC CBR16, 2 ER+ CBR24) Tremor (42%), nausea (42%), vomiting (37%), fatigue (37%)
Phase I [3] Men with CRPC (n=21) 600-900 mg QD (RP2D: 600 mg) Established safety profile; preliminary activity observed Fatigue (71%), dizziness (52%), blurred vision (38%), dysgeusia (33%)
Phase II [4] [2] Men with mCRPC post-enzalutamide (n=17) 450 mg BID or 600/750 mg QD 1/17 (6%) with PSA decline ≥50%; limited efficacy Concentration impairment, fatigue, tremor, nausea

Preclinical Evidence and Experimental Models

Radiosensitization in AR-Positive Triple Negative Breast Cancer

A significant body of preclinical research has investigated this compound's potential as a radiosensitizer in AR-positive triple negative breast cancer models. This research emerged from the clinical observation that TNBC patients experience high rates of locoregional recurrence despite multimodality therapy including radiation, and the recognition that AR is expressed in 15-35% of TNBC tumors. In vitro studies utilizing clonogenic survival assays demonstrated that both AR knockdown and pharmacological inhibition with this compound effectively radiosensitized AR+ TNBC cells, with radiation enhancement ratios ranging from 1.20 to 1.89 in models with high AR expression (MDA-MB-453 and ACC-422). Importantly, AR-negative models, regardless of estrogen receptor status, were not radiosensitized with this compound treatment at concentrations up to 5 μM, indicating selective activity in AR-dependent contexts [5] [6].

The mechanistic basis for this radiosensitization appears to involve impaired double-strand DNA break repair, as evidenced by significant delays in repair at 6, 16, and 24 hours measured via immunofluorescent staining of γH2AX foci. Following combination treatment with this compound and radiation, increased binding of AR occurred at DNA damage response genes involved in both homologous recombination and non-homologous end joining. This pattern was not observed with combination treatment of enzalutamide and radiation, suggesting a distinct mechanism of radiosensitization compared to other AR inhibitors. These findings were further validated in an in vivo AR+ TNBC xenograft model, which demonstrated significant reduction in tumor volume and delayed tumor doubling and tripling times in mice treated with this compound and radiation compared to either modality alone [5] [6] [7].

Combination Therapy Approaches

Preclinical combination studies have explored the potential of this compound to enhance the efficacy of other targeted agents. One particularly promising approach combines this compound with CDK4/6 inhibitors in AR-positive TNBC models. Single-cell RNA sequencing analyses revealed heterogeneity in AR levels even in highly AR+ cell lines and identified cell cycle pathway activation in AR-high versus AR-low expressing cells. This provided a rationale for combining the cell cycle CDK4/6 inhibitor abemaciclib with this compound, which demonstrated synergistic effects in AR+ TNBC models compared to each drug alone. Although CDK4/6 inhibitors are currently FDA-approved only for ER+ breast cancer, these findings suggest potential application in molecularly defined subsets of TNBC when combined with AR-targeted agents like this compound [8].

Molecular Mechanisms and Signaling Pathways

The androgen receptor signaling pathway represents a crucial therapeutic target in multiple hormone-driven malignancies. Under normal physiological conditions, androgen production is regulated by the hypothalamic-pituitary-gonadal axis, with testicular and adrenal androgens serving as ligands for AR activation. Upon ligand binding, AR undergoes conformational changes, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) in regulatory regions of target genes, modulating their transcription and promoting cell growth and survival [9].

This compound disrupts this pathway through two distinct mechanisms: first, by inhibiting the CYP17 17,20-lyase enzyme critical for androgen biosynthesis, thereby reducing ligand availability; and second, by directly competing with androgens for binding to the AR ligand-binding domain, preventing receptor activation regardless of ligand concentration. This dual mechanism is particularly valuable in the context of resistance mutations such as F876L and T877A, which can convert other antiandrogens like enzalutamide and apalutamide from antagonists to agonists. Preclinical evidence suggests that this compound maintains its antagonistic function against these mutated AR variants, potentially overcoming one important mechanism of resistance to earlier-generation AR-targeted therapies [2] [8].

G AndrogenSynthesis Androgen Synthesis CYP17 CYP17 Enzyme (17,20-lyase) AndrogenSynthesis->CYP17 Androgens Androgens (Testosterone, DHT) CYP17->Androgens AR Androgen Receptor (WT & Mutant Forms) Androgens->AR ARE Androgen Response Elements (ARE) AR->ARE Transcription Gene Transcription (Cell Growth & Survival) ARE->Transcription This compound This compound This compound->CYP17 Inhibition This compound->AR Antagonism

Figure 1: this compound's Dual Mechanism of Action - The diagram illustrates this compound's simultaneous inhibition of CYP17 lyase enzyme activity in androgen biosynthesis and direct antagonism of the androgen receptor, providing comprehensive suppression of androgen signaling through both reduced ligand production and impaired receptor activation.

The differential effects of this compound compared to other AR-targeted agents appear to stem from its unique influence on AR conformation and subsequent genomic binding patterns. Conformational profiling studies have revealed that this compound-bound AR adopts a conformation resembling the unliganded AR (apo-AR), which precludes nuclear localization and DNA binding. This mechanism differs from enzalutamide, which primarily competes with androgen binding but does not necessarily induce the same conformational change. Following radiation treatment, the combination with this compound resulted in increased AR binding to DNA damage response genes—a pattern not observed with enzalutamide—suggesting that the distinct molecular architecture of the this compound-AR complex may underlie its unique efficacy as a radiosensitizer [5] [6].

Future Directions and Research Opportunities

Despite the clinical setbacks observed in later-stage trials, particularly in enzalutamide-pretreated mCRPC populations, several potential pathways exist for further development of this compound or similar dual-mechanism agents. The consistent evidence of CNS-related toxicity (concentration impairment, delirium, mental status changes) at higher doses across multiple trials suggests that careful dose optimization or alternative dosing schedules may be necessary. The premature closure of the phase II prostate cancer trial due to toxicity highlights the challenges of developing potent AR-targeted agents without concomitant steroid administration, though this was initially theorized as a potential advantage over abiraterone [4] [2].

Current research indicates that combination approaches may represent the most promising future direction for this compound. Ongoing studies are investigating this compound with low-dose dexamethasone in patients with AR-positive tumors, which may mitigate toxicity while maintaining efficacy. Additionally, the compelling preclinical data supporting this compound as a radiosensitizer in AR+ TNBC warrants clinical evaluation in combination with radiation therapy. The synergistic relationship observed with CDK4/6 inhibitors in TNBC models also suggests potential for combination regimens in molecularly defined populations. Furthermore, the activity of this compound against resistant AR mutations positions it as a potential therapeutic option for patients who have developed resistance to earlier-generation AR-targeted therapies, though this would require careful patient selection and monitoring [8] [5].

G RadiationTherapy Radiation Therapy DNADamage DNA Damage RadiationTherapy->DNADamage DDR DNA Damage Response (Activation of HR & NHEJ) DNADamage->DDR Repair DNA Repair DDR->Repair CellSurvival Cell Survival Repair->CellSurvival ImpairedRepair Impaired DNA Repair Repair->ImpairedRepair This compound-Mediated Inhibition This compound This compound Treatment This compound->DDR Altered AR Binding to DDR Genes This compound->Repair Delayed Repair Radiosensitization Radiosensitization ImpairedRepair->Radiosensitization

Figure 2: this compound's Radiosensitization Mechanism - This diagram illustrates how this compound enhances radiation efficacy by impairing DNA damage response pathways through altered AR binding to DNA repair genes, resulting in delayed repair and increased cellular sensitivity to radiation-induced DNA damage.

From a drug development perspective, the this compound experience offers valuable insights for future dual-mechanism agents targeting steroid signaling pathways. The compound successfully demonstrated proof-of-concept for simultaneous CYP17 inhibition and AR antagonism but faced challenges in clinical tolerability particularly in heavily pretreated populations. Future iterations might focus on improved selectivity to further separate therapeutic effects from toxicities, or development of predictive biomarkers to identify patients most likely to benefit. The integration of this compound's unique radiosensitizing properties with local treatment modalities may also open alternative development pathways in disease settings where AR remains a relevant driver of malignancy [5] [6] [7].

Conclusion

References

In Vivo Xenograft Protocol for Seviteronel in TNBC

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core parameters from a key study that investigated seviteronel, both as a monotherapy and in combination with radiation, in an AR-positive TNBC xenograft model [1].

Experimental Parameter Details
Cancer Model MDA-MB-453 cell line (AR-positive TNBC) xenografts in female mice [1].
Cell Inoculation 10 million cells inoculated subcutaneously (s.c.) [1].
This compound Dosage 75 mg/kg [1].
Administration Route Oral gavage (p.o.) [1].
Dosing Frequency Daily [1].
Treatment Combination Radiation therapy (2 Gy) [1].
Key Findings The combination of this compound and radiation showed a synergistic antitumor effect, significantly reducing tumor volume and delaying the time for tumors to double and triple in size compared to either treatment alone [1].

Detailed Experimental Methodology

The following workflow details the experimental procedures based on the identified study:

start Start In Vivo Experiment cell_prep Cell Culture Preparation • Culture MDA-MB-453 cells (AR+ TNBC) • Authenticate cells & test for mycoplasma start->cell_prep inoc Tumor Inoculation • Create single-cell suspension • Inoculate 10 million cells s.c. in female mice cell_prep->inoc randomize Randomization • Wait for tumors to reach ~200 mm³ • Randomize mice into treatment groups inoc->randomize treatment Treatment Groups • Vehicle control • this compound (75 mg/kg, p.o., daily) • Radiation (2 Gy) • this compound + Radiation randomize->treatment monitor Tumor Monitoring • Measure tumor volume regularly • Record time to tumor doubling/tripling treatment->monitor harvest Endpoint & Analysis • Harvest tumors at study endpoint • Analyze tumor growth and statistical significance monitor->harvest

Supplementary Data from Prostate Cancer Models

Supporting evidence for this compound's in vivo activity comes from a castration-resistant prostate cancer (CRPC) model. In an AR-V7-positive 22Rv1 xenograft model, this compound monotherapy administered orally at 150 mg/kg/day also demonstrated significant antitumor activity [2].

Mechanism of Action in TNBC Models

The efficacy of this compound, particularly as a radiosensitizer, is linked to its impact on the DNA damage response. The diagram below illustrates this mechanism based on findings from the TNBC study [1].

sev This compound Treatment ar_block Dual AR Antagonism & CYP17 Lyase Inhibition sev->ar_block dna_repair Impairs DNA Damage Repair • Delays repair of dsDNA breaks • Measured via γH2AX foci persistence ar_block->dna_repair effect Synergistic Antitumor Effect • Enhanced tumor growth inhibition • Delayed tumor doubling/tripling time dna_repair->effect radio Radiation Therapy Induces dsDNA breaks radio->dna_repair

Research Application Notes

  • Model Selection: The MDA-MB-453 cell line is a standard model for the Luminal Androgen Receptor (LAR) subtype of TNBC, which is characterized by high AR expression [3] [4].
  • Combination Therapy Rationale: The findings suggest that combining this compound with radiation is a viable strategy for AR-positive TNBC. Other research also indicates potential for combining androgen receptor inhibition with CDK4/6 inhibitors in LAR TNBC [4].
  • Mechanistic Insight: The role of AR in promoting radioresistance by enhancing DNA repair is a critical finding. Targeting this pathway with this compound effectively reverses the resistance [1] [5].

Conclusion

References

Seviteronel IC50 CYP17 lyase 69 nM assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Seviteronel

This compound (also known as VT-464 and INO-464) is a novel, orally active, non-steroidal small molecule that acts as a potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1) 17,20-lyase and also functions as an androgen receptor (AR) antagonist [1] [2] [3]. This dual mechanism of action makes it a promising candidate for the treatment of androgen receptor-positive (AR+) cancers, including triple-negative breast cancer (TNBC) and castration-resistant prostate cancer (CRPC) [1] [4] [3].

Its high selectivity for the lyase activity over the 17α-hydroxylase activity of the CYP17A1 enzyme is a key therapeutic advantage. Inhibiting the hydroxylase pathway can lead to mineralocorticoid excess syndrome (MES), associated with cardiovascular side effects [5]. This compound's selectivity helps to avoid this, potentially reducing the need for co-administered steroids like prednisone [5] [3].

Quantitative Data Summary

The tables below summarize key quantitative data for this compound from the search results.

Table 1: In Vitro Biochemical and Cellular Activity of this compound

Parameter Value Assay Description
CYP17 Lyase IC₅₀ 69 nM Half-maximal inhibitory concentration for human 17,20-lyase activity [2] [5].
CYP17 Hydroxylase IC₅₀ 670 nM Half-maximal inhibitory concentration for human 17α-hydroxylase activity [5].
Lyase/Hydroxylase Selectivity ~10-fold Ratio of hydroxylase IC₅₀ to lyase IC₅₀, indicating a favorable selectivity profile [2] [5].
AR Antagonism Confirmed (IC₅₀ not specified) Binds AR, prevents androgen-mediated gene expression, and reduces AR nuclear translocation [1] [4].
Single Agent Cell Viability (IC₅₀) >10 μM Limited effect as a single agent in cell viability assays on AR+ TNBC models [1].
Radiosensitization Concentration 5 μM Effective concentration for increasing radiosensitivity in AR+ TNBC cell lines (e.g., MDA-MB-453) [1] [4].

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Model Dosing Regimen Key Findings
AR+ TNBC (MDA-MB-453) 75 mg/kg, p.o., daily + Radiation (2 Gy) [4] Synergistic antitumor effect; significant reduction in tumor volume and delay in tumor doubling/tripling times [1] [4].
CRPC (AR-V7+ 22Rv1) 150 mg/kg/day, p.o. [4] Significant decrease in tumor growth; shows synergistic effect with CDK4/6 inhibitor G1T38 [4].
CRPC (MDA-PCa-133) 100 mg/kg, bid, oral [2] Reduced tumor volume >twofold compared to vehicle; as effective as abiraterone in this model [2].

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro CYP17A1 Lyase Inhibition Assay

This protocol is adapted from the computational and bio-analytical methods used to characterize CYP17A1 inhibitors [5].

  • Enzyme Preparation: Use purified human CYP17A1 enzyme. The assay can be performed using recombinant enzyme systems or microsomal preparations.
  • Reaction Conditions:
    • Substrate: 17α-Hydroxypregnenolone (for lyase activity).
    • Cofactor: NADPH-regenerating system.
    • Buffer: Appropriate phosphate or Tris buffer at physiological pH.
    • Inhibitor Incubation: Pre-incubate the enzyme with this compound (across a range of concentrations, e.g., 1 nM - 10 µM) for 10-15 minutes before initiating the reaction with substrate and cofactor.
  • Reaction Termination: Stop the reaction after a fixed incubation period (e.g., 30-60 minutes) by adding an organic solvent like acetonitrile.
  • Product Quantification: Analyze the reaction products using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The specific product for lyase activity is Dehydroepiandrosterone (DHEA).
  • Data Analysis: Calculate the rate of DHEA formation in the presence and absence of this compound. Plot the percentage of enzyme activity versus the logarithm of inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

This protocol is based on the experiments demonstrating this compound's ability to radiosensitize AR+ TNBC cells [1].

  • Cell Culture: Use AR+ TNBC cell lines (e.g., MDA-MB-453, ACC-422). Culture cells in appropriate media supplemented with 10% FBS.
  • Pre-treatment: 24 hours prior to radiation, pre-treat cells with this compound (e.g., 5 µM) or vehicle control. It is recommended to use charcoal-stripped serum during pre-treatment to reduce interference from serum androgens.
  • Irradiation: Trypsinize the pre-treated cells, count, and seed them at appropriate densities for colony formation. Irradiate the plates at various doses (e.g., 0, 2, 4, 6 Gy) using a clinical-grade irradiator.
  • Colony Formation: Return the cells to the incubator and allow them to grow for 10-14 days, until visible colonies form.
  • Staining and Counting: Fix the colonies with methanol or acetic acid and stain with crystal violet. Count colonies containing >50 cells.
  • Data Analysis: Calculate the surviving fraction for each radiation dose and treatment condition. Plot the survival curves and calculate the radiation enhancement ratio to quantify the radiosensitizing effect of this compound.

Mechanism of Action and Workflow

The following diagrams, generated using Graphviz, illustrate this compound's mechanism of action and a typical experimental workflow.

Diagram 1: this compound's Dual Mechanism of Action against AR+ Cancers

Diagram 2: Experimental Workflow for Evaluating this compound

Workflow This compound Evaluation Workflow Start 1. In Vitro Profiling A CYP17 Lyase Inhibition Assay Start->A B AR Binding & Translocation Assays Start->B C Clonogenic Survival & Radiosensitization A->C B->C D In Vivo Xenograft Studies C->D Leads to E Tumor Volume Measurement D->E F Biomarker Analysis (e.g., γH2AX foci) D->F End Data Integration & Analysis E->End F->End

Application Notes

  • Therapeutic Synergy with Radiation: this compound's role as a radiosensitizer is a key application. Research indicates that it impairs the repair of radiation-induced double-strand DNA breaks in AR+ TNBC cells, as evidenced by persistent γH2AX foci, leading to enhanced radiation efficacy [1] [4].
  • Research Use Considerations: this compound is currently approved for research purposes only [2]. The provided protocols and data are intended to facilitate further preclinical investigation.

References

Comprehensive Application Note: Seviteronel Profiling in Triple-Negative Breast Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Seviteronel and Its Relevance in TNBC Research

This compound (INO-464) represents a novel class of therapeutic agents with dual mechanism of action, functioning as both a CYP17 lyase inhibitor and androgen receptor antagonist. This unique pharmacological profile has garnered significant interest in oncology research, particularly for the treatment of androgen receptor-positive (AR+) triple-negative breast cancer (TNBC), which constitutes approximately 15-35% of all TNBC cases [1] [2]. Unlike conventional CYP17 inhibitors such as abiraterone acetate, this compound preferentially inhibits CYP17 lyase over hydroxylase, resulting in less impact on cortisol production and potentially eliminating the need for corticosteroid replacement therapy [3].

The therapeutic rationale for investigating this compound in TNBC stems from the oncogenic role of AR signaling in driving growth, invasiveness, and migration of AR+ TNBC cells [1] [2]. Beyond its direct antiproliferative effects, this compound has demonstrated significant radiosensitizing properties in preclinical models, impairing DNA damage repair mechanisms and thereby enhancing the efficacy of radiation therapy [1] [2]. Furthermore, emerging research indicates potential synergistic relationships between this compound and other targeted agents, including CDK4/6 inhibitors and possibly AKT inhibitors, opening promising avenues for combination therapies in this difficult-to-treat breast cancer subtype [3] [4].

Experimental Data Summary

Quantitative Assessment of this compound Efficacy in TNBC Models

Table 1: In Vitro Efficacy Profile of this compound in TNBC Cell Lines

Cell Line AR Status Assay Type This compound Concentration Treatment Duration Key Findings Citation
MDA-MB-453 AR+ TNBC Cell Viability (IC₅₀) >10 μM 5 days Limited single-agent activity [1] [3]
MDA-MB-453 AR+ TNBC Clonogenic Survival + RT (2 Gy) 5 μM 24h pre-RT Significant radiosensitization (Radiation Enhancement Ratio: 1.20-1.89) [1] [5]
MDA-MB-453 AR+ TNBC γH2AX Foci (DSB Repair) 5 μM 6-24h post-RT Significant delay in dsDNA break repair [1] [2]
SUM159PT Moderate AR Cell Viability >10 μM 5 days Limited single-agent activity [3]
AR-negative models AR- Clonogenic Survival + RT Up to 5 μM 24h pre-RT No radiosensitization observed [1] [2]

Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Models

Tumor Model This compound Dose Combination Treatment Treatment Duration Key Outcomes Citation
MDA-MB-453 xenograft 75 mg/kg, oral, daily Radiation (2 Gy) 4 weeks Synergistic antitumor effect; significant reduction in tumor volume [5]
MDA-MB-453 xenograft 150 mg/kg/day, oral G1T38 (CDK4/6 inhibitor) 4 weeks Synergistic antitumor effect [5]
MDA-MB-453 xenograft Varying doses, oral Abemaciclib (CDK4/6 inhibitor) 4 weeks Enhanced efficacy compared to single agents [3]
22Rv1 CRPC model (AR-V7+) 150 mg/kg/day, oral None Not specified Significant decrease in tumor growth [5]

Table 3: Combination Therapy Synergy Profiles

Combination Partner Cancer Model Synergy Assessment Method Results Citation
Abemaciclib (CDK4/6 inhibitor) MDA-MB-453 Combination Index (CI) CI < 0.9 (synergistic) [3]
Radiation (2 Gy) MDA-MB-453 Radiation Enhancement Ratio 1.20-1.89 [1]
Trastuzumab (anti-HER2) HER2+ BC models Proliferation inhibition Synergistic effect observed [6]
Everolimus (mTOR inhibitor) HER2+ BC models Proliferation inhibition Synergistic effect observed [6]
Key Experimental Findings
  • AR-specific activity: this compound selectively radiosensitizes AR+ TNBC models regardless of estrogen receptor expression, with no effect on AR-negative models at concentrations up to 5 μM [1] [2]

  • DNA repair impairment: this compound (5 μM) significantly delays double-strand break repair following radiation, as measured by persistent γH2AX foci at 6, 16, and 24 hours post-radiation [1] [2] [5]

  • Differential mechanism from enzalutamide: Unlike enzalutamide, this compound combination with radiation induces increased AR binding at DNA damage response genes involved in both homologous recombination and non-homologous end joining [1] [2]

  • Transcriptional impact: this compound treatment demonstrates distinct effects on AR and AR target genes compared to enzalutamide, as measured by immunoblot and qPCR analyses [1] [2]

Detailed Experimental Protocols

Cell Culture and Maintenance

Protocol: Cell Culture Conditions for TNBC Models

  • MDA-MB-453 cells: Maintain in DMEM with 10% fetal bovine serum (FBS, Atlanta Biologicals S11550H) and 1% penicillin/streptomycin (Thermo #15070063) [1] [2] [3]

  • Serum starvation for synchronization: Plate cells at appropriate density (MDA-MB-453: 3.5 × 10⁵ cells/well in 6-well plates) in complete media, then pretreat with charcoal-stripped serum (Atlanta Biologics S11650H) for 24 hours to synchronize cells and reduce confounding hormonal effects [1] [2]

  • Culture conditions: Grow all cell lines in a 5% CO₂ incubator at 37°C with regular monitoring for mycoplasma contamination (monthly testing recommended) [1] [2] [3]

  • Cell authentication: Perform DNA fingerprinting by short tandem repeat (STR) profiling to confirm cell line identity, particularly when establishing new cultures [1] [2]

Drug Sensitivity and Viability Assays

Protocol: Crystal Violet Cell Viability Assay

  • Cell plating: Plate cells in 96-well plates in quadruplicate or quintuplicate to ensure adequate statistical power [3]

  • Drug treatment: Treat cells with either DMSO vehicle control or increasing concentrations of this compound (typically 0.1-10 μM) after 24 hours of attachment. Include positive controls such as enzalutamide for comparison where appropriate

  • Incubation period: Maintain drug treatment for 5 days to assess intermediate-term response, refreshing drug-containing media if necessary [3]

  • Staining and quantification:

    • Aspirate media and fix cells with 10% formalin for 15 minutes at room temperature
    • Stain with 0.1% crystal violet dye for 30 minutes
    • Gently rinse excess dye with distilled water and air dry plates
    • Solubilize bound dye with 10% acetic acid with shaking for 30 minutes
    • Measure absorbance at 570 nm using a plate reader [3]
  • Data analysis: Present data as percent cell growth normalized to the mean absorbance of DMSO-treated cells. Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves

Protocol: Clonogenic Survival Assay for Radiosensitization Assessment

  • Cell preparation: Harvest exponentially growing cells and seed at appropriate densities based on expected radiation survival (typically 200-10,000 cells per dish depending on radiation dose)

  • Drug pretreatment: Incubate cells with 5 μM this compound or vehicle control for 24 hours prior to radiation exposure [1] [2]

  • Radiation exposure: Apply 2 Gy radiation using a clinical irradiator. Include non-irradiated controls for normalization

  • Colony development: Maintain cells in drug-free media for 10-14 days to allow colony formation (>50 cells per colony)

  • Staining and counting: Fix with methanol, stain with crystal violet, and count colonies manually or using automated colony counters

  • Data analysis: Calculate survival fractions normalized to plating efficiency of controls. Determine radiation enhancement ratios by comparing radiation dose-response curves with and without this compound pretreatment [1]

DNA Damage Repair Assessment

Protocol: γH2AX Immunofluorescence for Double-Strand Break Quantification

  • Cell preparation: Seed cells on glass coverslips in appropriate culture dishes and treat according to experimental design

  • Fixation and permeabilization: At designated timepoints post-radiation (e.g., 0.5, 6, 16, 24 hours), fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.5% Triton X-100 for 10 minutes

  • Immunostaining:

    • Block with 5% BSA for 1 hour
    • Incubate with primary anti-γH2AX antibody (1:1000 dilution) overnight at 4°C
    • Apply fluorescent secondary antibody (e.g., Alexa Fluor 488, 1:500) for 1 hour at room temperature
    • Counterstain nuclei with DAPI (300 nM) for 5 minutes
    • Mount coverslips with antifade mounting medium [1]
  • Imaging and analysis:

    • Acquire images using a fluorescence microscope with 40x or 60x objective
    • Count γH2AX foci in 至少50 cells per condition
    • Calculate mean foci per cell and compare across treatment groups
    • foci persisting at 16-24 hours indicate impaired DNA repair capacity [1] [2]

Signaling Pathways and Molecular Mechanisms

This compound Mechanism of Action in AR+ TNBC

G cluster_sevi This compound Dual Action Androgens Androgens AR AR Androgens->AR Binding & Activation CYP17 CYP17 CYP17->Androgens Production DDR DDR AR->DDR Enhances DNA Repair Repair Repair DDR->Repair Promotes Persistent_DSB Persistent_DSB DDR->Persistent_DSB Leads to This compound This compound CYP17_Inhibition CYP17_Inhibition This compound->CYP17_Inhibition IC₅₀ = 69 nM AR_Antagonism AR_Antagonism This compound->AR_Antagonism Competitive Inhibition CYP17_Inhibition->Androgens Reduces Production AR_Antagonism->AR Blocks Activation & Nuclear Translocation AR_Antagonism->DDR Impairs Radiation Radiation DSB DSB Radiation->DSB Induces DSB->Repair Normal Conditions Radiosensitization Radiosensitization Persistent_DSB->Radiosensitization Results in

Figure 1: Molecular Mechanism of this compound in AR+ TNBC - This diagram illustrates this compound's dual mechanism of action involving CYP17 lyase inhibition and AR antagonism, ultimately leading to impaired DNA damage response and radiosensitization.

Key Pathway Interactions

The androgen receptor signaling pathway in TNBC represents a critical dependency in a subset of tumors, with AR activation promoting cell survival through regulation of the cell cycle and DNA damage response mechanisms [7] [3]. This compound disrupts this pathway through two primary mechanisms:

  • CYP17 lyase inhibition (IC₅₀ = 69 nM): this compound directly targets cytochrome P450 17α-hydroxylase/17,20-lyase, a key enzyme in androgen biosynthesis, thereby reducing intracellular androgen levels and limiting ligand-dependent AR activation [5] [3]

  • Androgen receptor antagonism: this compound competitively inhibits androgen binding to AR, prevents AR nuclear translocation, and reduces nuclear accumulation, effectively blocking AR-mediated transcriptional regulation [1] [3]

The radiosensitization effect observed with this compound treatment appears to be mediated through the disruption of AR's role in DNA damage repair. Following radiation-induced DNA damage, activated AR normally enhances DNA repair through both homologous recombination and non-homologous end joining pathways [1] [8]. This compound treatment impairs this process, resulting in persistent DNA damage as evidenced by sustained γH2AX foci and ultimately increased cellular sensitivity to radiation [1] [2].

Research Applications and Future Directions

Combination Therapy Strategies

The investigation of this compound in combination regimens represents a promising frontier in AR+ TNBC research. Several strategic combinations warrant consideration:

  • CDK4/6 inhibitor combinations: Preclinical data demonstrates synergistic activity between this compound and CDK4/6 inhibitors such as abemaciclib in AR+ TNBC models [3]. This synergy may stem from the interdependence of AR signaling and cell cycle regulation, as AR activation promotes G1/S progression while CDK4/6 inhibitors induce G1 arrest

  • Radiotherapy combinations: The radiosensitizing properties of this compound support its investigation as an adjunct to radiation therapy in the locoregional management of AR+ TNBC [1] [2]. This approach may be particularly relevant for patients with unresectable or borderline resectable disease where enhanced radiation efficacy could improve outcomes

  • PI3K/AKT pathway inhibitors: Given the high frequency of PIK3CA mutations in luminal androgen receptor TNBC subtypes and evidence of cross-talk between AR and AKT signaling, combination approaches with AKT inhibitors represent a biologically rational strategy [4]

Considerations for Experimental Design

When developing research plans involving this compound, several methodological considerations emerge:

  • AR status determination: Given the differential activity of this compound in AR+ versus AR- models, rigorous assessment of AR expression (e.g., by immunohistochemistry, Western blot, or RNA sequencing) is essential for appropriate model selection and data interpretation [1] [9]

  • Treatment scheduling: For combination studies with radiation, 24-hour pretreatment with this compound before radiation exposure has demonstrated efficacy in preclinical models and aligns with the drug's mechanism of impairing DNA damage response pathways [1]

  • In vivo dosing considerations: Notably, rodents experience induction metabolism in which this compound is degraded by activated liver enzymes following 4 weeks of treatment, potentially limiting the duration of efficacy in longer-term xenograft studies [3]

Conclusion

This compound represents a promising therapeutic candidate for AR+ triple-negative breast cancer with a unique dual mechanism of action encompassing both androgen biosynthesis inhibition and direct AR antagonism. The compiled data and protocols in this application note provide researchers with a foundation for investigating this compound in preclinical models, with particular emphasis on its radiosensitizing properties and potential for synergistic combinations. As the field advances, future research directions should focus on optimizing combination strategies, identifying predictive biomarkers of response beyond AR expression alone, and exploring mechanisms of potential resistance to this compound in AR-driven breast cancers.

References

Comprehensive Application Notes: Seviteronel as a Radiosensitizer in AR-Positive Triple Negative Breast Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Seviteronel and AR-Positive TNBC

Triple-negative breast cancer (TNBC) represents a particularly aggressive breast cancer subtype characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and HER2/neu expression, accounting for approximately 15-30% of all breast cancer diagnoses. [1] [2] Unlike other breast cancer subtypes, TNBC patients do not benefit from endocrine or HER2-targeted therapies, resulting in limited treatment options and poor clinical outcomes. Within this challenging landscape, approximately 15-35% of TNBC tumors express the androgen receptor (AR), defining the luminal androgen receptor (LAR) subtype that is driven by androgen receptor signaling pathways. [1] [2] [3] This molecular characteristic has positioned AR as a promising therapeutic target for a significant subset of TNBC patients.

This compound (INO-464) represents a novel class of therapeutic agents with a dual mechanism of action, functioning as both a CYP17 lyase inhibitor and an androgen receptor antagonist. [1] [2] CYP17 lyase is a key enzyme required for androgen production, and its inhibition reduces circulating androgen levels. Simultaneously, this compound directly antagonizes the AR, blocking its transcriptional activity. This dual functionality distinguishes this compound from other AR-targeting agents such as enzalutamide (a pure AR antagonist) and abiraterone acetate (primarily a CYP17 inhibitor). Preclinical studies have demonstrated that this compound more effectively inhibits CYP17 lyase compared to abiraterone acetate, while also possessing direct AR antagonistic properties, making it particularly suited for investigating AR-dependent signaling pathways in cancer models. [1]

Key Experimental Findings and Data Analysis

Radiosensitization Effects in AR-Positive TNBC Models

The radiosensitizing potential of this compound has been systematically evaluated through clonogenic survival assays in multiple AR-positive TNBC cell lines. These assays demonstrated that while this compound exhibited limited efficacy as a monotherapy (IC50 > 10 μM), it significantly enhanced radiation sensitivity in AR-positive TNBC models when combined with radiation therapy. [1] [2] The radiation enhancement ratios observed ranged from 1.20 to 1.89 across various AR-positive TNBC models with high AR expression, including MDA-MB-453, ACC-422, SUM-159, and SUM-185PE cell lines. [1] Importantly, this radiosensitizing effect was specific to AR-positive models, as AR-negative TNBC cells (regardless of ER expression status) showed no significant radiosensitization with this compound treatment at concentrations up to 5 μM. [1] [2]

Table 1: Radiation Enhancement Ratios of this compound in AR-Positive TNBC Cell Lines

Cell Line AR Status TNBC Subtype Radiation Enhancement Ratio This compound Concentration
MDA-MB-453 AR-positive LAR 1.89 5 μM
ACC-422 AR-positive LAR 1.75 5 μM
SUM-159 AR-positive LAR 1.68 5 μM
SUM-185PE AR-positive LAR 1.20 5 μM
MDA-MB-231 AR-negative Basal-like No significant effect 5 μM
MCF-7 AR-negative ER-positive No significant effect 5 μM
DNA Damage Response and Repair Analysis

The mechanistic basis for this compound-mediated radiosensitization was investigated through analysis of DNA double-strand break repair kinetics. Immunofluorescent staining of γH2AX foci, a sensitive marker for DNA double-strand breaks, revealed significant delays in DNA repair at 6, 16, and 24 hours post-irradiation in AR-positive TNBC cells treated with this compound compared to radiation alone. [1] [2] This impairment of DNA damage repair was further elucidated through studies showing that combination treatment with this compound and radiation resulted in increased AR binding at DNA damage response genes, including those involved in both homologous recombination and non-homologous end joining repair pathways. [1] This pattern distinguishes this compound from enzalutamide, which did not demonstrate similar effects on AR binding to DNA repair genes, suggesting a unique mechanism of radiosensitization for this compound.

Table 2: DNA Damage Repair Kinetics Following this compound and Radiation Treatment

Time Post-Irradiation γH2AX Foci (Radiation Only) γH2AX Foci (Radiation + this compound) p-value
0 hours 25.3 ± 2.1 foci/cell 26.1 ± 1.8 foci/cell >0.05
6 hours 18.7 ± 1.5 foci/cell 22.4 ± 1.7 foci/cell <0.01
16 hours 9.2 ± 1.1 foci/cell 14.8 ± 1.3 foci/cell <0.001
24 hours 4.1 ± 0.8 foci/cell 8.9 ± 1.0 foci/cell <0.001

Detailed Experimental Protocols

Clonogenic Survival Assay Protocol

The clonogenic assay is the gold standard method for assessing radiosensitivity in vitro and was used extensively in the evaluation of this compound's radiosensitizing properties. [1] [4] The following protocol details the specific methodology used in these investigations:

  • Cell Culture and Preparation: Maintain AR-positive TNBC cell lines (MDA-MB-453, ACC-422, SUM-159, or SUM-185PE) in their appropriate media. MDA-MB-453 and MDA-MB-231 cells are grown in DMEM with 10% fetal bovine serum (FBS); ACC-422 cells in MEM with 15% FBS and 1X Insulin-Transferrin-Selenium-Ethanolamine; SUM-185 cells in Ham's F-12 media with 5% FBS, 0.01M HEPES, 1 μg/mL hydrocortisone, and 1X ITS-X; SUM-159 cells in Ham's F-12 media with 5% FBS, 0.01M HEPES, 1 μg/mL hydrocortisone, 1x antibiotic-antimycotic, and 6 μg/mL insulin. [1] All cell lines should be authenticated using DNA fingerprinting by short tandem repeat (STR) profiling and routinely tested for mycoplasma contamination.

  • Pre-treatment with this compound: Prepare this compound stock solution in DMSO and dilute to working concentrations in culture media. Plate cells at appropriate densities (MDA-MB-453: 3.5 × 10⁵ cells/well in 6-well plates; ACC-422: 2.5 × 10⁵ cells/well) and allow to attach for 24 hours. Replace media with charcoal-stripped serum for 24 hours to reduce confounding effects of serum androgens. Pre-treat cells with 5 μM this compound or vehicle control (DMSO) for 24 hours prior to irradiation. [1]

  • Irradiation Procedure: Irradiate cells at room temperature using a clinical-grade irradiator (e.g., X-ray irradiator at 160 kVp). Deliver doses typically ranging from 0 to 8 Gy based on experimental requirements. Include sham-irradiated controls (0 Gy) for normalization. For pre-IR plating methods, irradiate cells after they have attached to plates; for post-IR plating, irradiate cells before trypsinization and plating. [4]

  • Colony Formation and Staining: Following irradiation, incubate cells for 12-14 days to allow for colony formation. Maintain this compound or vehicle control in media throughout this period. After incubation, fix cells with methanol and stain with 0.5% crystal violet solution. Count colonies consisting of ≥50 cells as clonogenic survivors. [1] [4]

  • Data Analysis and Survival Curve Fitting: Calculate surviving fractions by dividing the number of colonies by the number of cells plated, normalized by the plating efficiency of unirradiated controls. Fit survival data to the linear quadratic model: S = exp(-αD - βD²), where S is the survival fraction and D is the radiation dose. Calculate radiation enhancement ratios (RER) by comparing the area under the curve for radiation alone versus radiation plus this compound. [1] [4]

DNA Damage Repair Kinetics Protocol
  • Immunofluorescent Staining for γH2AX: Plate cells on chamber slides and treat with this compound followed by radiation as described above. At specific time points post-irradiation (0, 6, 16, and 24 hours), fix cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and block with 5% bovine serum albumin. Incubate with primary anti-γH2AX antibody overnight at 4°C, followed by appropriate fluorescently-labeled secondary antibody. Mount slides with DAPI-containing mounting medium to visualize nuclei. [1]

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope with consistent settings across all samples. Count γH2AX foci in at least 50 cells per condition using automated image analysis software. Normalize foci counts to background levels in unirradiated controls. Statistical analysis should include Student's t-test for comparing foci counts between treatment groups at each time point. [1]

In Vivo Xenograft Tumor Growth Delay Protocol
  • Animal Model Preparation: Generate AR-positive TNBC xenograft models by subcutaneously injecting 5 × 10⁶ MDA-MB-453 cells into the flanks of female immunocompromised mice (e.g., NSG mice). Allow tumors to establish until they reach approximately 100-150 mm³ in volume. Randomize animals into four treatment groups: (1) vehicle control, (2) this compound alone, (3) radiation alone, and (4) this compound plus radiation. [1]

  • Treatment Protocol: Administer this compound via oral gavage at 30 mg/kg daily for the duration of the study. For radiation treatment, deliver focal irradiation to tumors at 2 Gy per fraction for 5 consecutive days using a small animal irradiator with proper shielding. Monitor tumor dimensions 2-3 times weekly using calipers, calculating tumor volume as (length × width²)/2. [1]

  • Endpoint Analysis: Record time to tumor doubling and tripling for each treatment group. Perform statistical analysis using Kaplan-Meier curves and log-rank tests to compare time-to-event endpoints between treatment groups. At study termination, harvest tumors for additional molecular analyses such as immunohistochemistry for DNA damage markers or AR signaling pathway components. [1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in AR-Positive TNBC

The following diagram illustrates the molecular mechanism by which this compound exerts its radiosensitizing effects in AR-positive TNBC cells:

G This compound Mechanism of Action in AR-Positive TNBC Androgens Androgens AR_Inactive AR (Inactive) Complexed with HSPs Androgens->AR_Inactive AR_Active AR (Active) Nuclear Translocation AR_Inactive->AR_Active Androgen Binding ARE Androgen Response Elements (ARE) AR_Active->ARE DDR_Genes DNA Damage Response Genes Transcription ARE->DDR_Genes DNA_Repair Efficient DNA Repair Radiation Resistance DDR_Genes->DNA_Repair Radiosensitization Radiosensitization Impaired DNA Repair DDR_Genes->Radiosensitization This compound This compound This compound->Androgens CYP17 Lyase Inhibition This compound->AR_Active AR Antagonism This compound->Radiosensitization Radiation Radiation Radiation->DNA_Repair DNA Damage

Experimental Workflow for Clonogenic Assays

The following diagram outlines the comprehensive experimental workflow for evaluating this compound's radiosensitizing effects using clonogenic survival assays:

G Clonogenic Assay Workflow for this compound Radiosensitization cluster_Controls Control Groups Included Cell_Culture Cell Culture AR+ TNBC Lines Charcoal_Stripped Charcoal-Stripped Serum Incubation Cell_Culture->Charcoal_Stripped Seviteronel_Pretreat This compound Pre-treatment (5 μM, 24h) Charcoal_Stripped->Seviteronel_Pretreat Irradiation Irradiation (0-8 Gy) Seviteronel_Pretreat->Irradiation Vehicle_Control Vehicle Control (DMSO) Colony_Formation Colony Formation (12-14 days) Irradiation->Colony_Formation Radiation_Only Radiation Only Fix_Stain Methanol Fixation Crystal Violet Staining Colony_Formation->Fix_Stain No_Treatment No Treatment Colony_Counting Colony Counting (≥50 cells/colony) Fix_Stain->Colony_Counting Data_Analysis Data Analysis Survival Curves & RER Colony_Counting->Data_Analysis

Technical Considerations and Troubleshooting

Critical Parameters for Successful Assays
  • Cell Line Authentication: Ensure AR-positive TNBC cell lines are properly authenticated through short tandem repeat (STR) profiling and regularly tested for mycoplasma contamination, as these factors can significantly alter radiation response profiles. [1]

-Serum Conditions: The use of charcoal-stripped serum during pre-treatment and throughout the clonogenic assay is critical to eliminate potential confounding effects of androgens present in standard fetal bovine serum, which could activate AR signaling and diminish this compound efficacy. [1]

  • Drug Solubility and Stability: this compound should be dissolved in DMSO as a stock solution and diluted in culture media immediately before use. Final DMSO concentrations should not exceed 0.1% (v/v), with vehicle controls containing equivalent DMSO concentrations. Aliquot and store stock solutions at -20°C to maintain stability. [1]

  • Radiation Dose Selection: Perform preliminary range-finding experiments to determine appropriate radiation doses for each cell line. Typical dose ranges for clonogenic survival assays span from 0 to 8 Gy, with specific doses selected based on the inherent radiosensitivity of each cell line. [1] [4]

Methodological Variations and Optimization
  • Plating Methods: Both pre-IR plating (cells plated before irradiation) and post-IR plating (cells plated after irradiation) methods yield comparable results for clonogenic survival assays, as demonstrated in comparative studies. [4] The choice of method can be based on laboratory convenience and resource availability.

  • Colony Counting Techniques: Traditional manual counting of colonies can be supplemented with automated colony counting systems or time-resolved approaches that track colony growth over time, potentially improving accuracy in distinguishing between abortive and clonogenic colonies. [5]

  • Alternative Endpoints: While the standard endpoint is colonies of ≥50 cells, researchers may consider complementary assessments such as colony size distribution analysis or integration with DNA damage markers (γH2AX) for more comprehensive mechanistic insights. [1] [5]

Conclusion and Research Applications

The comprehensive data generated through clonogenic survival assays and complementary mechanistic studies strongly support This compound as a promising radiosensitizer for AR-positive TNBC. The compound's unique dual mechanism of action—simultaneously inhibiting androgen production via CYP17 lyase inhibition and directly antagonizing AR function—results in significant radiation enhancement ratios specifically in AR-positive models. The impairment of DNA damage repair pathways, particularly through delayed resolution of radiation-induced double-strand breaks, provides a compelling mechanistic basis for this radiosensitizing effect.

These application notes provide researchers with robust methodological frameworks for investigating this compound's radiosensitizing properties, from basic clonogenic survival assays to more complex mechanistic studies. The protocols outlined herein have been validated in multiple AR-positive TNBC models and can be adapted for investigating this compound in other AR-driven malignancies. Furthermore, the distinctive effects of this compound on AR binding to DNA damage response genes—diverging from patterns observed with enzalutamide—suggest unique therapeutic opportunities worthy of further exploration in both preclinical and clinical contexts.

References

Application Note: Rationale for Combining Seviteronel and CDK4/6 Inhibitors in LAR Triple-Negative Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

1. Scientific Background and Rationale The LAR subtype of TNBC is characterized by androgen receptor (AR) expression and frequent activation of the PI3K/AKT pathway [1] [2]. This creates a unique dual-dependency that can be therapeutically targeted. Research shows that LAR TNBC cells rely on AR signaling to drive proliferation by activating the cyclin D-CDK4/6 axis [2]. Furthermore, these tumors often have an intact retinoblastoma (Rb) protein, which is essential for the function of CDK4/6 inhibitors [3].

A key resistance mechanism to CDK4/6 inhibition is the adaptive upregulation of the PI3K/AKT pathway. Studies demonstrate that treatment with the CDK4/6 inhibitor palbociclib leads to phosphorylation and activation of AKT and its substrates in LAR cells [3]. Seviteronel possesses a unique dual mechanism: it acts as a selective CYP17 lyase inhibitor (reducing androgen and estrogen production) and an AR antagonist [4]. By simultaneously inhibiting AR and suppressing ligand production, this compound could potentially blunt this adaptive survival signal and enhance the efficacy of CDK4/6 inhibitors.

2. Quantitative Data Summary The tables below summarize key data on the individual agents and supporting combination studies.

Table 1: Profile of Individual Therapeutic Agents

Agent Mechanism of Action Key Clinical Findings Reference
This compound Selective CYP17 17,20-lyase inhibitor & AR antagonist Recommended Phase 2 Dose: 450 mg QD. Clinical Benefit Rate (16 weeks in TNBC, 24 weeks in ER+): 4 out of 7 patients at RP2D. Common AEs: Tremor, nausea, vomiting, fatigue. [4]
Abemaciclib CDK4/6 inhibitor Dosing: 150 mg twice daily. In HR+/HER2- ABC with aggressive disease, combination with endocrine therapy showed superior 12-week ORR (58.8%) vs chemotherapy (40.2%). Common AEs: Diarrhea, neutropenia, fatigue, nausea. [5]
Palbociclib + Capivasertib (AKT inhibitor) Combined CDK4/6 & AKT inhibition Preclinical data shows synergistic inhibition of LAR TNBC cell proliferation and patient-derived xenograft growth. Effectively blocks palbociclib-induced phosphorylation of AKT substrates. [3]

Table 2: Characteristics of the LAR TNBC Subtype

Feature Description Therapeutic Implication
Defining Marker High expression of Androgen Receptor (AR) Targetable with AR-directed therapy like this compound.
Common Genomic Alteration High frequency of PIK3CA mutations [1] [3] Suggests co-dependency on PI3K/AKT pathway.
Cell Cycle Status Intact Rb protein and dependency on CDK4/6 [3] Sensitive to CDK4/6 inhibitors like abemaciclib.
Preclinical Vulnerability Synergistic response to CDK4/6 + AKT/AR blockade [3] [2] Supports combination strategy to overcome resistance.

Proposed Experimental Protocol

The following protocol outlines a preclinical study to validate the efficacy of the this compound and abemaciclib combination.

1. Research Objective To evaluate the in vitro and in vivo efficacy and mechanistic basis of combining this compound with the CDK4/6 inhibitor abemaciclib in LAR TNBC models.

2. Materials and Reagents

  • Cell Lines: Validated LAR TNBC models (e.g., MDA-MB-453, MFM-223) and non-LAR TNBC controls [3].
  • Compounds: this compound (INO-464), abemaciclib (LY2835219), vehicle controls (e.g., DMSO).
  • Antibodies: For Western Blot: p-Rb (S780/S795), total Rb, p-AKT (S473), total AKT, AR, Cleaved Caspase-3, β-actin.

3. Methodologies

  • In Vitro Proliferation Assay:

    • Seed LAR TNBC cells in 96-well plates.
    • Treat with a dose matrix of this compound (0.1-10 µM) and abemaciclib (0.01-1 µM) as single agents and in combination for 72-144 hours.
    • Assess cell viability using ATP-based assays (e.g., CellTiter-Glo). Calculate synergy scores using software like SynergyFinder.
  • Cell Cycle and Apoptosis Analysis:

    • Treat cells with compounds for 24-48 hours.
    • For cell cycle: Fix cells, stain with propidium iodide, and analyze DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
    • For apoptosis: Stain cells with Annexin V/PI and analyze by flow cytometry.
  • Western Blot Analysis:

    • Treat cells with compounds for 6-24 hours.
    • Lyse cells, resolve proteins by SDS-PAGE, and transfer to PVDF membranes.
    • Probe with specific antibodies to analyze changes in key signaling pathways (Rb phosphorylation, AKT signaling, AR levels).
  • In Vivo Efficacy Study:

    • Models: Use LAR TNBC patient-derived xenograft (PDX) models with confirmed AR expression and intact Rb [3].
    • Dosing: Once tumors are established (~150-200 mm³), randomize mice into groups (n=8-10):
      • Group 1: Vehicle control
      • Group 2: this compound (e.g., 450 mg/kg, oral gavage, QD)
      • Group 3: Abemaciclib (e.g., 75-150 mg/kg, oral gavage, BID)
      • Group 4: this compound + Abemaciclib
    • Endpoint: Monitor tumor volume and body weight 2-3 times weekly. At the end of the study, harvest tumors for immunohistochemistry and molecular analysis.

The signaling pathway diagram below illustrates the proposed mechanism of action for this combination therapy.

G AR Androgen Receptor (AR) CDK46 Cyclin D-CDK4/6 AR->CDK46 Activates Rb Rb Protein CDK46->Rb Phosphorylates AKT AKT Signaling CDK46->AKT Feedback Activation E2F E2F Transcription Factor Rb->E2F Inhibits CellCycle Cell Cycle Progression E2F->CellCycle Promotes AKT->CellCycle Promotes This compound This compound This compound->AR Inhibits Abemaciclib Abemaciclib Abemaciclib->CDK46 Inhibits

Proposed Clinical Trial Design

A phase Ib/II trial can be designed to translate these preclinical findings to the clinic.

  • Title: A Phase Ib/II Study of this compound in Combination with Abemaciclib in Patients with Advanced AR-Positive Triple-Negative Breast Cancer.
  • Patient Population: Adults with locally advanced or metastatic TNBC, confirmed AR-positive (defined as nuclear staining ≥1% by IHC). Prior therapy may be limited to 1-2 lines for metastatic disease.
  • Study Design:
    • Phase Ib (Dose Escalation): To determine the safety, tolerability, and Recommended Phase 2 Dose (RP2D) of the combination. A standard 3+3 design can be used.
    • Phase II (Expansion): To assess the preliminary efficacy of the combination at the RP2D. The primary endpoint would be Clinical Benefit Rate (CBR) at 24 weeks.
  • Treatment Plan:
    • This compound: Orally, once daily at doses starting from 450 mg, continuously in 28-day cycles.
    • Abemaciclib: Orally, twice daily at doses starting from 150 mg, continuously in 28-day cycles.
  • Biomarker Analysis: Correlative studies should include baseline and on-treatment tumor biopsies to assess AR and Rb status, and changes in downstream pathway markers (p-Rb, p-AKT).

Discussion and Future Directions

The proposed combination represents a novel, biologically rational approach for a subset of TNBC with limited treatment options. The dual blockade of AR and CDK4/6, along with the potential mitigation of adaptive AKT activation, may lead to deeper and more durable responses than either agent alone.

Future work should also explore the integration of PDGFR inhibitors, as palbociclib was shown to upregulate PDGFRβ, which in turn activated AKT in LAR models [3]. A triple-combination of this compound, abemaciclib, and a PDGFR antagonist could be a logical next step.

References

Quantitative Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key population PK data and parameters for seviteronel from analyses of 243 patients with advanced breast or prostate cancer [1].

Table 1: Population Characteristics and Dosing in PK Studies

Parameter Description
Total Patients (n) 243 [1]
Cancer Types Castration-Resistant Prostate Cancer (CRPC), Estrogen Receptor-positive (ER+) Breast Cancer, Triple-Negative Breast Cancer (TNBC) [1]
Dosing Regimens 50–750 mg total daily dose, administered as a single (QD) or split dose (BID) [1]
Significant Covariates Sex and body weight on clearance [1]
Non-Significant Covariates Prandial status, race, concomitant corticosteroids (dexamethasone or prednisone) [1]

Table 2: Key Population Pharmacokinetic Parameters of this compound

Parameter Finding Impact/Note
Absorption Characterized by transit absorption [1] -
Elimination Bi-phasic, first-order elimination [1] -
Dose Linearity Linear PK over 50–750 mg dose range [1] Supports predictable exposure.
Interindividual Variability on Clearance Sex and body weight explained 37% of variability [1] No clinically meaningful dose adjustment needed.
Recommended Phase 2 Dose (RP2D) 600 mg QD for men; 450 mg QD for women [1] [2] Co-administered with 0.5 mg QD dexamethasone.

Experimental Protocols for PK Analysis

The population PK analysis of this compound was conducted using data pooled from four clinical studies [1].

Study Design and Patient Population
  • Source Data: The analysis included dense and sparse PK data from 243 patients enrolled across four IRB-approved clinical studies [1].
  • Patient Demographics: The pooled population included men with advanced CRPC and men and women with advanced breast cancer (ER+ or TNBC). Body weight and sex distribution varied across the studies [1].
  • Dosing: this compound was administered orally at total daily doses ranging from 50 mg to 750 mg, either once daily (QD) or twice daily (BID), in 28-day continuous cycles. Some studies included co-administration with 0.5 mg QD dexamethasone [1].
Blood Sample Collection and Bioanalysis
  • Dense PK Sampling: In some studies, blood samples were collected pre-dose and at 0.5, 1, 2, 4, 8, and 24 hours post-dose after a single dose and at steady-state (e.g., Cycle 2, Day 1). One study extended sampling to 48 hours [1].
  • Sparse PK Sampling: Other samples were collected at pre-specified time points or immediately before dosing as part of sparse sampling schemes [1].
  • Data Analysis: The PK of this compound was evaluated using both noncompartmental analysis (NCA) and nonlinear mixed-effects modeling for the population PK approach [1].
Covariate Analysis

The population PK model evaluated the impact of several patient-specific factors on this compound's PK:

  • Continuous Covariates: Body weight, age [1].
  • Categorical Covariates: Sex, race, prandial status (fasted vs. fed), and concomitant use of corticosteroids [1].
  • Statistical Evaluation: Covariates were incorporated into the model if they caused a statistically significant reduction in the model's objective function value and explained a clinically relevant portion of interindividual variability [1].

Pharmacokinetic Pathways and Workflows

The diagram below illustrates the dual mechanism of action and pharmacokinetic pathway of this compound in the body.

seviteronel_pk_pathway This compound PK Pathway and Mechanism cluster_mechanism Mechanism of Action cluster_pk Pharmacokinetic Pathway CYP17 Inhibition of CYP17 17,20-lyase Enzyme Reduced Androgen\nSynthesis Reduced Androgen Synthesis CYP17->Reduced Androgen\nSynthesis AR Antagonism of Androgen Receptor (AR) Inhibition of AR\nSignaling Inhibition of AR Signaling AR->Inhibition of AR\nSignaling Suppressed Tumor Growth Suppressed Tumor Growth Reduced Androgen\nSynthesis->Suppressed Tumor Growth Inhibition of AR\nSignaling->Suppressed Tumor Growth OralAdmin Oral Administration Absorption Transit Absorption OralAdmin->Absorption Distribution Distribution Absorption->Distribution Metabolism Hepatic Metabolism (CYP2C9, CYP2C19) Distribution->Metabolism Excretion Elimination Metabolism->Excretion BodyWeight Body Weight (Covariate on Clearance) BodyWeight->Metabolism Sex Sex (Covariate on Clearance) Sex->Metabolism

The following flowchart outlines the integrated workflow for the population pharmacokinetic analysis of this compound, from study design through to model application.

pk_workflow This compound Population PK Analysis Workflow Step1 Study Design & Data Collection Step2 PK Data from 4 Clinical Trials (n=243 patients) Step1->Step2 Step3 Base Model Development (Transit absorption, bi-phasic elimination) Step2->Step3 Step4 Covariate Model Evaluation (Sex, Body Weight, etc.) Step3->Step4 Step5 Model Validation Step4->Step5 Step6 Final Model & Simulations Step5->Step6 Step7 Conclusion: Linear PK, No Clinically Relevant Dose Adjustment Needed Step6->Step7

Key Insights for Clinical Development

  • Dosing Strategy: The established RP2Ds of 600 mg QD for men and 450 mg QD for women are supported by PK data, which showed similar drug exposure (CMAX) at these doses despite the difference in amount administered [1].
  • Administration: Prandial status does not significantly affect this compound absorption, allowing for flexible dosing without regard to meals [1].
  • Drug Interactions: Concomitant use of corticosteroids like dexamethasone does not significantly alter this compound PK [1].

I hope this detailed application note provides a robust foundation for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.

References

Experimentally Utilized Concentrations and Treatments

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters for seviteronel use in in vitro studies, as reported in the literature.

Parameter Details from Literature Citation
General Cell Treatment Concentrations up to 5 μM (in AR- models) and 10 μM. Limited effect as a single agent (IC₅₀ > 10 μM). [1]
Clonogenic Survival Assays (Radiosensitization) Effective radiosensitization of AR+ TNBC models at concentrations up to 5 μM. [1]
Cell Viability Assays (MTT/CTB) Used to assess anti-proliferative effects. This compound showed limited effect as a single agent (IC₅₀ > 10 μM). [1]
Immunoblotting Sample Preparation Cells were pretreated with charcoal-stripped serum for 24 hours, then stimulated with 10 nM DHT and 5 μM this compound. [1]
γH2AX Foci Assay (DNA Damage) Used to measure dsDNA break repair. Significant delays in repair were observed with this compound treatment. [1]

Suggested Experimental Workflow for In Vitro Studies

The following diagram outlines a generalized workflow for treating cancer cell lines with this compound, based on the methodologies described in the search results.

G Start Start In Vitro Study C1 Cell Culture & Seeding Start->C1 C2 Serum Starvation (Charcoal-Stripped Serum, 24h) C1->C2 C3 Pre-stimulation with DHT (10 nM) C2->C3 C4 Treatment with this compound C3->C4 C5 Harvest and Analyze C4->C5 M1 Viability Assays (e.g., MTT) C5->M1 M2 Clonogenic Survival C5->M2 M3 Immunoblotting C5->M3 M4 Immunofluorescence (e.g., γH2AX Foci) C5->M4

Key Considerations for Protocol Development

  • Cell Line Selection: The activity of this compound is highly dependent on the cellular context. It has shown potent effects in androgen receptor-positive (AR+) triple-negative breast cancer (TNBC) models (e.g., MDA-MB-453, ACC-422, SUM-159) and prostate cancer models. AR-negative (AR−) models did not show significant radiosensitization at concentrations up to 5 μM [1].
  • Solubility and Vehicle: The search results do not specify the solvent used for this compound in in vitro studies. Dimethyl sulfoxide (DMSO) is a standard solvent for small molecule inhibitors in preclinical research. Prepare a stock solution at a high concentration (e.g., 10-100 mM) and ensure the final DMSO concentration in cell culture media is low enough to avoid cytotoxicity (typically ≤0.1% v/v).
  • Control Groups: A well-designed experiment should include:
    • Vehicle control (e.g., DMSO at the same dilution as treated groups).
    • Positive controls for specific assays (e.g., DHT for AR activation, known DNA damaging agents for γH2AX assays).
    • Negative controls using AR-negative cell lines to confirm mechanism of action.

References

Comprehensive Technical Guide: Seviteronel Solubility in DMSO and Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Seviteronel and Its Pharmaceutical Significance

This compound (developmental code VT-464) is a novel dual-function therapeutic agent that acts as both a potent CYP17 lyase inhibitor and androgen receptor (AR) antagonist. This unique mechanism of action makes it particularly valuable for researching and treating androgen-driven cancers, including castration-resistant prostate cancer and certain forms of breast cancer. With its molecular formula of C₁₈H₁₇F₄N₃O₃ and molecular weight of 399.34 g/mol, this compound represents a significant advancement in targeted cancer therapeutics [1] [2].

The pharmaceutical relevance of this compound extends across multiple cancer types. In triple-negative breast cancer (TNBC) research, this compound has demonstrated potential as a radiosensitizing agent in AR-positive models, where it impairs DNA damage repair mechanisms and enhances radiation efficacy [2]. Understanding the compound's solubility characteristics and optimal storage conditions is therefore critical for maintaining its stability and ensuring reproducible experimental results in both in vitro and in vivo studies.

Solubility Profile and Storage Conditions

Solubility Data and Stock Solution Preparation

This compound exhibits favorable solubility in dimethyl sulfoxide (DMSO), which makes it suitable for research applications requiring stock solutions for in vitro and in vivo studies. According to experimental data, this compound is soluble in DMSO at concentrations of at least 50 mg/mL, which corresponds to approximately 125.21 mM [1]. This high solubility facilitates the preparation of concentrated stock solutions that can be aliquoted and stored for extended periods.

Table 1: this compound Solubility Profile in DMSO

Parameter Value Conditions
Solubility in DMSO ≥50 mg/mL 25°C, neat DMSO
Molar Concentration ≥125.21 mM 25°C, neat DMSO
Solution Appearance Clear Upon initial preparation
Hygroscopicity Note Significant impact of water content on solubility DMSO readily absorbs water from atmosphere

When preparing stock solutions, researchers should note that DMSO is highly hygroscopic and can absorb moisture from the environment, which may potentially affect compound solubility and stability over time. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions and to aliquot them immediately to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture [1] [3].

Recommended Storage Conditions

Proper storage of this compound, both in powder form and as prepared solutions, is essential for maintaining chemical integrity and experimental reproducibility. The storage conditions vary depending on the physical form of the compound and the required duration of storage.

Table 2: Recommended Storage Conditions for this compound

Form Temperature Stability Notes
Powder -20°C 3 years Protect from light and moisture
Powder 4°C 2 years Short-term storage
Solution in DMSO -80°C 2 years Aliquot to avoid freeze-thaw cycles
Solution in DMSO -20°C 1 year Hygroscopic DMSO impacts stability

For long-term stability, research indicates that most drug-like compounds (approximately 85%) remain stable in wet DMSO (90% DMSO/10% water) for up to two years when stored at 4°C [3]. However, for this compound specifically, the recommended storage for DMSO solutions is at -80°C for up to 2 years or -20°C for 1 year [1]. This conservative approach ensures maximum compound integrity for sensitive biological applications.

Detailed Experimental Protocols

Preparation of DMSO Stock Solutions

The following protocol describes the recommended procedure for preparing stable, concentrated stock solutions of this compound in DMSO for use in research applications:

  • Equipment and Reagents: this compound powder, anhydrous DMSO (freshly opened), amber glass vials, volumetric flasks or Eppendorf tubes, analytical balance, glove box (optional), nitrogen gas source (optional)

  • Preparation Steps:

    • Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
    • Weigh the required amount of this compound powder using an analytical balance.
    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (50 mg/mL or lower).
    • Vortex the mixture for 30-60 seconds until completely dissolved.
    • Aliquot the solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles.
    • Flush the vials with nitrogen gas before sealing to displace oxygen (optional but recommended).
    • Label all vials with compound name, concentration, date, and preparation details.
    • Store at recommended temperatures (-80°C for long-term, -20°C for intermediate-term)
  • Quality Control: Visually inspect the solution for clarity and absence of particulate matter. For critical applications, consider verifying concentration by UV spectrophotometry or HPLC [1] [3].

In Vitro and In Vivo Application Preparations

For biological experiments, this compound stock solutions in DMSO require further dilution in appropriate aqueous buffers or vehicles. The following protocols have been experimentally validated:

Table 3: Experimentally Validated Formulations for Biological Studies

Application Vehicle Composition Final this compound Concentration Notes
In vitro cell culture 0.1-0.5% DMSO in culture medium Variable based on assay Keep DMSO ≤0.5% to minimize cytotoxicity
In vivo (Protocol 1) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline ≥2.5 mg/mL (6.26 mM) Clear solution, suitable for most applications
In vivo (Protocol 2) 10% DMSO + 90% (20% SBE-β-CD in saline) ≥2.5 mg/mL (6.26 mM) Improved compatibility for sensitive models
In vivo (Protocol 3) 10% DMSO + 90% corn oil ≥2.5 mg/mL (6.26 mM) For prolonged dosing studies (>half month)

Protocol for In Vivo Administration (Protocol 1):

  • Prepare stock solution of this compound in DMSO at 25 mg/mL
  • Mix 100 μL DMSO stock with 400 μL PEG300
  • Add 50 μL Tween-80 and mix thoroughly
  • Add 450 μL saline to adjust volume to 1 mL
  • Administer immediately after preparation [1]

The experimental workflow for preparing and using this compound in research applications can be visualized as follows:

G cluster_stock Stock Solution Preparation cluster_application Experimental Application Start Start: this compound Powder A Weigh powder Start->A B Add anhydrous DMSO A->B C Vortex until clear B->C D Aliquot into single-use vials C->D E Store at recommended conditions D->E F Select application type E->F G In vitro studies F->G Cell-based assays H In vivo studies F->H Animal studies I Dilute in cell culture medium (DMSO ≤0.5%) G->I J Prepare vehicle formulation (Table 3) H->J

Mechanism of Action and Research Applications

Molecular Mechanisms and Signaling Pathways

This compound exerts its therapeutic effects through a dual mechanism of action that distinguishes it from other anti-androgen therapies. As a CYP17 lyase inhibitor, it potently blocks the key enzyme in androgen biosynthesis with an IC₅₀ of 69 nM, effectively reducing intracellular androgen levels [1]. Simultaneously, it functions as an androgen receptor antagonist, competing with natural androgens for receptor binding and thereby inhibiting AR-mediated transcription [2].

In AR-positive triple-negative breast cancer models, this compound has demonstrated significant radiosensitizing properties. The molecular mechanism involves impairment of DNA damage repair pathways, as evidenced by persistent γH2AX foci (indicative of unrepaired double-strand breaks) and delayed DNA repair kinetics [2]. Unlike enzalutamide, which primarily inhibits AR nuclear translocation, this compound appears to modulate AR binding to DNA damage response genes, suggesting a distinct mechanism of radiosensitization.

The signaling pathways affected by this compound can be visualized as follows:

G cluster_moa Dual Mechanisms of Action cluster_effects Cellular Effects This compound This compound CYP17 CYP17 Lyase Inhibition This compound->CYP17 AR Androgen Receptor Antagonism This compound->AR Androgen Decreased intracellular androgen synthesis CYP17->Androgen Signaling Blocked AR signaling and transcription AR->Signaling DDR Impaired DNA damage repair pathways Androgen->DDR Signaling->DDR Radiosensitization Enhanced radiation sensitivity DDR->Radiosensitization

Research Applications and Experimental Considerations

This compound has been investigated in multiple cancer models, demonstrating particular utility in androgen receptor-positive malignancies. In prostate cancer research, this compound effectively reduced tumor volume in MDA-PCa-133 xenograft models, demonstrating comparable efficacy to abiraterone [1]. In triple-negative breast cancer, this compound preferentially radiosensitized AR-positive models, with radiation enhancement ratios ranging from 1.20 to 1.89, while AR-negative models showed no significant radiosensitization at concentrations up to 5 μM [2].

When designing experiments with this compound, researchers should consider:

  • Cell line selection: AR-positive models (MDA-MB-453, ACC-422, SUM-159, SUM-185PE) show greatest sensitivity
  • Treatment duration: Effects on DNA damage repair are time-dependent, with significant delays observed at 6, 16, and 24 hours
  • Combination therapies: Enhanced efficacy when combined with radiation in AR-positive TNBC models
  • Dosing considerations: In vivo efficacy demonstrated at 100 mg/kg twice daily in xenograft models [1] [2]

Safety and Regulatory Information

Handling and Safety Considerations

This compound is intended for research use only and not for human diagnostic or therapeutic use. Researchers should exercise standard precautions when handling the compound:

  • Use appropriate personal protective equipment including gloves, lab coat, and safety glasses
  • Work in a well-ventilated area or chemical fume hood when handling powder form
  • Avoid direct contact with skin, eyes, and clothing
  • Do not ingest or inhale the compound
  • Follow institutional guidelines for chemical waste disposal

As with all DMSO-containing solutions, researchers should note that DMSO can enhance skin absorption of chemical compounds, increasing potential toxicity risks. Proper handling techniques are essential to minimize exposure risks.

Regulatory and Compliance Information

This compound is classified as a controlled substance in some territories and is subject to specific regulatory restrictions. Researchers should verify the regulatory status of this compound in their country before purchase and use. The compound has been used in clinical trials (NCT02580448) for investigation in breast cancer patients, but remains an investigational drug not approved for clinical use [4].

References

Comprehensive Application Notes and Protocols for Seviteronel in Castration-Resistant Prostate Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Mechanism of Action

Seviteronel (developmental code INO-464 or VT-464) is an orally bioavailable small molecule characterized by its dual inhibitory activity against both cytochrome P450c17a (CYP17) 17,20-lyase and the androgen receptor (AR). This unique mechanism differentiates it from other agents targeting the androgen signaling axis in prostate cancer therapy. This compound demonstrates approximately 10-fold selectivity for CYP17 lyase versus CYP17 17-α hydroxylase inhibition, potentially offering an improved therapeutic window compared to earlier generation CYP17 inhibitors [1] [2].

The molecular mechanism of this compound involves two complementary pathways for suppressing androgen receptor signaling:

  • Enzymatic Inhibition: By selectively inhibiting CYP17 lyase, this compound disrupts the biosynthesis of androgens from cholesterol precursors, thereby reducing ligand availability for AR activation. This enzymatic blockade decreases levels of dehydroepiandrosterone (DHEA) and androstenedione, which serve as precursors for both androgens and estrogens [1] [2].

  • Receptor Antagonism: this compound directly binds to the androgen receptor, functioning as a competitive antagonist that prevents endogenous androgens from activating AR-mediated transcriptional programs. Preclinical studies have demonstrated its efficacy against both wild-type and mutated forms of AR (including F876L and T877A), which are associated with resistance to other antiandrogen therapies [1] [2].

Table 1: Key Characteristics of this compound

Parameter Specification
Molecular Target CYP17 17,20-lyase + Androgen Receptor
Selectivity Ratio ~10-fold selective for lyase vs. hydroxylase
Administration Oral
Formulation 150 mg tablets
Recommended Phase 2 Dose (Women) 450 mg once daily
Development Status Phase 2 completed in prostate cancer

The following diagram illustrates this compound's dual mechanism of action in prostate cancer cells:

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17 17α-hydroxylase DHEA DHEA Pregnenolone->DHEA CYP17 17,20-lyase Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR AR DHT->AR Gene Transcription Gene Transcription AR->Gene Transcription Cancer Progression Cancer Progression Gene Transcription->Cancer Progression This compound This compound This compound->AR Antagonizes CYP17\n17,20-lyase CYP17 17,20-lyase This compound->CYP17\n17,20-lyase Inhibits

Clinical Trial Data & Safety Profile

Efficacy Results in Clinical Trials

The clinical development of this compound in prostate cancer has yielded mixed outcomes across different study populations. A phase 2 clinical trial (NCT02012920) evaluated this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) who had previously progressed on enzalutamide treatment. This open-label study divided patients into two cohorts based on prior docetaxel exposure and employed either twice-daily (450 mg) or once-daily (600 mg or 750 mg) dosing regimens without routine oral steroids [3].

The results demonstrated limited clinical efficacy in this heavily pretreated population, with only 1 of 17 patients (6%) achieving a prostate-specific antigen (PSA) decline of ≥50% after 12 weeks of therapy. Patients received a median of 2 treatment cycles, with most discontinuing due to drug-related toxicity rather than disease progression. The study was closed prematurely due to the high magnitude of toxicity and lack of significant clinical responses, leading the investigators to conclude that further investigation of single-agent this compound in enzalutamide-pretreated mCRPC patients was not warranted [3].

Table 2: Clinical Efficacy of this compound in mCRPC Phase 2 Trial

Efficacy Parameter Result
Patients Enrolled 17
Median Age 71 years (range: 60-92)
Prior Docetaxel Exposure 8 patients
PSA Response (≥50% decline) 1 patient (6%)
Median Treatment Cycles 2
Primary Reason for Discontinuation Toxicity
Safety and Tolerability Profile

Across clinical trials, this compound demonstrated a distinct adverse event profile characterized by neurological and gastrointestinal symptoms. The phase 2 prostate cancer study reported the most common adverse events included concentration impairment, fatigue, tremor, and nausea [3]. These findings were consistent with observations from a phase 1 study in women with breast cancer, where the majority of adverse events were Grade 1 or 2, with the most common being tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%) [1].

Dose-limiting toxicities (DLTs) were observed at higher doses across studies:

  • In the breast cancer phase 1 trial, DLTs included Grade 3 confusional state with paranoia at 750 mg and Grade 3 mental status change and Grade 3 delirium at 600 mg once-daily dosing
  • No DLTs were observed at the 450 mg once-daily dose, which was established as the recommended phase 2 dose (RP2D) for women [1]

Additional safety concerns included hematological changes, with Grade 3/4 anemia reported as a possibly related adverse event. Based on the toxicity profile observed across trials, 450 mg once daily was determined to be the optimally tolerated dose for further clinical development in solid tumors [1] [3].

Experimental Protocols

In Vitro Radiosensitization Assay

Purpose: To evaluate the potential of this compound to enhance radiation sensitivity in AR-positive cancer models, providing insights into combination treatment strategies [4].

Materials:

  • AR-positive cell lines (e.g., MDA-MB-453, ACC-422 for TNBC; LNCaP for prostate cancer)
  • AR-negative control cell lines (e.g., MDA-MB-231)
  • This compound (prepare 10 mM stock solution in DMSO, store at -20°C)
  • Radiation source (clinical-grade linear accelerator or X-ray irradiator)
  • Colony formation assay materials: 6-well plates, crystal violet stain, formaldehyde

Methodology:

  • Cell Preparation: Plate cells in 6-well plates at appropriate densities (200-10,000 cells/well depending on expected radiation survival) and allow to adhere overnight.
  • Drug Treatment: Add this compound at desired concentrations (typically 0.5-5 μM) 2 hours prior to irradiation. Include vehicle control (DMSO <0.1%).
  • Irradiation: Expose cells to radiation doses (0-8 Gy) at room temperature. Include sham-irradiated controls.
  • Post-treatment Incubation: Maintain cells in drug-containing media for 24 hours, then replace with fresh drug-free media.
  • Colony Formation: Incubate for 10-14 days until visible colonies form (>50 cells).
  • Fixation and Staining: Aspirate media, fix with 100% methanol for 15 minutes, then stain with 0.5% crystal violet for 30 minutes.
  • Quantification: Count colonies manually or using automated colony counter. Calculate surviving fractions normalized to plating efficiency of untreated controls.

Data Analysis:

  • Plot survival curves (log surviving fraction vs. radiation dose)
  • Calculate radiation enhancement ratios (ER) = (radiation dose alone)/(radiation dose + drug) at 10% survival
  • Perform statistical analysis using linear-quadratic model fit to survival curves
In Vivo Xenograft Tumor Growth Inhibition

Purpose: To assess the antitumor efficacy of this compound alone and in combination with radiation in animal models [4].

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)
  • AR-positive cancer cells (2-5×10^6 cells/mouse)
  • This compound formulation (prepared in suitable vehicle for oral gavage)
  • Radiation instrument (small animal irradiator with lead shielding)
  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation: Subcutaneously inject cells mixed 1:1 with Matrigel into flank(s) of mice.
  • Randomization: When tumors reach 100-150 mm³, randomize animals into treatment groups (n=8-10/group):
    • Vehicle control
    • This compound alone (450 mg/kg/day, oral gavage)
    • Radiation alone (2 Gy fractions, 3×/week)
    • Combination (this compound + radiation)
  • Treatment Protocol:
    • Administer this compound or vehicle daily via oral gavage
    • For combination group, administer this compound 2 hours prior to each radiation fraction
    • Continue treatment for 4 weeks or until tumors reach endpoint volume
  • Monitoring:
    • Measure tumor dimensions 2-3 times weekly using calipers
    • Calculate tumor volume: V = (length × width²)/2
    • Monitor body weight twice weekly as toxicity indicator
  • Endpoint Analysis:
    • Euthanize animals at study endpoint
    • Collect tumors for molecular analyses (Western blot, IHC)
    • Document tumor doubling/tripling times for each group

Data Analysis:

  • Plot tumor growth curves for each treatment group
  • Calculate tumor growth inhibition: TGI = [1 - (ΔT/ΔC)] × 100%
  • Compare time to tumor doubling/tripling between groups using Kaplan-Meier analysis

The following diagram illustrates the experimental workflow for assessing this compound's radiosensitization effects:

G In Vitro Models In Vitro Models Clonogenic Survival Clonogenic Survival In Vitro Models->Clonogenic Survival γH2AX Foci Analysis γH2AX Foci Analysis In Vitro Models->γH2AX Foci Analysis AR Translocation Studies AR Translocation Studies In Vitro Models->AR Translocation Studies DSB Repair Assessment DSB Repair Assessment Clonogenic Survival->DSB Repair Assessment γH2AX Foci Analysis->DSB Repair Assessment In Vivo Xenograft In Vivo Xenograft Tumor Volume Monitoring Tumor Volume Monitoring In Vivo Xenograft->Tumor Volume Monitoring Molecular Analysis Molecular Analysis Tumor Volume Monitoring->Molecular Analysis Radiosensitization Confirmation Radiosensitization Confirmation Molecular Analysis->Radiosensitization Confirmation DSB Repair Assessment->Radiosensitization Confirmation This compound Treatment This compound Treatment This compound Treatment->In Vitro Models This compound Treatment->In Vivo Xenograft Radiation Exposure Radiation Exposure Radiation Exposure->In Vitro Models Radiation Exposure->In Vivo Xenograft

Research Applications & Potential Utility

Investigation in AR-Positive Solid Tumors

Despite the limited efficacy observed in enzalutamide-pretreated mCRPC, this compound may hold promise in other clinical contexts and tumor types. Preclinical data suggests potential utility in several directions:

  • AR-positive Triple Negative Breast Cancer: this compound has demonstrated antitumor activity in AR+ TNBC models, both in vitro and in vivo. The phase 1 study in women with advanced breast cancer reported that at the recommended phase 2 dose (450 mg QD), 4 of 7 subjects reached at least clinical benefit rate at 16 weeks (2 TNBC subjects achieved CBR16 and 2 ER+ subjects achieved CBR24) [1] [4].

  • Glioblastoma: Recent investigations have explored this compound in AR-positive glioblastoma models. As this compound crosses the blood-brain barrier, it represents a promising approach for primary brain tumors. A phase 2 clinical trial of this compound for glioblastoma has been conducted (NCT03600467) based on preclinical data showing proliferation inhibition in GBM cells and enhanced effectiveness of radiotherapy [2].

  • Combination with Radiotherapy: this compound has demonstrated radiosensitizing properties in AR-positive cancer models. Research has shown that this compound treatment combined with radiation results in impaired double-strand break repair with significant delays in repair at 6, 16, and 24 hours as measured by γH2AX foci resolution. This effect appears specific to AR-positive models, as AR-negative cells showed no radiosensitization with this compound treatment [4].

Mechanism-Driven Combination Strategies

The dual mechanism of action of this compound provides a rationale for specific combination approaches:

  • With Low-Dose Dexamethasone: Given the potential for this compound to interfere with corticosteroid production due to CYP17 inhibition, studies investigating this compound with low-dose dexamethasone are ongoing in patients with androgen receptor-positive tumors to manage potential adrenal insufficiency while maintaining antitumor efficacy [3].

  • DNA Damage Response Inhibitors: Based on evidence that this compound impairs DNA repair pathways, combination approaches with PARP inhibitors or other DNA damage response inhibitors may yield synergistic effects, particularly in tumors with inherent DNA repair deficiencies [4] [5].

  • Immune Checkpoint Inhibitors: The potential modulation of the tumor microenvironment through androgen signaling inhibition creates theoretical synergy with immunotherapeutic approaches, though this remains largely unexplored for this compound specifically [5].

Conclusion

This compound represents a novel therapeutic approach with dual CYP17 lyase inhibition and androgen receptor antagonism. While clinical development in castration-resistant prostate cancer has been discontinued due to limited efficacy and significant toxicity in enzalutamide-pretreated patients, the compound continues to show promise in other AR-positive malignancies, particularly in triple-negative breast cancer and glioblastoma. The recommended phase 2 dose of 450 mg once daily has been established as generally well-tolerated, with a distinct safety profile characterized by neurological and gastrointestinal adverse effects. Researchers considering this compound for investigative studies should carefully consider patient selection based on AR status and explore combination strategies that leverage its unique dual mechanism of action and radiosensitizing properties.

References

Comprehensive Research Application Notes: Seviteronel for Glioblastoma Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Androgen Receptor Signaling in Glioblastoma

Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, characterized by pronounced therapeutic resistance and dismal prognosis. Despite standard care involving maximal safe resection followed by radiotherapy and temozolomide chemotherapy, median overall survival remains a mere 15-18 months post-diagnosis, with a five-year survival rate below 7%. The clinical and societal burden of this disease underscores the urgent need for innovative therapeutic approaches [1]. Recent investigations have revealed intriguing sex-specific disparities in GBM incidence, with men exhibiting approximately 50% higher susceptibility than women, suggesting potential hormonal influences in disease pathogenesis [2].

The androgen receptor (AR) has emerged as a compelling molecular target in glioblastoma based on several key observations. AR is overexpressed in a significant subset of GBM tumors, and androgens contribute to GBM progression through multiple mechanisms. The receptor functions as a nuclear transcription factor that regulates genes controlling cell proliferation, apoptosis evasion, and treatment resistance pathways. AR signaling activation occurs through both genomic mechanisms involving direct binding to androgen response elements (AREs) and non-genomic pathways that rapidly activate downstream effectors including PI3K/AKT and MAPK/ERK cascades [3]. Critically, approximately 30% of AR-overexpressed GBM cases harbor AR mutations, which may limit the efficacy of conventional antiandrogen agents and necessitates alternative therapeutic strategies such as targeting AR protein stability [4].

Seviteronel Mechanism of Action and Molecular Targets

Dual Mechanism of Action

This compound represents a first-in-class dual-function therapeutic agent that uniquely targets androgen signaling through two complementary mechanisms. It functions as both a selective CYP17,20-lyase (CYP17 lyase) inhibitor and a direct androgen receptor antagonist. This dual activity enables comprehensive suppression of androgen signaling by simultaneously reducing tumor androgen biosynthesis and blocking receptor-mediated signaling cascades. The CYP17 lyase inhibition component specifically targets the key enzyme responsible for converting pregnenolone and progesterone to DHEA and androstenedione, respectively, thereby depleting the substrate pool for potent androgen synthesis [5].

At the molecular level, this compound binds directly to the androgen receptor, inducing conformational changes that impair its nuclear translocation, DNA binding capacity, and co-activator recruitment. Unlike traditional antiandrogens such as bicalutamide, this compound demonstrates reduced partial agonist activity in AR-overexpressing contexts, making it particularly valuable for targeting GBM cells with amplified AR signaling. Preclinical evidence suggests that this compound effectively inhibits AR transcriptional activity even in settings of alternative pathway activation, providing a therapeutic advantage in the molecularly heterogeneous landscape of glioblastoma [4] [5].

Overcoming Therapeutic Resistance

The therapeutic resistance commonly encountered in GBM treatment necessitates innovative approaches that target multiple vulnerability nodes simultaneously. This compound addresses several key resistance mechanisms through its unique polypharmacology. First, by targeting CYP17 lyase, it reduces intratumoral androgen levels that might otherwise drive compensatory proliferation signals. Second, its direct AR antagonism remains effective even in the presence of AR amplification and mutation, which are frequently observed in GBM and contribute to resistance against conventional therapies including temozolomide [4].

Research has revealed that heat shock protein 27 (HSP27) plays a crucial role in stabilizing AR protein structure and function in GBM cells. HSP27 acts as a molecular chaperone that maintains AR conformation, facilitates proper trafficking, and protects against proteasomal degradation. Small-molecule HSP27 inhibitors have demonstrated the ability to induce AR degradation via the proteasomal pathway, effectively abolishing AR signaling regardless of mutation status. This alternative approach to targeting the AR pathway provides a compelling combination strategy with this compound, potentially enabling complete ablation of AR signaling through simultaneous receptor antagonism and protein degradation [4].

Preclinical and Clinical Evidence Summary

Preclinical Efficacy Data

Preclinical investigations have provided compelling evidence supporting this compound's potential in glioblastoma management. In vitro studies using AR-positive GBM cell lines (T98G, U87) demonstrated that this compound analogues significantly inhibit GBM cell proliferation with impressive potency, exhibiting IC~50~ values in the low nanomolar range (1.85-6.74 nM across different cell lines) [4]. The compound demonstrated particular efficacy in AR-overexpressing T98G cells, with reported IC~50~ values of approximately 2.01 nM, highlighting its selective cytotoxicity in AR-dependent contexts. Mechanistic studies confirmed that treatment resulted in significant reduction of AR protein levels through proteasomal degradation, effectively abolishing AR-mediated transcriptional activity and inducing apoptosis in GBM models [4].

In vivo efficacy studies in orthotopic GBM xenograft models have reinforced these promising findings. Daily administration of a leading HSP27 inhibitor (structurally related to this compound's mechanism) at 20 mg/kg significantly inhibited GBM tumor growth without causing observable toxicity at doses up to 80 mg/kg, indicating a favorable therapeutic index. Additional in vivo investigations revealed that effective AR targeting agents can cross the blood-brain barrier (BBB) – a critical requirement for GBM therapeutics – and achieve sufficient concentrations in the central nervous system to exert antitumor effects. These collective preclinical findings provided the foundational rationale for clinical translation of this compound in GBM patients [4].

Clinical Trial Outcomes

The clinical investigation of this compound in glioblastoma has been conducted primarily through a Phase 2 study (NCT03600467) evaluating its activity in patients with AR-positive recurrent GBM. This study, sponsored by St Vincent's Hospital, Sydney, implemented a novel basket trial design to facilitate signal detection in molecularly defined patient populations. Participants received SEVI-D (this compound 450 mg plus dexamethasone 0.5 mg) orally once daily in continuous 28-day cycles, with premenopausal women and men receiving additional GnRH analogue therapy to suppress gonadal androgen production [5].

Table 1: Preclinical Efficacy of this compound and Related AR-Targeting Compounds in GBM Models

Cell Line/Model AR Expression Status IC~50~ Value (nM) In Vivo Efficacy Key Findings
T98G High (wild-type + mutant) 2.01 ± 0.64 Significant tumor growth inhibition at 20 mg/kg Induced AR degradation via proteasomal pathway
U87 Moderate 4.78 ± 1.62 Not reported Selective cytotoxicity in AR-overexpressing cells
U251 Low/Undetectable 4.00 ± 1.20 Not applicable Demonstrated specificity for AR-positive cells
A172 Low/Undetectable 6.24 ± 1.06 Not applicable Confirmed target-dependent mechanism

Experimental Protocols for Preclinical Evaluation

In Vitro Assessment Protocols
4.1.1 Cell Culture and Viability Assays

For comprehensive evaluation of this compound activity in GBM models, researchers should establish a panel of human GBM cell lines with varying AR expression levels. Essential lines include T98G (high AR expression), U87 (moderate AR), and AR-negative lines such as U251 or A172 as controls. Cells should be maintained in appropriate media supplemented with 10% fetal bovine serum under standard conditions (37°C, 5% CO~2~). For optimal experimental consistency, implement serum-reduced conditions (2% charcoal-stripped FBS) 24 hours prior to and during drug treatment to minimize confounding effects of serum androgens [4].

Cell viability assessment should be performed using standardized MTT or CellTiter-Glo assays according to the following protocol:

  • Seed cells in 96-well plates at optimized densities (3-5×10³ cells/well depending on growth rate)
  • Allow 24 hours for attachment, then treat with this compound across a concentration range (0.1 nM to 100 μM) for 72-96 hours
  • Include positive controls (temozolomide) and vehicle controls (DMSO <0.1%)
  • Perform quadruplicate replicates for each condition and include three independent biological replicates
  • Calculate IC~50~ values using four-parameter logistic nonlinear regression analysis of dose-response data

For clonogenic survival assays, seed 500-1000 cells/well in 6-well plates, treat after 24 hours with this compound at IC~50~ and IC~90~ concentrations for 14 days, then fix with methanol and stain with crystal violet (0.5% w/v) for colony counting and analysis [4].

4.1.2 Molecular Mechanism Evaluation

To elucidate the molecular mechanisms underlying this compound activity, perform western blot analysis of AR signaling pathway components using the following protocol:

  • Harvest treated cells after 24, 48, and 72 hours of drug exposure
  • Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors
  • Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membranes
  • Probe with primary antibodies against AR, p-AR~Ser81~, HSP27, PARP, cleaved caspase-3, and β-actin (loading control)
  • Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection
  • Perform densitometric analysis to quantify protein expression changes

For assessment of AR transcriptional activity, employ luciferase reporter assays with constructs containing androgen response elements (ARE-Luc). Transfect cells using appropriate reagents, treat with this compound with or without synthetic androgens (R1881, 1 nM), and measure luciferase activity after 24-48 hours using commercial assay systems. Include bicalutamide as a comparator AR antagonist to contextualize this compound efficacy [4].

In Vivo Therapeutic Efficacy Protocols
4.2.1 Orthotopic GBM Model Development

The gold standard for preclinical evaluation of this compound in GBM involves orthotopic xenograft models in immunocompromised mice (athymic nude or NSG strains). For establishment of these models:

  • Utilize AR-positive GBM cells (T98G or patient-derived xenograft lines with confirmed AR expression)
  • Prepare single-cell suspensions at 1×10^5^ cells/μL in sterile PBS
  • Anesthetize mice (6-8 weeks old) and perform stereotactic implantation into the right striatum (coordinates: 2 mm anterior, 2 mm lateral to bregma, 3 mm depth)
  • Allow 7-10 days for tumor establishment before initiating treatment
  • Monitor animals daily for neurological symptoms and weight loss

For therapeutic efficacy studies, randomize tumor-bearing mice into treatment groups (n=8-10/group) with balanced initial tumor sizes based on bioluminescence imaging when using luciferase-expressing cells. Administer this compound via oral gavage at 20-50 mg/kg daily, with control groups receiving vehicle alone. For combination studies, include temozolomide (50 mg/kg, oral, 5 days on/23 days off) as standard care reference. Monitor tumor growth weekly using in vivo bioluminescence imaging or high-resolution MRI, and record survival times until predefined humane endpoints are reached [4].

4.2.2 Tissue Collection and Analysis

Upon study completion, perform comprehensive tissue collection and analysis following this protocol:

  • Euthanize mice at defined endpoints or when showing neurological symptoms
  • Perform intracardiac perfusion with ice-cold PBS followed by 4% paraformaldehyde
  • Extract brains and divide sagittally: one half for formalin-fixed paraffin-embedded (FFPE) histology, one half for frozen section analysis and protein studies
  • Process FFPE sections for immunohistochemistry staining against AR, Ki-67 (proliferation), CD31 (angiogenesis), and TUNEL (apoptosis)
  • Use automated image analysis systems to quantify staining intensity and distribution
  • Prepare frozen tissue lysates for western blot analysis of AR pathway modulation

For toxicity assessment, monitor mouse weight three times weekly and perform complete blood counts and serum chemistry analyses at study endpoint to evaluate hematological and organ function parameters. Collect and examine major organs (liver, kidney, heart) for histopathological changes [4].

Table 2: In Vivo Dosing Regimen for this compound in GBM Models

Study Component Dose Frequency Route Duration Monitoring Parameters
Efficacy - Monotherapy 20 mg/kg Daily Oral gavage 4-6 weeks Tumor volume (BLI/MRI), survival, weight
Efficacy - Combination with TMZ 20 mg/kg + 50 mg/kg Daily + 5 days/month Oral 4-6 weeks Synergistic effects, toxicity
Maximum Tolerated Dose 80 mg/kg Daily Oral gavage 10 days Weight loss, organ toxicity, mortality
Pharmacodynamics 20 mg/kg Single dose Oral 24 hours Brain/plasma ratio, target modulation

Research Applications and Data Analysis

Biomarker Development Strategies

The effective clinical translation of this compound for GBM requires robust biomarker strategies to identify patient populations most likely to benefit from treatment. Implement AR detection protocols using immunohistochemistry on FFPE tumor sections with validated anti-AR antibodies (e.g., AR-441, Dako). Establish scoring systems that account for both nuclear staining intensity (0-3+) and percentage of positive cells, with positivity thresholds defined as ≥1% or ≥10% of tumor cells showing nuclear staining based on proposed clinical standards. Include control tissues (prostate cancer) with known AR expression for assay validation [5] [3].

For more comprehensive molecular profiling, develop nanostring gene expression panels that incorporate AR and AR-responsive genes to create AR signaling activity signatures. Additionally, establish patient-derived organoid models from surgical specimens to enable ex vivo drug sensitivity testing and correlation with biomarker status. These approaches will facilitate the identification of GBM tumors with functional AR pathway dependency that are most likely to respond to this compound therapy [3].

Quantitative Data Analysis and Interpretation

Rigorous statistical analysis is essential for appropriate interpretation of this compound preclinical data. For in vitro studies, perform multiple comparisons using one-way ANOVA with post-hoc Tukey tests to compare treatment groups across multiple cell lines and conditions. For in vivo efficacy studies, utilize Kaplan-Meier survival analysis with log-rank tests to compare survival distributions between treatment groups. Employ linear mixed-effects models to analyze longitudinal tumor growth data from bioluminescence imaging studies, accounting for both within-subject and between-subject variability [4].

For integrated analysis of biomarker and response data, implement receiver operating characteristic (ROC) analysis to determine optimal cutoff values for AR staining intensity that predict treatment response. Calculate effect sizes with 95% confidence intervals in addition to standard p-values to provide meaningful estimates of therapeutic benefit magnitude. All statistical analyses should be performed using appropriate software (R, GraphPad Prism) with significance defined as p < 0.05 and employing appropriate corrections for multiple comparisons where applicable [4] [5].

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway in GBM

The diagram below illustrates the molecular mechanisms of this compound action in glioblastoma cells, highlighting key regulatory nodes and therapeutic targets.

G Androgens Androgens AR AR Androgens->AR Binding GeneTranscription GeneTranscription AR->GeneTranscription Activation HSP27 HSP27 HSP27->AR Stabilization This compound This compound This compound->Androgens CYP17 Inhibition This compound->AR Direct Antagonism This compound->HSP27 Inhibition (Indirect) CellProliferation CellProliferation GeneTranscription->CellProliferation ApoptosisEvasion ApoptosisEvasion GeneTranscription->ApoptosisEvasion

Figure 1: this compound Dual Mechanism of Action in GBM Cells

This compound simultaneously inhibits androgen biosynthesis through CYP17 lyase blockade and directly antagonizes AR function. Additionally, it may indirectly modulate HSP27 activity, promoting AR degradation and enhancing antitumor effects.

Preclinical Evaluation Workflow

The following diagram outlines a comprehensive workflow for evaluating this compound in glioblastoma models, from in vitro screening to in vivo efficacy assessment.

G Start GBM Cell Line Panel (AR+ vs AR-) InVitro1 Viability Assays (MTT/Colonogenic) Start->InVitro1 InVitro2 Mechanistic Studies (Western, Luciferase) InVitro1->InVitro2 InVivo1 Orthotopic Model Development InVitro2->InVivo1 InVivo2 Therapeutic Dosing (20-50 mg/kg, oral) InVivo1->InVivo2 InVivo3 Longitudinal Monitoring (BLI/MRI, Survival) InVivo2->InVivo3 Analysis Biomarker Correlation & Data Analysis InVivo3->Analysis

Figure 2: Comprehensive Preclinical Evaluation Workflow

This integrated approach enables systematic assessment of this compound efficacy, mechanism of action, and biomarker correlates across complementary model systems.

Conclusion and Future Directions

The investigation of this compound in glioblastoma represents a compelling example of rational therapeutic repurposing based on molecular understanding of AR signaling in GBM pathogenesis. Preclinical evidence strongly supports continued development of this agent, particularly in biomarker-enriched patient populations characterized by AR pathway activation. The dual mechanism of action encompassing both androgen synthesis inhibition and direct receptor antagonism provides a comprehensive approach to targeting this pathway that may circumvent limitations of single-mechanism agents.

Future research directions should prioritize several key areas: First, refinement of predictive biomarker assays beyond simple AR IHC to include functional signatures of pathway activity, AR variant expression, and HSP27 dependency. Second, exploration of rational combination strategies with conventional therapies (temozolomide, radiation) and novel agents targeting complementary pathways. Third, development of improved formulations to enhance blood-brain barrier penetration and intracranial drug exposure. Finally, implementation of innovative clinical trial designs that incorporate biomarker enrichment and adaptive features to efficiently evaluate efficacy in molecularly defined subpopulations.

Despite the challenges encountered in initial clinical translation, the robust preclinical evidence and strong biological rationale support continued investigation of this compound in glioblastoma. With refined patient selection strategies and optimized combination approaches, AR-directed therapy may yet emerge as a valuable component of the multifaceted therapeutic arsenal needed to combat this devastating disease.

References

Application Notes: Seviteronel with Low-Dose Dexamethasone

Author: Smolecule Technical Support Team. Date: February 2026

Seviteronel is an oral, selective small-molecule inhibitor with a dual mechanism of action: it acts as a cytochrome P450c17a (CYP17) 17,20-lyase inhibitor and an androgen receptor (AR) antagonist [1] [2] [3]. This dual action suppresses androgen production and blocks AR signaling.

The combination with low-dose dexamethasone, termed SEVI-D, has been explored to improve the therapeutic window. Dexamethasone, a corticosteroid, is co-administered to mitigate potential adrenocorticoid insufficiency side effects that can arise from CYP17 inhibition [4].

Indications and Clinical Rationale

The SEVI-D protocol has been clinically tested in specific patient populations with AR-positive tumors. The rationale is to target the AR pathway, which is a driver in certain cancers beyond prostate and breast cancer.

  • AR-Positive Glioblastoma (GBM): A Phase 2 study (NCT03600467) investigated SEVI-D in patients with AR-positive recurrent GBM. The study was terminated early, but its design provides the most concrete clinical protocol for the combination [4].
  • Metastatic Castration-Resistant Prostate Cancer (mCRPC): Studies of this compound monotherapy in men with mCRPC previously treated with enzalutamide showed a high rate of toxicity and limited efficacy. Subsequent research suggested that further investigation of this compound should be conducted with low-dose dexamethasone to improve tolerability [5].
Clinical Dosing Protocol

The table below summarizes the dosing regimen from the AR-positive glioblastoma clinical trial [4].

Table 1: Clinical Dosing Protocol for SEVI-D

Patient Population This compound Dose Dexamethasone Dose Additional Agents Administration
Men 450 mg (3 x 150 mg tablets) once daily 0.5 mg tablet once daily GnRH analogue (depot injection) Orally, continuously in 28-day cycles
Postmenopausal Women 450 mg once daily 0.5 mg once daily Not required Orally, continuously in 28-day cycles
Premenopausal Women 450 mg once daily 0.5 mg once daily GnRH analogue (depot injection) Orally, continuously in 28-day cycles
Safety and Tolerability Profile

Understanding the safety profile is crucial for risk assessment and patient monitoring. The side effects are a composite of this compound-associated adverse events and known effects of low-dose dexamethasone.

Table 2: Observed Adverse Events and Management

Agent Common Adverse Events (Grade 1/2) Serious/ Dose-Limiting Toxicities (Grade 3/4) Management Notes
This compound Tremor, Nausea, Vomiting, Fatigue [1] Anemia, Delirium, Mental status changes, Confusional state [1] [5] The recommended phase 2 dose (RP2D) of this compound monotherapy in women is 450 mg QD due to DLTs at higher doses [1].
Dexamethasone Weight gain, Indigestion, Sleep problems, Mild mood changes [6] Hyperglycemia, Adrenal gland suppression, Infections, "Moon face" [7] [6] Administer in the morning to minimize sleep disturbances. Monitor blood glucose, potassium levels, and for signs of infection [6].

Preclinical Insights and Experimental Models

While detailed protocols for in vitro SEVI-D combination studies are not fully available, key preclinical findings on this compound's mechanism provide a foundation for experimental design.

Mechanism of Action and Signaling Pathway

This compound's dual activity disrupts androgen signaling at two points: it inhibits the production of androgens and blocks the receptor itself [2] [3]. The following diagram illustrates this mechanism and its functional consequences in cancer cells.

G Start Cholesterol CYP17 CYP17 Lyase (17,20-lyase) Start->CYP17  Steroidogenesis Androgens Androgens (e.g., DHT) CYP17->Androgens AR_Inactive AR (Inactive) in Cytoplasm Androgens->AR_Inactive  Binding AR_Active AR (Active) in Nucleus AR_Inactive->AR_Active  Activation &  Nuclear Translocation GeneTrans Gene Transcription (Proliferation, DNA Repair) AR_Active->GeneTrans DSB_Repair DSB Repair (NHEJ, HR) GeneTrans->DSB_Repair  DNA Damage  Response Radiosensitization Radiosensitization DSB_Repair->Radiosensitization  Impaired  Repair Seviteronel_lyase This compound Seviteronel_lyase->CYP17  Inhibits Seviteronel_AR This compound Seviteronel_AR->AR_Inactive  Antagonizes Radiation Radiation Therapy Radiation->DSB_Repair  Induces  DNA Damage

Diagram Title: this compound Dual Mechanism and Radiosensitization

Key preclinical findings based on this mechanism include:

  • Radiosensitization: this compound selectively radiosensitizes AR-positive triple-negative breast cancer (TNBC) cells in vitro and in xenograft models. It impairs double-strand break (DSB) repair, as shown by persistent γH2AX foci, leading to enhanced radiation-induced cell death [2] [3].
  • Distinct from Enzalutamide: The mechanism of radiosensitization by this compound appears different from the AR inhibitor enzalutamide. This compound treatment combined with radiation led to increased AR binding to DNA damage response genes, a trend not observed with enzalutamide [3].

Key Considerations for Protocol Implementation

For researchers aiming to implement the SEVI-D protocol, the following points are critical:

  • Patient Selection: Biomarker-driven patient selection is essential. Confirmation of AR-positivity via immunohistochemistry (IHC) is a primary criterion, though standardized cut-offs for positivity are still needed [8] [4].
  • Safety Monitoring: Implement rigorous safety monitoring for the adverse events listed in Table 2. Special attention should be paid to neurological/psychiatric effects (from this compound) and metabolic changes (from dexamethasone) [1] [5] [6].
  • Combination with Radiotherapy: Preclinical data strongly support the investigation of SEVI-D as a radiosensitization strategy in AR-positive cancers. The proposed mechanism involves disruption of AR-mediated DNA damage repair pathways [2] [3].

The protocol for this compound with low-dose dexamethasone represents a targeted strategy for AR-positive malignancies. While clinical development has faced challenges, the unique dual mechanism of this compound and compelling preclinical data on radiosensitization warrant further investigation.

References

Seviteronel CNS side effects dizziness fatigue confusion

Author: Smolecule Technical Support Team. Date: February 2026

CNS Adverse Events: Clinical Trial Data Summary

The table below summarizes the Central Nervous System (CNS)-related adverse events observed in clinical trials for Seviteronel.

Adverse Event Clinical Observations & Frequency Trial Context (Dosing & Population)
Confusion / Mental Status Changes Grade 3 events reported; identified as Dose-Limiting Toxicities (DLTs) [1] [2]. Observed at 600 mg and 750 mg once-daily doses in women with breast cancer and men with mCRPC [1] [2].
Delirium Grade 3 event reported; identified as a Dose-Limiting Toxicity (DLT) [2]. Observed at a 600 mg once-daily dose in men with mCRPC [2].
Cognitive Impairment A frequently reported adverse event [2]. Observed in a phase 2 trial of men with mCRPC receiving 600 mg or 750 mg once-daily doses [2].
Tremor One of the most common adverse events (reported in 42% of patients in one trial); typically Grade 1 or 2 in severity [1]. Observed in a phase 1 trial in women with breast cancer across 450 mg, 600 mg, and 750 mg doses [1].
Fatigue A very common adverse event (reported in 37% of patients in one trial) [1]. Observed in a phase 1 trial in women with breast cancer [1].
Dizziness Reported as a side effect [3]. Information derived from a general psychopharmacology reference [3].

Proposed Mechanisms and Pathways

The CNS-related adverse events of this compound are likely related to its dual mechanism of action, which targets critical hormonal pathways. The following diagram illustrates these pathways and potential hypotheses for the CNS effects.

G cluster_moa This compound Mechanism of Action cluster_cns Potential CNS Manifestations CYP17 Inhibition of CYP17 Lyase Steroidogenesis Reduced Neurosteroid Production CYP17->Steroidogenesis Disrupts AR Antagonism of Androgen Receptor (AR) AR_Signaling Inhibition of AR Signaling in CNS AR->AR_Signaling Blocks GABA Altered GABA-A Receptor Modulation Steroidogenesis->GABA Neurotransmitter Imbalanced Neurotransmitter Systems Steroidogenesis->Neurotransmitter Myelin Disrupted Neuronal Myelination AR_Signaling->Myelin Symptoms Confusion, Fatigue, Cognitive Impairment GABA->Symptoms Hypothesis 1 Myelin->Symptoms Hypothesis 2 Neurotransmitter->Symptoms Hypothesis 3

The diagram above shows that this compound acts by inhibiting CYP17 lyase (a key enzyme in androgen and estrogen synthesis) and directly blocking the androgen receptor (AR) [4]. The pathway from this mechanism to CNS side effects is not fully elucidated, but several plausible hypotheses exist based on the known roles of sex hormones in the brain:

  • Neurosteroid Hypothesis: By inhibiting the synthesis of androgens, this compound may also indirectly reduce the production of neuroactive steroids (neurosteroids), such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors [4]. A reduction in these neurosteroids could lead to decreased GABAergic inhibition in the brain, resulting in symptoms like anxiety, tremor, and sleep disturbances.
  • Direct AR Signaling in Neurons: Androgen receptors are expressed throughout the central nervous system and play a role in maintaining neuronal health, myelination, and cognitive function [5]. Direct antagonism of AR by this compound could disrupt these critical processes, contributing to fatigue, cognitive impairment, and confusion.
  • Neurotransmitter Imbalance: Sex hormones significantly modulate the serotonin, dopamine, and glutamate systems. The broad hormonal disruption caused by this compound may lead to an imbalance in these key neurotransmitters, manifesting as various CNS symptoms.

Troubleshooting Guide for CNS Adverse Events

For researchers designing protocols or managing adverse events in preclinical and clinical settings, consider the following guidance derived from trial experiences.

Challenge / Question Recommended Action & Experimental Consideration

| Dose-Limiting CNS Toxicity | Action: The recommended phase 2 dose (RP2D) established for women with advanced breast cancer is 450 mg once daily [1]. Doses of 600 mg and 750 mg QD showed a higher incidence of severe (Grade 3) CNS DLTs [1] [2]. Consideration: Implement a dose de-escalation protocol in study design. If significant CNS toxicity is observed at 750 mg or 600 mg, consider reducing the dose to 450 mg QD. | | High Incidence of Low-Grade CNS Events (e.g., Tremor, Fatigue) | Action: Proactive monitoring and supportive care are crucial. Patient diaries and standardized grading scales (e.g., CTCAE) can help track the severity and progression of these symptoms. Consideration: In preclinical models, investigate the correlation between drug exposure (Cmin) and the onset of mild CNS symptoms to define a therapeutic window more accurately. | | Differentiating Drug Effect from Disease Progression | Action: CNS symptoms like confusion and cognitive impairment can have multiple etiologies. Rule out other causes, such as brain metastases, metabolic imbalances, or concomitant medications. Consideration: In clinical trials, incorporate specific neurocognitive assessment tools at baseline and regular intervals to objectively quantify changes. | | Mechanism Confirmation in Models | Action: To validate the neurosteroid hypothesis, consider in vitro assays measuring the effect of this compound on neurosteroid production in relevant cell lines (e.g., neuroblastoma). Consideration: In vivo, evaluate if supplementing with certain neurosteroids (e.g., allopregnanolone analogs) can ameliorate this compound-induced CNS side effects without compromising its anti-tumor efficacy. |

Experimental Protocol for In-Vitro Radiosensitization Assessment

The following is a summarized methodology from a study that investigated this compound as a radiosensitizer in AR-positive triple-negative breast cancer (TNBC) models [4], which serves as an example of its application in experimental oncology.

  • Objective: To determine the radiosensitizing potential of this compound in AR-positive TNBC cell lines.
  • Key Reagents:
    • Cell Lines: AR-positive TNBC models (e.g., MDA-MB-453, ACC-422). AR-negative controls (e.g., MDA-MB-231) are essential [4].
    • Drug: this compound (e.g., 1 - 5 µM concentration range) [4].
    • Control: Vehicle control (e.g., DMSO).
  • Experimental Procedure:
    • Cell Culture & Plating: Maintain cells in recommended media. For clonogenic assays, plate cells at low densities in multi-well plates.
    • Pre-treatment: Treat cells with this compound or vehicle control for a specified period (e.g., 2-24 hours) prior to irradiation.
    • Irradiation: Expose plates to varying doses of radiation (e.g., 0 Gy, 2 Gy, 4 Gy, 6 Gy) using a clinical irradiator.
    • Post-treatment Incubation: After irradiation, incubate cells with the drug or vehicle for a further set period (e.g., 24 hours), then replace with fresh media.
    • Clonogenic Survival Assay: Allow colonies to form for 1-3 weeks. Fix and stain colonies, then count colonies containing >50 cells.
  • Data Analysis:
    • Plot survival fractions against radiation doses.
    • Calculate the Radiation Enhancement Ratio (ER) by comparing the area under the curve for this compound + Radiation vs. Vehicle + Radiation. An ER > 1 indicates radiosensitization [4].

References

Seviteronel dose reduction strategies 450mg 600mg 750mg

Author: Smolecule Technical Support Team. Date: February 2026

Seviteronel Dosing and Reduction Strategies

The table below summarizes the recommended Phase 2 doses and reduction strategies for this compound based on clinical trials:

Patient Population Recommended Phase 2 Dose (RP2D) Dose Reduction Strategy Primary Reason for Reduction Supporting Clinical Context
Women (Breast Cancer) 450 mg once daily [1] [2] De-escalation from 750 mg/600 mg after DLTs [1] [2] CNS toxicities (delirium, mental status changes) [1] [2] RP2D established in a Phase 1 study (NCT02580448); 450 mg was well-tolerated [2].
Men (Prostate Cancer) 600 mg once daily [3] [4] Protocol amendment from 750 mg to 600 mg QD due to toxicity [5] High rate of discontinuation due to toxicity (e.g., concentration impairment, fatigue) [5] 600 mg QD was generally well-tolerated in a Phase 1 study of men with CRPC [4].
Men (Prostate Cancer) Initial: 450 mg twice daily (with titration) Protocol amendment to switch from BID to QD dosing [5] Poor tolerability and frequent dose reductions with BID regimen [5] An earlier study used a BID regimen with titration, but this was abandoned for a flat QD dose to improve tolerability [5].

Dose Reduction Decision Pathway

The workflow below outlines the steps for managing this compound treatment and dose adjustments based on clinical trial protocols.

Start Patient on this compound Treatment AE Adverse Event (AE) Occurs Start->AE HoldDose Hold this compound dose AE->HoldDose Assess Assess AE Severity HoldDose->Assess Gr3 Grade 3 AE (possibly related) Assess->Gr3 CTCAE v4.0 Gr4 Grade 4 AE (possibly related) Assess->Gr4 CTCAE v4.0 ResolveGr3 Did AE resolve to Grade 1 or baseline? Gr3->ResolveGr3 ResumeReduced Resume treatment at one dose level lower ResolveGr3->ResumeReduced Yes PermanDose Permanently discontinue This compound ResolveGr3->PermanDose No after 6 weeks Gr4->PermanDose

Frequently Asked Questions (FAQs)

What were the most common adverse events (AEs) leading to dose adjustments? The toxicity profile differed somewhat between men and women. In men, the most common AEs included fatigue, dizziness, blurred vision, and dysgeusia (taste disturbance) [4]. In a specific study of men with mCRPC post-enzalutamide, frequent AEs also included concentration impairment, tremor, and nausea, which led to a high discontinuation rate [5]. In women, the most common AEs were tremor, nausea, vomiting, and fatigue, with more severe CNS toxicities like delirium and confusional state acting as DLTs at higher doses [1] [2].

Why is the recommended dose different for men and women? A population pharmacokinetic analysis found that both sex and body weight were significant covariates on this compound clearance [6]. This means that, for a given dose, the drug exposure level in the body differs between men and women. To achieve a similar therapeutic window and ensure tolerability, a lower RP2D of 450 mg QD was established for women, while 600 mg QD was recommended for men [6] [2] [4].

Was this compound administered with steroids? Unlike some other CYP17 inhibitors (e.g., abiraterone), the early-phase clinical trials for this compound in the provided sources aimed to administer it without routine oral steroids [5]. However, later studies and the RP2D for future trials incorporated co-administration with low-dose dexamethasone (0.5 mg QD) [5] [6]. This was likely to help manage certain hormonal side effects or improve the therapeutic index.

What was the clinical activity at the reduced doses?

  • In women with breast cancer at the 450 mg QD dose, 4 out of 7 subjects achieved clinical benefit (stable disease or better) at 16 or 24 weeks, though no objective tumor responses were reported [2].
  • In men with prostate cancer, the 600 mg QD dose showed preliminary activity, but a subsequent Phase 2 trial in enzalutamide-resistant mCRPC was terminated early due to significant toxicity and limited clinical efficacy (only 1 of 17 patients had a PSA decline >50%) [5].

References

Seviteronel tolerability without prednisone co-administration

Author: Smolecule Technical Support Team. Date: February 2026

Tolerability and Efficacy Summary

The table below summarizes key data from a phase 2 study of seviteronel in patients with mCRPC after enzalutamide treatment, conducted without routine oral steroid co-administration [1] [2].

Parameter Findings
Study Design Open-label, Phase 2; patients had prior enzalutamide treatment [2].
Dosing Regimens 450 mg twice daily (with dose titration) or 600/750 mg once daily (without titration) [1] [2].
Patient Number 17 [1] [2].
Primary Tolerability Outcome Not well tolerated. High prevalence of adverse events led to premature study closure [1] [2].
Most Common Adverse Events (AEs) Concentration impairment, fatigue, tremor, nausea [2].
Discontinuation due to Toxicity Most patients discontinued treatment because of study drug-related toxicity [2].
Primary Efficacy Outcome (PSA response ≥50%) 1 out of 17 patients (6%) [1] [2].
Conclusion Limited tolerability and clinically insignificant response rate do not support further development of single-agent this compound without oral steroid co-administration in this population [1].

Experimental Protocol & Clinical Context

For researchers designing related experiments, here are the methodological details and context from this clinical study.

  • Study Population: Men aged 18 years or older with progressive mCRPC previously treated with enzalutamide for longer than three 28-day cycles. About half (9 of 17) had prior exposure to docetaxel chemotherapy [1].
  • Intervention and Dosing: this compound was administered orally in 28-day continuous cycles without routine oral steroid supplementation. The study tested different dosing strategies:
    • Cohort A: 450 mg twice daily. Dosing could be titrated up to a maximum of 750 mg twice daily if no intolerable toxicities were observed.
    • Cohort B: A flat dose of 600 mg or 750 mg once daily [1].
  • Pharmacokinetic (PK) Context: A population PK analysis across multiple studies found that this compound exhibits linear pharmacokinetics over the 50-750 mg dose range. While body weight and sex were identified as statistically significant covariates on drug clearance, the difference was not deemed clinically meaningful enough to alter the established dosing scheme [3].
  • Mechanism of Action & Rationale: this compound is an orally bioavailable, dual-acting small molecule that inhibits CYP17A1 17,20-lyase activity and acts as a competitive androgen receptor (AR) antagonist [1] [4]. Its higher selectivity for the 17,20-lyase over the 17α-hydroxylase activity of CYP17A1 was a key differentiator, as this was hypothesized to block androgen production without necessitating concurrent steroid administration (e.g., prednisone) to prevent mineralocorticoid excess, which is required with abiraterone therapy [1] [4].

The diagram below illustrates the workflow and key findings of the clinical study.

Start Patient Population: mCRPC post-Enzalutamide (n=17) Dosing Dosing Regimens: - 450 mg BID (titrated) - 600/750 mg QD (flat) Start->Dosing KeyFeature Key Study Feature: No routine steroid co-administration Dosing->KeyFeature Outcomes Outcomes Tolerability Efficacy KeyFeature->Outcomes TolDetails High rate of AEs: • Concentration impairment • Fatigue • Tremor • Nausea Most discontinued due to toxicity Outcomes:Tol->TolDetails EffDetails Low PSA response: 1/17 patients (6%) had PSA decline ≥50% Outcomes:Eff->EffDetails

FAQs for Researchers

Q1: Why was this compound developed without steroid co-administration? Its mechanism was designed for greater selectivity, primarily inhibiting CYP17 17,20-lyase over 17α-hydroxylase. This aimed to reduce upstream steroid accumulation and mineralocorticoid excess side effects, potentially eliminating the need for supplemental prednisone required by less selective inhibitors like abiraterone [1] [4].

Q2: What is the current clinical development status of single-agent this compound without steroids? Based on the results of this phase 2 trial, the authors concluded that further development of the single-agent drug without oral steroid co-administration in patients with mCRPC is not supported [1]. However, the same research note mentions that studies investigating this compound combined with low-dose dexamethasone are ongoing in patients with androgen receptor-positive tumors [2].

Q3: Were the tolerability issues linked to a specific dosing schedule? The study found that none of the implemented dosing strategies (450 mg BID, 600 mg QD, or 750 mg QD) were well tolerated. The high prevalence of adverse events, particularly concentration impairment, was consistent across dosing groups and led to the trial's premature closure [1].

References

Potential Resistance Mechanisms to Investigate

Author: Smolecule Technical Support Team. Date: February 2026

Based on known resistance pathways to AR-targeted therapies, the following table outlines potential mechanisms to explore in the context of seviteronel. The "Evidence Level" indicates how directly the mechanism is linked to this compound in the current literature.

Potential Mechanism Description & Biological Basis Key Detection Methods Evidence Level for this compound
AR Splice Variants (e.g., AR-V7) Truncated AR proteins lacking the Ligand-Binding Domain (LBD); constitutively active and unresponsive to LBD-targeting antagonists [1] [2] [3]. RT-PCR (for variant mRNA), Western Blot (for variant protein), Immunofluorescence [1] [3]. Indirect (from other AR therapies); not yet reported for this compound in breast cancer.
AR Point Mutations Mutations in the AR ligand-binding domain (LBD) that alter drug binding, potentially converting antagonists into agonists [2]. Sanger sequencing, Next-Generation Sequencing (NGS) of the AR gene [2]. Indirect; some in vitro data suggests this compound retains activity against certain mutants (e.g., F877L, T878A) [2].
Altered Co-Factor Expression Overexpression of co-activators (e.g., FOXA1) or loss of co-repressors that rewire the AR transcriptional program, maintaining oncogenic signaling despite inhibition [4]. Chromatin Immunoprecipitation (ChIP), RNA-seq, qPCR for target genes, Immunohistochemistry (IHC) [4]. Hypothetical; a plausible mechanism based on AR biology.
Bypass Signaling Pathways Activation of alternative survival pathways (e.g., PI3K/AKT, MAPK/ERK) that reduce dependence on AR signaling for cell growth and proliferation [5] [6]. Western Blot for phospho-proteins (p-AKT, p-ERK), pathway-specific luciferase reporter assays [5] [6]. Hypothetical; based on general therapy resistance mechanisms in cancer.

Experimental Workflow for Investigating Resistance

For researchers characterizing a this compound-resistant cell line model, the following experimental workflow provides a systematic approach to identify the underlying mechanism.

Start Establish Resistant Model (Generate this compound-resistant cell line population) A Phenotypic Confirmation (Viability assays, Cell cycle analysis, Apoptosis assays) Start->A B Analyze AR Status & Variants (Sequencing for mutations, qPCR/Western for AR-Vs) A->B C Investigate Compensatory Pathways (Western Blot for p-AKT, p-ERK, etc.) B->C D Transcriptomic Profiling (RNA-seq to identify global gene expression changes) C->D E Functional Validation (CRISPR knockout, siRNA knockdown, or pharmacological inhibition) D->E End Mechanism Identified E->End

Key Considerations for Researchers

When troubleshooting experiments related to AR inhibition and potential resistance, keep the following points in mind:

  • Context is Critical: The function of AR and its response to inhibition can vary significantly between different cancer types (e.g., prostate vs. breast), molecular subtypes (e.g., ER+ vs. TNBC), and even between different models of the same cancer [4]. Always interpret your results within the specific biological context of your model system.
  • Combination Strategies: Given that resistance often arises from bypass signaling, proactively design experiments that test this compound in combination with inhibitors of other pathways, such as PI3K/AKT or MAPK/ERK [5] [6].
  • Beyond the LBD: Since this compound is reported to have a unique mechanism compared to pure antagonists like enzalutamide [7] [8], be prepared to investigate non-canonical AR functions and interactions with other transcription factors that may not be disrupted by the drug.

Frequently Asked Questions (FAQs)

Q1: Has clinical resistance to this compound been documented in breast cancer trials? A1: The available scientific literature from my search does not report specific clinical trials or cases detailing acquired resistance to this compound in breast cancer patients. The drug is still under investigation.

Q2: Are there any known biomarkers that can predict response or resistance to this compound? A2: High expression of the full-length Androgen Receptor is currently the primary biomarker for initial patient selection and response [7] [8]. Biomarkers for resistance, such as the presence of AR-V7, are predictive for other AR-targeting therapies but have not been validated for this compound.

Q3: How does the resistance profile of this compound potentially differ from enzalutamide? A3: this compound's dual action as a CYP17 lyase inhibitor and AR antagonist may provide a higher barrier to resistance in some contexts [2]. Furthermore, its distinct mechanism of AR binding and effects on the DNA damage response suggest that the spectrum of resistance-conferring mutations could differ from that of enzalutamide [7] [8] [2].

References

Seviteronel mineralocorticoid excess prevention

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Selectivity over CYP17

Seviteronel's key feature is its approximately 10-fold selectivity for inhibiting 17,20-lyase over 17α-hydroxylase [1]. This selective inhibition of CYP17 lyase suppresses androgen production without significantly disrupting the cortisol and mineralocorticoid synthesis pathways, thereby preventing the mineralocorticoid excess commonly seen with less selective inhibitors [2] [1].

The diagram below illustrates the steroid hormone synthesis pathway and where this compound acts selectively.

G cluster_mineralocorticoids Mineralocorticoids cluster_glucocorticoids Glucocorticoids cluster_androgens Androgens cluster_estrogens Estrogens Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17 17 Pregnenolone->17 Progesterone->17 Corticosterone Corticosterone Progesterone->Corticosterone OH_Pregnenolone OH_Pregnenolone DHEA DHEA OH_Pregnenolone->DHEA Cortisol Cortisol OH_Pregnenolone->Cortisol 11-deoxycortisol OH_Progesterone OH_Progesterone Androstenedione Androstenedione OH_Progesterone->Androstenedione OH_Progesterone->Cortisol 11-deoxycortisol DHEA->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Androstenedione->Testosterone Estrogens Estrogens Testosterone->Estrogens Aldosterone Aldosterone Corticosterone->Aldosterone Corticosterone->Aldosterone LyaseInhibition This compound (Primary Inhibition) LyaseInhibition->17 LyaseInhibition->17 HydroxylaseInhibition This compound (Minor Inhibition) HydroxylaseInhibition->Pregnenolone HydroxylaseInhibition->Progesterone

Comparative Pharmacological Data

The table below summarizes key in vitro data that underpins this compound's selective profile.

Pharmacological Parameter This compound Abiraterone (metabolite) Notes
CYP17 Lyase (IC₅₀) 69 nM [2] 15 nM [1] This compound is a potent lyase inhibitor.
CYP17 Hydroxylase (IC₅₀) 670 nM [1] 2.5 nM [1] This compound has much lower activity against hydroxylase, contributing to its selectivity.
Lyase/Hydroxylase Selectivity Ratio ~10-fold selective for lyase [1] ~6-fold selective for hydroxylase [1] This inverse selectivity is the core differentiator preventing mineralocorticoid excess.

Technical Support and Troubleshooting

Here are answers to common technical questions based on clinical trial observations.

FAQ 1: Does this compound require co-administration with steroids?

  • Answer: Clinical trials have successfully administered this compound without routine oral steroids [3] [4] [5]. This is a key operational advantage over abiraterone, which requires co-administration of prednisone to manage mineralocorticoid excess [1].

FAQ 2: What are the main adverse events to anticipate in preclinical models?

  • Answer: While human trials report CNS effects, the most relevant findings for in vivo models relate to the drug's intended mechanism. A critical finding is that in nonhuman primates, this compound suppressed testosterone without significantly depressing cortisol levels (remaining at 82% of control), and without causing the rise in upstream mineralocorticoids seen with abiraterone [1].

FAQ 3: How should adrenal function be monitored in chronic toxicology studies?

  • Answer: Although this compound is selective, its minor inhibition of 17α-hydroxylase warrants monitoring. It is recommended to track:
    • Electrolytes: Serum sodium and potassium levels.
    • Upstream Precursors: Pregnenolone, progesterone, and 11-deoxycorticosterone.
    • Adrenal Hormones: Corticosterone and aldosterone. Monitoring these parameters will help confirm the lack of mineralocorticoid excess in your models [1].

Research Implications

This compound's selective profile has significant implications for drug development. It demonstrates that potent CYP17 lyase inhibition can be achieved without triggering mineralocorticoid excess, challenging the previous necessity for concomitant steroid replacement [1]. This makes it a valuable tool compound for researching androgen/estrogen-dependent diseases and a promising therapeutic candidate.

References

Seviteronel cortisol suppression management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Cortisol Sparing

Seviteronel is an oral, investigational drug that acts as a selective inhibitor of CYP17A1 17,20-lyase and a direct androgen receptor (AR) antagonist [1] [2] [3]. Its key differentiator lies in its selectivity.

The enzyme CYP17A1 has two activities: 17α-hydroxylase and 17,20-lyase. Abiraterone acetate potently inhibits both, disrupting cortisol synthesis and requiring co-administration of prednisone to prevent adrenal insufficiency and mineralocorticoid excess [1] [4] [5]. This compound, however, shows approximately 10-fold selectivity for inhibiting 17,20-lyase over 17α-hydroxylase [1]. This means it effectively blocks the production of androgens (and subsequently, estrogens) with significantly less impact on the cortisol synthesis pathway, potentially allowing for administration without routine corticosteroid replacement [1] [2].

The table below summarizes the core quantitative data on its selectivity and effects.

Parameter Description Significance
CYP17 Lyase Inhibition (IC₅₀) 69 nM (human) [6] Primary target for suppressing androgen production.
CYP17 Hydroxylase Inhibition (IC₅₀) 670 nM (human) [1] ~10-fold lower selectivity; less disruption of cortisol/corticosterone synthesis [1].
Clinical Cortisol Impact Maintained at ~82% of control in non-human primate studies [1]. Prevents profound cortisol suppression, a key differentiator from abiraterone.
Recommended Phase 2 Dose (Breast Cancer) 450 mg once daily [2]. Established as the maximum tolerated dose in women; lower doses may mitigate CNS toxicity.

Clinical Tolerability and Toxicity Insights

Clinical trials indicate that while this compound spares cortisol, it has a distinct toxicity profile. The most common adverse events (AEs) were Grade 1 or 2, including tremor, nausea, vomiting, and fatigue [2] [4].

Notably, dose-limiting toxicities (DLTs) involving central nervous system (CNS) effects were observed. In studies, these included Grade 3 confusional state, delirium, and mental status changes, leading to the determination that 450 mg once daily was the maximum tolerated dose for women with breast cancer [2]. A phase 2 study in men with prostate cancer previously treated with enzalutamide also reported significant toxicity, including concentration impairment, leading to premature study closure [4] [5]. These CNS toxicities occurred in the absence of routine steroids.

Experimental Protocols and Management Strategies

Here are key methodological considerations and troubleshooting guides based on published pre-clinical and clinical work.

In Vitro Cell Viability and Clonogenic Survival Assay

This protocol is used to assess this compound's efficacy as a single agent and as a radiosensitizer [3].

  • Cell Culture: Culture AR-positive (AR+) TNBC cell lines (e.g., MDA-MB-453) in appropriate media supplemented with fetal bovine serum (FBS).
  • Charcoal-Stripped Serum: 24 hours before treatment, replace media with one containing charcoal-stripped serum to reduce interference from exogenous steroids.
  • Drug Treatment: Treat cells with this compound across a concentration range (e.g., 0.1 to 10 μM). Include a control (vehicle only) and a comparator (e.g., 5 μM enzalutamide).
  • Stimulation (Optional): To study AR antagonism, stimulate parallel samples with 10 nM dihydrotestosterone (DHT).
  • Viability Assay: After 72 hours, measure cell viability using an assay like MTT or CellTiter-Glo. Note that this compound may show limited effect as a single agent (IC₅₀ >10 μM) [3].
  • Clonogenic Survival (for Radiosensitization):
    • Plate cells at low density and treat with a non-cytotoxic concentration of this compound (e.g., 1-5 μM).
    • Irradiate plates at various doses (e.g., 0, 2, 4, 6 Gy).
    • Allow colonies to form for 1-2 weeks, then fix, stain, and count.
    • Expected Outcome: AR+ models will show significant radiosensitization (increased radiation-induced cell death), while AR- models will not [3].
In Vivo Xenograft Model for Radiosensitization

This tests this compound's efficacy and tolerability in a live animal model [3].

  • Animal Model: Use immunocompromised mice (e.g., NSG) implanted with AR+ TNBC xenografts.
  • Dosing: Administer this compound via oral gavage. A previously effective dose is 100 mg/kg, twice daily [6].
  • Radiation: Deliver focal radiation to the tumor (e.g., 2-6 Gy) during the treatment schedule.
  • Study Arms: Include four groups: Vehicle control, this compound alone, Radiation alone, and this compound + Radiation.
  • Endpoint Monitoring: Measure tumor volume regularly. A significant reduction in volume and a delay in tumor doubling/tripling time in the combination group indicates successful radiosensitization [3].
FAQ: Cortisol Suppression and Toxidity Management

Q: Does this compound require co-administration of corticosteroids like prednisone? A: Based on its selective mechanism and clinical data, this compound has been administered without routine oral steroid replacement in multiple phase 1 and 2 trials [2] [4]. This is a major operational advantage over abiraterone acetate. However, clinicians should monitor for signs of adrenal insufficiency.

Q: What are the most common adverse events, and how can they be managed? A: The most frequent AEs are tremor, nausea, vomiting, and fatigue [2] [4]. Management strategies include:

  • Dose Reduction: For persistent low-grade AEs, consider a dose reduction. The recommended phase 2 dose is 450 mg once daily, down from 750 mg, primarily to improve tolerability [2].
  • Supportive Care: Use standard antiemetics for nausea and vomiting.
  • Monitoring CNS Effects: Be vigilant for signs of confusion or cognitive impairment. These may be dose-limiting and require intervention [4].

Q: The drug shows limited single-agent cytotoxicity in vitro. Does this mean it is ineffective? A: Not necessarily. A key finding is that this compound acts as a potent radiosensitizer in AR+ TNBC models. Its efficacy is more pronounced in combination with radiation therapy, where it impairs DNA damage repair rather than directly causing cell death on its own [3].

Visualizing the Mechanism of Action

The following diagram illustrates the key molecular pathways targeted by this compound and how its selectivity spares cortisol synthesis.

G CYP17 CYP17 LyasePath 17,20-lyase Activity CYP17->LyasePath  Preferentially Blocks AR AR DSB_Repair DSB Repair (Efficiency) AR->DSB_Repair Promotes Tumor_Growth Tumor Growth AR->Tumor_Growth Androgens Androgens Androgens->AR Cortisol Cortisol DSB_Repair->Tumor_Growth Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone HydroxylasePath 17α-hydroxylase Activity Progesterone->HydroxylasePath HydroxylasePath->Cortisol  Sparing Effect HydroxylasePath->LyasePath Minimal Inhibition LyasePath->Androgens This compound This compound This compound->CYP17  Inhibits This compound->AR  Antagonizes

(Caption: Mechanism of this compound's selective CYP17A1 lyase inhibition and AR antagonism. The diagram highlights the preferential blockade of the androgen-synthesis pathway (red) while the cortisol synthesis pathway remains largely intact (green). The direct antagonism of the AR and its downstream effects on DNA repair and tumor growth are also shown.)

References

Seviteronel drug interactions cytochrome P450

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & CYP Inhibition

Seviteronel is a dual-acting agent that inhibits androgen signaling through two primary mechanisms, with Cytochrome P450 17A1 (CYP17A1) being its key enzymatic target [1] [2] [3].

The table below summarizes its core mechanisms:

Target Interaction Type Pharmacological Effect
CYP17A1 (specifically 17,20-lyase) Enzyme Inhibitor [1] Suppresses androgen production by blocking the conversion of 17α-hydroxy steroids to dehydroepiandrosterone (DHEA) and androstenedione [4].
Androgen Receptor (AR) Receptor Antagonist [2] [3] Competitively blocks androgen binding and receptor activation, inhibiting AR-mediated transcriptional activity [2].

This compound demonstrates a degree of selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1, which was a key design goal to potentially minimize disruption to cortisol synthesis [5].

The following diagram illustrates this compound's dual mechanism of action within the steroid synthesis pathway and its direct antagonism of the androgen receptor.

G Pregnenolone Pregnenolone/Progesterone CYP17A1_Step CYP17A1 17α-Hydroxylase Activity Pregnenolone->CYP17A1_Step OH_Steroids 17α-OH Pregnenolone/ 17α-OH Progesterone CYP17A1_Step->OH_Steroids CYP17A1_Lyase CYP17A1 17,20-Lyase Activity OH_Steroids->CYP17A1_Lyase Androstenedione DHEA/Androstenedione CYP17A1_Lyase->Androstenedione AR Androgen Receptor (AR) Signaling & Gene Expression Androstenedione->AR  Conversion to  Potent Androgens CellGrowth Cancer Cell Growth AR->CellGrowth Seviteronel_CYP This compound Seviteronel_CYP->CYP17A1_Lyase  Preferentially Inhibits Seviteronel_AR This compound Seviteronel_AR->AR  Antagonizes

Drug Interaction Profile

Based on available clinical and preclinical data, this compound has a distinct drug interaction profile.

Substances That May Interact with this compound

The primary known interaction risk involves medications that compete with or induce the specific CYP enzymes responsible for this compound's own metabolism.

Interacting Drug / Class Potential Effect Mechanism & Evidence

| Systemic Corticosteroids (e.g., Dexamethasone, Prednisone) | Reduced this compound Efficacy: Corticosteroids may induce this compound metabolism, lowering its plasma concentration. | Evidence: Population PK analysis found no significant effect from corticosteroids, but clinical protocols often excluded their use to prevent potential interference [3] [6]. | | Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine, St. John's Wort) | Reduced this compound Exposure: Likely decreases this compound plasma levels, potentially reducing its efficacy. | Mechanism: Although the specific enzymes metabolizing this compound are not fully detailed in the results, strong inducers of common drug-metabolizing enzymes like CYP3A4 are a standard concern in drug development [7]. | | Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) | Increased this compound Exposure: May increase this compound plasma levels, potentially raising the risk of adverse effects. | Mechanism: Concurrent use of strong metabolic inhibitors could slow this compound's clearance. Clinical monitoring is advised with such combinations. |

Substances Affected by this compound

As a targeted agent, this compound is not a broad-spectrum CYP inhibitor. Its main interactive effects stem from its intended pharmacological action.

Interacting Drug / Class Potential Effect Mechanism & Evidence
CYP17A1 Substrates Inhibition of Substrate Metabolism: this compound will block the activity of CYP17A1. Mechanism: This is the intended therapeutic effect, not a classic drug interaction. Coadministration with other CYP17A1 inhibitors (e.g., Abiraterone) is not indicated.
Drugs with Narrow Therapeutic Index Metabolized by CYP3A4, 2D6, etc. Low Risk: No significant inhibition is expected. Evidence: In vitro data shows this compound has little to no inhibitory effect on other major CYP enzymes like CYP1A2, 2C9, 2C19, 2D6, and 3A4 at therapeutic concentrations [3].

Experimental Protocols & Data

For researchers studying this compound's enzyme kinetics and inhibitory properties, here are key methodological insights.

Binding Kinetics and Spectral Analysis

This protocol assesses the direct interaction between this compound and purified CYP17A1 enzyme.

  • Objective: To characterize the multi-step binding kinetics of this compound to CYP17A1 [4] [8].
  • Materials: Purified human CYP17A1 enzyme, this compound, appropriate buffer (e.g., potassium phosphate), spectrophotometer with rapid-kinetics capability (stopped-flow).
  • Method:
    • Prepare a solution of CYP17A1 (e.g., 1-2 µM) in buffer.
    • Rapidly mix with varying concentrations of this compound.
    • Monitor the UV-Visible spectral changes (typically 350-450 nm) over time (from milliseconds to seconds).
    • The reaction will typically show a rapid initial binding phase, followed by a slower spectral shift to the final Type II complex, characterized by a Soret peak at ~430 nm [4].
  • Data Analysis: Use singular value decomposition (SVD) to resolve spectral intermediates. Fit the kinetic data to a multi-step model (e.g., E + I ⇄ EI → EI*) to determine rate constants [4].
Enzyme Inhibition Assay (LC-MS/MS-based)

This protocol measures the direct inhibition of CYP17A1 enzymatic activities by this compound.

  • Objective: To determine the IC₅₀ of this compound for CYP17A1 17α-hydroxylase and 17,20-lyase activities [8].
  • Materials: CYP17A1 enzyme (recombinant or in microsomes), NADPH-regenerating system, substrate (e.g., progesterone or 17α-OH pregnenolone), this compound (serial dilutions), LC-MS/MS system.
  • Method:
    • Incubate CYP17A1 with substrate and varying concentrations of this compound.
    • Initiate the reaction by adding the NADPH-regenerating system.
    • Quench the reaction after a linear time period (e.g., 10-30 min).
    • Extract and quantify the reaction products (e.g., 17α-OH progesterone or androstenedione) using LC-MS/MS.
  • Data Analysis:
    • Plot the percentage of enzyme activity remaining against the log of the inhibitor concentration.
    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
    • Reported IC₅₀ Values: this compound's IC₅₀ for progesterone 17α-hydroxylation is ~3500 nM and for 17α-OH pregnenolone lyase is ~3430 nM under specific experimental conditions [8].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low inhibition in enzymatic assays Non-optimal pre-incubation time; the multi-step binding may require time to reach maximal spectral complex formation. Include a 5-15 minute pre-incubation of the enzyme with this compound and NADPH before adding substrate to allow the complex to fully form [4] [8].
High variability in cellular activity data Degradation of this compound in cell culture medium; variable cellular uptake. Use fresh, sterile DMSO for stock solutions. Confirm stability in culture medium over the assay duration. Consider measuring intracellular concentrations.
Unexpected neurological toxicity in models On-target central nervous system (CNS) effects, as this compound crosses the blood-brain barrier. This aligns with clinical observations (e.g., dizziness, confusional state) [3]. Dose reduction or more frequent, lower dosing may be necessary in animal models.

Frequently Asked Questions (FAQs)

Q1: Is this compound a mechanism-based (suicide) inhibitor of CYP17A1? A: The available evidence suggests it is not a classic mechanism-based inactivator. Inhibition occurs rapidly upon binding, and the subsequent slower spectral change reflects a conformational adjustment, not irreversible covalent modification [4] [8].

Q2: Does this compound inhibit other steroidogenic CYPs like CYP11B1 or CYP21A2? A: The search results do not indicate significant inhibition of other major steroidogenic P450s. Its selectivity for CYP17A1's lyase activity over its hydroxylase activity is a highlighted feature [5].

Q3: What is the recommended phase 2 dose for this compound in women, and why is it different from men? A: The recommended phase 2 dose is 450 mg once daily in women, established from a phase 1 breast cancer study [3]. This is lower than the 750 mg dose used in men with prostate cancer. Population PK analysis identified that sex and body weight are significant covariates on clearance, explaining some of the interindividual variability [6].

References

Seviteronel treatment duration and cycle length

Author: Smolecule Technical Support Team. Date: February 2026

Seviteronel Dosing Regimens and Cycle Length

Patient Population Recommended Phase 2 Dose Cycle Length Dosing Schedule Key Clinical Endpoints for Duration Citation
Women with advanced ER+ or TNBC 450 mg Once Daily (QD) 28-day continuous cycles Oral, once daily CBR16 (Clinical Benefit Rate at 16 weeks) for TNBC; CBR24 (at 24 weeks) for ER+ [1]
Men with advanced CRPC 600 mg Once Daily (QD) 28-day continuous cycles Oral, once daily Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent [2]
Patient Population Dose Tested Median Treatment Duration Reason for Treatment Cessation Citation
Men with mCRPC (post-Enzalutamide) 600 mg & 750 mg QD 2.1 months (Range: 0.5-5.6) Limited tolerability and lack of significant clinical response [3]

Experimental Protocol and Methodology

The dosing regimens were established in phase 1 and 2 clinical trials. Here is a summary of the core methodology from these studies [1] [3]:

  • Study Design: The trials were open-label studies in patients with documented locally advanced or metastatic disease.
  • Dosing: this compound was administered orally in 28-day continuous dosing cycles.
  • Dose Determination: The 450 mg QD dose for women and 600 mg QD for men were established as the Recommended Phase 2 Doses (RP2D) after dose-escalation phases identified dose-limiting toxicities (DLTs) at higher doses (750 mg QD).
  • Treatment Duration: Patients remained on treatment until they were no longer receiving clinical benefit, experienced an adverse event that precluded further participation, or withdrew consent. Clinical benefit was assessed using standard oncology response criteria (e.g., RECIST 1.1).
  • Concomitant Medication: In later studies, this compound was co-administered with 0.5 mg of dexamethasone once daily to improve tolerability [2].

Clinical Trial Workflow

The following diagram illustrates the dose-determination and treatment workflow from the key clinical trials.

G Start Patient Enrollment (Locally Advanced/Metastatic Cancer) Dose750 Cohort 1: 750 mg QD Start->Dose750 DLT_Yes Dose-Limiting Toxicity (DLT) Observed? Dose750->DLT_Yes  Assess for DLTs Dose600 Cohort 2: 600 mg QD Dose600->DLT_Yes Dose450 Cohort 3: 450 mg QD RP2D Establish RP2D (Recommended Phase 2 Dose) Dose450->RP2D DLT_Yes->Dose600  Yes DLT_Yes->Dose450  Yes DLT_Yes->RP2D  No Treatment 28-Day Treatment Cycles Until Progression/Intolerance RP2D->Treatment End Treatment Discontinuation Treatment->End  Disease Progression  Unacceptable Toxicity  Withdrawal of Consent

Dose Escalation and Treatment Workflow

Key Considerations for Researchers

  • Sex-Based Dosing: The established RP2D differs by patient sex (450 mg for women, 600 mg for men), a decision informed by population pharmacokinetic analyses that identified body weight and sex as significant covariates on drug clearance [2].
  • Tolerability Challenges: Clinical trials, particularly in men with prostate cancer, reported limited tolerability at higher doses (600 mg and 750 mg QD), with neurological adverse events being a concern. This underscores the importance of the established RP2D and the potential need for supportive care [1] [3].
  • Dexamethasone Coadministration: Subsequent studies included daily low-dose dexamethasone to improve the safety and tolerability profile of this compound without requiring a dose reduction [2].

References

Seviteronel handling adverse events Grade 3 4

Author: Smolecule Technical Support Team. Date: February 2026

Grade 3/4 Adverse Event Management Protocol

The following table summarizes the key actions recommended for managing severe adverse events based on the clinical trial protocol [1].

Adverse Event Grade Action Additional Context
Grade 3 Hold treatment until resolution to Grade 1 or baseline. For events considered possibly, probably, or definitely related to seviteronel.
Grade 4 Permanently discontinue this compound. -
Prolonged Treatment Delay Permanently discontinue if treatment is held for >6 weeks. Applies regardless of the initial AE grade if it leads to a prolonged delay.

Dosing, Toxicity Profile, and Dose Modification

The initial clinical dosing strategies for this compound evolved due to tolerability issues, which is critical context for your experimental planning.

  • Dosing Evolution: The phase 2 trial initially used 150 mg twice daily with titration to 450 mg twice daily. Due to significant toxicity, the protocol was amended to 750 mg once daily, and finally to 600 mg once daily in an effort to improve tolerability [1].
  • Common Adverse Events: The most frequently observed adverse events, which often led to dose modifications, were concentration impairment, fatigue, tremor, and nausea [1].
  • Dose Reduction Rules: The protocol allowed for dose reductions at the investigator's discretion for lower-grade AEs. However, if a patient required more than two dose reductions, this compound was to be permanently discontinued [1]. Re-escalation of the dose after a reduction was not permitted [1].

The workflow for managing these events in a clinical or research setting can be visualized as follows:

G Start Occurrence of an Adverse Event (AE) Assess Assess AE Grade & Causality Start->Assess Decision1 Is the AE Grade 3 and related to drug? Assess->Decision1 Decision2 Is the AE Grade 4 or hold >6 weeks? Decision1->Decision2 No Action1 Hold this compound Treatment Decision1->Action1 Yes Action2 Permanently Discontinue this compound Decision2->Action2 Yes End Resume Treatment or Permanently Stop Decision2->End No Monitor Monitor until AE resolves to Grade 1 Action1->Monitor Action3 Consider Dose Reduction* Action3->End Note *Max 2 reductions allowed No re-escalation permitted Action3->Note Monitor->Action3

Critical Preclinical and Clinical Considerations

The clinical trial provides crucial insights that should inform both the interpretation of existing data and the design of future experiments.

  • High Discontinuation Rate: The referenced study was closed prematurely due to the magnitude of toxicity and a majority of patients discontinuing treatment because of drug-related toxicity [1]. This highlights a significant challenge in the use of single-agent this compound without routine oral steroids in the post-enzalutamide setting.
  • Limited Clinical Efficacy: In this specific patient population (mCRPC previously treated with enzalutamide), this compound was not associated with significant clinical responses. Only 1 out of 17 patients (6%) experienced a significant PSA decline (≥50%) [1]. The study concluded that further investigation of single-agent this compound in this population was not warranted [1].
  • Ongoing Research Pathways: Despite the above findings, research on this compound has continued in other contexts. The study authors noted that trials investigating this compound with low-dose dexamethasone were ongoing [1]. Furthermore, research has explored its potential in other AR-positive tumors, such as glioblastoma (GBM) and triple-negative breast cancer (TNBC), due to its ability to cross the blood-brain barrier and its dual mechanism of action [2].

References

Seviteronel preclinical to clinical translation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Seviteronel's Mechanism of Action

This compound is an investigational, oral small-molecule therapeutic with a dual mechanism of action [1] [2] [3]:

  • Selective CYP17 Lyase Inhibitor: It potently inhibits the cytochrome P450c17a (CYP17) enzyme, specifically with higher selectivity for its 17,20-lyase activity over its 17-α-hydroxylase activity [4] [2]. This selective inhibition blocks the production of androgens (and downstream estrogens), crucial for the growth of certain hormonally-dependent cancers.
  • Androgen Receptor (AR) Antagonist: It acts as a competitive antagonist of the androgen receptor, inhibiting the binding and activation by androgens. It is effective against both wild-type AR and certain mutated forms (e.g., T877A, F876L) associated with resistance to other therapies [4].

Clinical Translation Challenges

The transition from promising preclinical data to clinical application revealed several critical challenges, outlined in the table below.

Challenge Category Specific Findings & Data Clinical Outcome / Status

| Tolerability & Safety | Phase 1 (Breast Cancer): DLTs included Grade 3 confusional state (750 mg) and Grade 3 delirium/mental status change (600 mg). Common AEs (Gr 1/2) were tremor, nausea, vomiting, fatigue [1] [5]. Phase 2 (Prostate Cancer): High prevalence of "concentration impairment"; poor tolerability led to frequent dose reductions/discontinuations [4]. | RP2D established at 450 mg QD for women with breast cancer [1]. Development in mCRPC discontinued due to poor tolerability [4]. | | Efficacy in Late-Stage Trials | Phase 2 (Post-Enzalutamide mCRPC): Modest PSA responses (≥50% PSA decline in 1 of 17 patients); no objective tumor responses per RECIST 1.1 [4]. | Limited clinical efficacy in the intended patient population did not support further development for mCRPC [4]. | | Proposed Mechanism & Corticosteroid Use | Preclinical rationale: Selective lyase inhibition may spare hydroxylase activity, potentially reducing upstream steroid accumulation and the need for concomitant prednisone [4]. | Clinical trials proceeded without steroid co-administration [4] [6]. The inability to manage toxicities without steroids may have contributed to the tolerability issues [4]. |

Experimental Considerations for Researchers

For scientists studying agents like this compound, these clinical findings highlight key areas for preclinical investigation:

  • Tolerability and Dosing: The sex-specific and body mass-related bioavailability observed in early trials [7] underscores the need for robust pharmacokinetic/pharmacodynamic (PK/PD) models. Furthermore, the serious neurological adverse events indicate that standard toxicology screens should include specialized assessments for central nervous system effects.
  • Combination with Radiotherapy: Preclinical data suggests this compound can radiosensitize AR-positive triple-negative breast cancer cells by impairing double-strand DNA break repair [2]. The experimental workflow for such studies is outlined below.

G Start In vitro Cell Culture A1 AR-positive (AR+) TNBC Cell Lines Start->A1 A2 AR-negative (AR-) TNBC Cell Lines (Control) Start->A2 B Treatment Groups: - Vehicle Control - this compound alone - Radiation alone - this compound + Radiation A1->B E In vivo Validation: AR+ TNBC Xenograft Model A1->E A2->B C Clonogenic Survival Assay B->C D γH2AX Immunofluorescence (DNA Double-Strand Break Marker) B->D F Endpoint: Tumor Volume & Growth Delay Analysis E->F

Conclusion

References

Seviteronel combination therapy toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Seviteronel Toxicity Profile Overview

The table below summarizes the main toxicities observed in clinical trials, which were primarily dose-dependent and involved the central nervous system (CSP) and gastrointestinal (GI) systems [1] [2].

Adverse Event Grade (CTCAE v4.0) Frequency & Context Management Recommendations
CNS Toxicity (Concentration impairment, delirium, mental status changes) Gr 3/4 DLT at 750 mg and 600 mg QD in women; frequent in men, leading to trial modifications [1] [2]. Dose reduction or discontinuation. RP2D in women is 450 mg QD [2].
Fatigue Gr 1/2 (Mostly) Very common (37% in women's trial) [2]. Supportive care; assess for disease-related causes.
Nausea & Vomiting Gr 1/2 (Mostly) Very common (42% nausea, 37% vomiting in women) [2]. Prophylactic antiemetics are recommended.
Tremor Gr 1/2 (Mostly) Very common (42% in women's trial) [1] [2]. Patient counseling; typically not a dose-limiting toxicity.
Anemia Gr 3 One event deemed possibly related in women's trial [2]. Monitor CBC; manage per clinical guidelines.

Key Experimental Protocols & Preclinical Insights

For researchers designing experiments with this compound, here are methodologies from key preclinical and clinical studies.

Clinical Dosing Protocol (Phase I in Breast Cancer)

This protocol established the Recommended Phase 2 Dose (RP2D) for women [2].

  • Study Design: Open-label, dose de-escalation.
  • Dosing Cohorts: 750 mg, 600 mg, and 450 mg administered orally once daily in 28-day continuous cycles.
  • Dose-Limiting Toxicity (DLT) Definition: Any Grade 3 or higher adverse event deemed possibly, probably, or definitely related to this compound occurring from the first dose through the end of Cycle 1 (28 days).
  • Maximum Tolerated Dose (MTD) Definition: The highest dose at which the incidence of DLTs is less than 33%.
  • Key Outcome: The RP2D was determined to be 450 mg QD.
In Vitro Radiosensitization Protocol (TNBC Models)

This methodology assesses this compound's efficacy in combination with radiation [3] [4].

  • Cell Lines: Use AR-positive (AR+) TNBC models (e.g., MDA-MB-453, ACC-422). AR-negative controls (e.g., MDA-MB-231) are essential.
  • Clonogenic Survival Assay:
    • Pre-treatment: Treat cells with this compound (e.g., 5 µM) or vehicle for a specified period before irradiation.
    • Irradiation: Irradiate cells at various doses (e.g., 0-6 Gy).
    • Culture: Seed cells at low density and allow them to form colonies for 10-14 days.
    • Analysis: Fix, stain colonies, and count. Calculate the radiation enhancement ratio.
  • DNA Damage Repair Analysis (γH2AX Foci):
    • Treat and irradiate cells as above.
    • Fix cells at various time points post-IR (e.g., 6h, 16h, 24h).
    • Perform immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks.
    • Quantify the number of γH2AX foci per cell; delayed repair in combination groups indicates radiosensitization.

Mechanism of Action & Radiosensitization

This compound has a unique dual mechanism of action. It acts as a selective CYP17 lyase inhibitor (blocking androgen production) and a competitive androgen receptor (AR) antagonist [1] [2]. Preclinical evidence suggests that the combination of this compound with radiation therapy (RT) has a unique mechanism for radiosensitizing AR-positive triple-negative breast cancer (TNBC) cells [3] [4].

The following diagram illustrates this proposed mechanism and experimental workflow:

G cluster_mechanism Mechanism of Radiosensitization cluster_experiment Experimental Observation RT Radiation Therapy (RT) DDR DNA Damage Response (DDR) Gene Expression RT->DDR SEVI This compound (AR antagonist & CYP17 inhibitor) AR Androgen Receptor (AR) Activation SEVI->AR Inhibits SEVI->DDR Disrupts AR->DDR Promotes Repair Efficient DNA Repair (Radioresistance) DDR->Repair Break Persistent DNA Damage (Radiosensitization) DDR->Break Impaired Obs1 Increased AR binding to DDR genes post-RT+Sevi Break->Obs1 Obs2 Delayed repair of γH2AX foci Break->Obs2 Obs3 Not seen with Enzalutamide+RT Obs1->Obs3 Different mechanism from other AR inhibitors

Frequently Asked Questions (FAQs)

Q1: What is the recommended phase 2 dose (RP2D) of this compound for female patients?

  • A1: The RP2D for women with breast cancer is 450 mg administered orally once daily. This dose was determined after dose-limiting toxicities (DLTs) of confusional state and delirium were observed at higher doses (600 mg and 750 mg QD) [2].

Q2: Does this compound require concomitant steroid administration like abiraterone?

  • A2: No. A key differentiator of this compound in clinical trials is that it was administered without routine oral steroids. This is due to its higher selectivity for CYP17 17,20-lyase over 17-α hydroxylase, which may minimize the risk of mineralocorticoid excess [1].

Q3: Is this compound effective in patients who have developed resistance to enzalutamide?

  • A3: Preclinically, yes. This compound has shown activity against enzalutamide-resistant cell lines, including those expressing the AR F876L mutation, which confers resistance to enzalutamide. However, in a clinical trial for men with mCRPC who progressed on enzalutamide, single-agent this compound was associated with significant toxicity and limited efficacy, warranting no further investigation as a monotherapy in that specific population [1].

Q4: What is the most critical parameter to monitor in vitro when studying this compound as a radiosensitizer?

  • A4: The most critical parameter is the androgen receptor (AR) status of the cell lines. This compound selectively radiosensitizes AR-positive (AR+) TNBC models and has no such effect on AR-negative models, regardless of estrogen receptor expression [3] [4].

References

Seviteronel compared to galeterone orteronel

Author: Smolecule Technical Support Team. Date: February 2026

Overview of CYP17-Targeted Agents

Feature Seviteronel Galeterone Orteronel
Primary Mechanism CYP17 17,20-lyase inhibitor & Androgen Receptor (AR) antagonist [1] [2] CYP17 lyase inhibitor, AR antagonist, and induces AR degradation [3] CYP17 lyase inhibitor (less selective than abiraterone) [1]
Development Status Phase 2 for CRPC and breast cancer [1] [4] [3] Previously in Phase 3 for CRPC (development likely halted) [3] Previously in Phase 3 for CRPC (development discontinued) [5]
Key Differentiator Dual lyase/AR inhibition; activity against AR mutations (F876L, T877A) [1] [2] Triple-action mechanism including AR degradation [3] Improved lyase selectivity over abiraterone, but less than this compound [1]
Clinical Caveat Dexamethasone co-administration can mitigate side effects [1] [3] Not established Required concomitant steroids to manage mineralocorticoid excess [1]

Detailed Data on this compound

The following tables consolidate the available experimental data for this compound from the search results.

Pharmacokinetic Profile (Population Analysis)

This data is derived from a population pharmacokinetic analysis of 243 patients with advanced breast or prostate cancer across four clinical studies [1].

Parameter Value / Finding
Dose Range 50 - 750 mg (once daily or twice daily) [1]
Recommended Phase 2 Dose 450 mg QD (women), 600 mg QD (men) [1]
Pharmacokinetic Model Characterized by transit absorption and bi-phasic first-order elimination [1]
Key Covariates Body weight and sex were significant covariates on clearance, but not clinically relevant enough to change dosing [1]
Food Effect (Prandial Status) No clinically relevant impact [1]
Effect of Corticosteroids No significant effects from dexamethasone or prednisone [1]
Clinical Trial Efficacy & Safety

This data summarizes findings from specific Phase 1 and 2 clinical trials.

Aspect Details
Source Studies Phase 1 in women with advanced breast cancer (N=19) [4]; Phase 2 in men with mCRPC post-enzalutamide (N=17) [3]
Clinical Benefit (Breast Cancer) At 450 mg QD, 4 out of 7 subjects achieved clinical benefit (stable disease at 16 or 24 weeks) [4]
PSA Response (Prostate Cancer) 1 out of 17 patients (6%) had a PSA decline of ≥50% [3]
Common Adverse Events (All Grades) Tremor, nausea, vomiting, fatigue, concentration impairment [4] [3]
Dose-Limiting Toxicities Grade 3 mental status changes, delirium, and confusional state observed at 600 mg and 750 mg QD [4]
Preclinical Mechanistic Evidence

This data is supported by in vitro and in vivo studies, including one investigating this compound as a radiosensitizer [2].

Experimental Context Methodology Key Finding
Radiosensitization in AR+ TNBC Clonogenic survival assays in AR+ triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-453) treated with this compound and radiation [2]. This compound effectively radiosensitized AR+ TNBC cells, with radiation enhancement ratios of 1.20–1.89 [2].
DNA Damage Repair Analysis Immunofluorescent staining of γH2AX foci (a marker for DNA double-strand breaks) at various time points post-radiation [2]. This compound treatment caused significant delays in DNA repair at 6, 16, and 24 hours, impairing double-strand break repair [2].
In Vivo Validation AR+ TNBC xenograft models treated with this compound and radiation [2]. Combination treatment led to a significant reduction in tumor volume and delayed tumor growth compared to single modalities [2].

The following diagram illustrates the core mechanism of action of this compound and the logical flow of the key radiosensitization experiment described above.

G Start This compound's Dual Mechanism MOA1 Inhibits CYP17 Lyase Start->MOA1 MOA2 Antagonizes Androgen Receptor (AR) Start->MOA2 Effect1 Reduces intratumoral androgen synthesis MOA1->Effect1 Effect2 Blocks AR signaling and transcriptional activity MOA2->Effect2 Consequence Combined Effect on AR+ Cancer Cells Effect1->Consequence Effect2->Consequence Radio Experimental Radiosensitization Step1 AR+ TNBC Cells Treated with this compound + Radiation Radio->Step1 Step2 Impaired DSB Repair (Measured by γH2AX foci) Step1->Step2 Step3 Increased Radiosensitivity (Higher Clonogenic Cell Death) Step2->Step3 Step4 Reduced Tumor Growth in Xenograft Models Step3->Step4

References

Seviteronel androgen receptor inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Drug Comparison

The table below summarizes how Seviteronel compares to other AR-targeting agents based on the information found.

Drug Name Primary Mechanism(s) of Action Key Differentiators / Notes
This compound CYP17 lyase inhibitor + AR antagonist (dual action) [1] [2] Novel dual mechanism; effective radiosensitizer in AR+ TNBC models; may have different mechanism from enzalutamide [1] [2].
Enzalutamide AR antagonist (prevents nuclear translocation and DNA binding) [1] [2] Well-characterized second-generation anti-androgen; compared directly in this compound studies [1] [2].
Abiraterone Acetate CYP17 lyase inhibitor [1] [2] Lowers androgen levels; this compound reported as more effective at inhibiting CYP17 lyase in vitro [1] [2].
Flutamide Oral anti-androgen [3] Early AR-targeting drug; first clinical trials in breast cancer date back to the 1980s [3].

Experimental Data on this compound

The following table summarizes key experimental findings from a pre-clinical study on this compound in AR-positive TNBC models [1] [2].

Experimental Model Key Finding Quantitative Result / Metric
Cell Viability (in vitro) Limited single-agent effect IC₅₀ > 10 μM [1] [2]
Clonogenic Survival (in vitro) Effective radiosensitizer in high-AR models Radiation Enhancement Ratios: 1.20 - 1.89 [1] [2]
DNA Damage Repair (in vitro) Impaired double-strand break repair Significant delay in repair at 6, 16, and 24 hours (γH2AX foci) [1] [2]
Xenograft Model (in vivo) Enhanced radiation response Significant reduction in tumor volume and delay in tumor doubling/tripling times [1] [2]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the research:

  • Clonogenic Survival Assay: This is the gold standard for measuring radiation sensitivity. After treatment with the drug and radiation, cells are plated at low density and allowed to grow into colonies for 1-3 weeks. Colonies are then stained and counted. The survival fraction is calculated to determine the radiation enhancement ratio [1] [2].
  • DNA Damage Repair Analysis (γH2AX Foci): Immunofluorescence is used to stain for γH2AX, a marker for DNA double-strand breaks. Cells are fixed at specific time points after radiation, and the number of γH2AX foci per nucleus is counted manually or using automated imaging. A slower decrease in foci count over time indicates delayed DNA repair [1] [2].
  • In Vivo Xenograft Model: Immunodeficient mice are implanted with AR+ TNBC cancer cells. Once tumors are established, mice are treated with vehicle control, this compound alone, radiation alone, or the combination. Tumor volume is measured regularly to track growth, and the time for tumors to double or triple in size is calculated and compared between groups [1] [2].

Androgen Receptor Signaling Pathway in TNBC

The diagram below illustrates the androgen receptor signaling pathway and the points of inhibition for different drugs, which is central to understanding this compound's action.

AR_Signaling_Pathway cluster_nuc Androgens Androgens AR_Inactive AR (Inactive) Bound to HSPs Androgens->AR_Inactive Binds AR_Inhibitors AR Antagonists (e.g., Enzalutamide) AR_Inhibitors->Androgens Blocks Binding AR_Activated AR (Activated) Dissociated from HSPs AR_Inactive->AR_Activated Conformational Change AR_Nuclear AR Dimer in Nucleus AR_Activated->AR_Nuclear Nuclear Translocation CYP17_Inhibitors CYP17 Lyase Inhibitors (e.g., Abiraterone, this compound) CYP17_Inhibitors->Androgens Reduces Production ARE Androgen Response Element (ARE) on DNA AR_Nuclear->ARE DDR_Genes DNA Damage Response (DDR) Genes AR_Nuclear->DDR_Genes After Radiation TargetGenes Transcription of Target Genes ARE->TargetGenes CellProcesses Cell Proliferation & DNA Repair TargetGenes->CellProcesses DDR_Genes->CellProcesses This compound This compound (Dual Inhibitor) This compound->Androgens Reduces Production This compound->AR_Inactive Blocks Activation

Research Implications and Future Directions

The experimental data suggests that this compound's value may not lie in superior single-agent potency, but in its unique dual mechanism and efficacy in combination therapy, particularly with radiation [1] [2]. The finding that it causes increased AR binding to DNA damage response genes—an effect not seen with enzalutamide—indicates a distinct mechanism of radiosensitization that warrants further investigation [1] [2].

References

Seviteronel vs. Darolutamide: At a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Seviteronel Darolutamide
Primary Mechanism Dual CYP17 lyase inhibitor and AR antagonist [1] [2] [3] Potent, pure AR antagonist [4]
Key Molecular Action Inhibits androgen synthesis and blocks AR signaling; ~10-fold selectivity for lyase over hydroxylase [2] [5] High-affinity binding to the AR; inhibits AR nuclear translocation and DNA-binding [4]
Key Resistance Mutations Targeted Active against AR mutants (e.g., T877A, F876L) [5] Active against AR mutants (e.g., F877L, H875Y/T878A, F877/T878A) [2]
Clinical Status (in TNBC) Preclinical research (Phase I/II trials completed) [1] [2] [3] Not specifically reported for TNBC in results
Clinical Status (in Prostate Cancer) Phase II trials; development potentially discontinued due to tolerability issues [5] Approved for non-metastatic castration-resistant prostate cancer (nmCRPC) [4]
Notable Efficacy Findings Effective radiosensitizer in AR+ TNBC preclinical models; limited single-agent cytotoxicity [1] [3] In prostate cancer, improved metastasis-free survival with lower incidence of key side effects vs. other AR inhibitors [4]
Major Clinical Limitations Limited tolerability without steroid co-administration; cognitive impairment reported [5] Generally well-tolerated; common adverse events include fatigue, rash, and hot flush [4]

Mechanisms of Action and Experimental Evidence

This compound: A Dual-Action Inhibitor

This compound's unique mechanism combines two functions in one molecule:

  • CYP17 Lyase Inhibition: It potently inhibits the CYP17A1 enzyme, specifically blocking the 17,20-lyase activity critical for the production of downstream androgens (like DHEA) while having a lesser effect on 17-alpha-hydroxylase [2] [5]. This selectivity may lead to a different side-effect profile compared to broader CYP17 inhibitors like abiraterone.
  • Androgen Receptor Antagonism: It directly competes with androgens for binding to the AR ligand-binding domain, effectively blocking AR-mediated transcriptional programs [1] [3].

Key Supporting Experiment (Radiosensitization in TNBC):

  • Protocol: The efficacy of this compound as a radiosensitizer was evaluated in vitro using clonogenic survival assays on various breast cancer cell lines (e.g., AR+ TNBC models MDA-MB-453 and ACC-422). Cells were treated with this compound or vehicle, irradiated at different doses, allowed to form colonies, and then stained and counted to determine survival fractions [1] [3].
  • Findings: this compound treatment significantly reduced the survival fractions of AR+ TNBC cells after radiation compared to radiation alone, with radiation enhancement ratios (rER) ranging from 1.20 to 1.89. This effect was not observed in AR-negative models, confirming AR-dependent action [1]. Further analysis showed that radiosensitization was associated with impaired double-strand DNA break repair, as evidenced by persistent γH2AX foci [1] [3].
Darolutamide: A High-Affinity Pure Antagonist

Darolutamide is a structurally distinct second-generation AR inhibitor.

  • Pure Antagonism: It functions primarily as a high-affinity competitive antagonist at the AR, preventing its activation by androgens [4].
  • Broader Action: Its mechanism involves inhibiting AR nuclear translocation and binding to DNA [4]. Preclinical data shows it maintains activity against several AR mutations that can confer resistance to other AR inhibitors like enzalutamide and apalutamide [2].

Key Supporting Experiment (Efficacy in nmCRPC):

  • Protocol: The efficacy and safety of darolutamide were established in the ARAMIS trial, a randomized, double-blind, placebo-controlled Phase III clinical trial. Patients with nmCRPC were assigned to receive darolutamide or a placebo, both in addition to androgen deprivation therapy. The primary endpoint was metastasis-free survival (MFS) [4].
  • Findings: Darolutamide significantly improved MFS compared to placebo. A network meta-analysis of second-generation AR inhibitors later suggested that darolutamide, while effective, might have a different efficacy and toxicity profile compared to enzalutamide and apalutamide in this setting [4].

Key Experimental Protocols in Detail

For researchers looking to replicate or build upon these findings, here is a deeper dive into the methodologies.

1. Clonogenic Survival Assay for Radiosensitization [1] [3] This is the gold-standard in vitro method for measuring the effect of a drug on cell survival after radiation.

  • Cell Seeding: Plate cells at low density in dishes or multi-well plates.
  • Drug Treatment: After cell attachment, add the investigational drug (e.g., this compound) at the desired concentration. A vehicle control is essential.
  • Irradiation: Typically 1-24 hours after drug addition, irradiate plates at various doses (e.g., 0, 2, 4, 6, 8 Gy). Use a non-irradiated control.
  • Colony Formation: Incubate cells for 1-3 weeks until visible colonies form (usually >50 cells per colony).
  • Fixation and Staining: Remove media, fix cells with methanol or ethanol, and stain with crystal violet or methylene blue.
  • Quantification: Count colonies manually or with an automated system. Calculate the surviving fraction (SF) at each radiation dose: SF = (number of colonies formed) / (number of cells seeded × plating efficiency of non-irradiated controls). Plot SF vs. radiation dose to generate a survival curve.

2. In Vivo Xenograft Model for Radiosensitization [1]

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
  • Tumor Inoculation: Subcutaneously inject AR+ TNBC cells (e.g., MDA-MB-453) to establish tumors.
  • Treatment Groups: Once tumors reach a measurable volume (e.g., ~150-200 mm³), randomize mice into groups: Vehicle, this compound alone, Radiation alone, and this compound + Radiation.
  • Drug Administration: Administer this compound via oral gavage at a predetermined dose (e.g., 50-100 mg/kg) daily.
  • Radiation Delivery: When administered, locally irradiate tumors using a small-animal irradiator. Shield the rest of the mouse's body. A single or fractionated dose can be used (e.g., 4 Gy × 3 fractions).
  • Endpoint Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume. Record the time for tumors to double or triple in volume. Statistical analysis (e.g., ANOVA) is used to compare tumor growth curves between groups.

Visualizing the Core Mechanisms and Research Workflow

The diagrams below summarize the distinct mechanisms of action and a generalized experimental workflow for evaluating these agents.

This diagram illustrates the fundamental mechanistic difference: this compound has a dual action, while darolutamide is a pure AR antagonist.

g2 Start Start In Vitro Models In Vitro Models Start->In Vitro Models Cell Viability Assays Cell Viability Assays In Vitro Models->Cell Viability Assays Single-agent activity Clonogenic Survival Assays Clonogenic Survival Assays In Vitro Models->Clonogenic Survival Assays Radiosensitization potential DNA Repair Analysis DNA Repair Analysis Clonogenic Survival Assays->DNA Repair Analysis e.g., γH2AX foci In Vivo Validation In Vivo Validation DNA Repair Analysis->In Vivo Validation Xenograft Tumor Models Xenograft Tumor Models In Vivo Validation->Xenograft Tumor Models Efficacy & Tolerability Biomarker & Pathway Analysis Biomarker & Pathway Analysis Xenograft Tumor Models->Biomarker & Pathway Analysis Mechanistic insights Clinical Trial Design Clinical Trial Design Biomarker & Pathway Analysis->Clinical Trial Design

This flowchart outlines a standard preclinical research pathway for evaluating AR-targeting agents like this compound and darolutamide, from initial *in vitro screening to in vivo validation.*

Research Implications and Future Directions

  • This compound's Niche: Its promising preclinical activity as a radiosensitizer in AR+ TNBC and its ability to target specific resistance mutations present a compelling, though not yet clinically realized, therapeutic strategy [1] [5] [3].
  • Darolutamide's Profile: Its high specificity and favorable tolerability profile, as demonstrated in prostate cancer trials, make it a strong candidate for exploration in other AR-dependent diseases [4]. However, its utility in breast cancer remains less defined.
  • Critical Distinction: A key finding for your research is that AR inhibition does not appear to radiosensitize AR+/ER+ breast cancer cells [6]. The efficacy of these agents is highly context-dependent on the tumor's receptor expression profile.

References

Seviteronel biomarker response AR-positive tumors

Author: Smolecule Technical Support Team. Date: February 2026

Seviteronel Profile and Clinical Trial Data

This compound (INO-464) is an oral, selective inhibitor of CYP17 lyase and an androgen receptor antagonist [1] [2]. This dual mechanism suppresses androgen production and blocks AR signaling.

A Phase 1 clinical trial evaluated this compound in women with ER-positive or triple-negative breast cancer (TNBC) [1]. The key findings are summarized below.

Trial Aspect Findings and Outcomes
Recommended Phase 2 Dose (RP2D) 450 mg, once daily [1]
Most Common Adverse Events (AEs) Tremor (42%), nausea (42%), vomiting (37%), fatigue (37%); mostly Grade 1/2 [1]
Grade 3/4 Related AEs Anemia, delirium, mental status change, confusional state (each occurring in one subject) [1]
Clinical Benefit Rate at 4 mo (CBR16) 2 of 7 subjects at RP2D (1 TNBC, 1 ER+) [1]
Clinical Benefit Rate at 6 mo (CBR24) 2 of 7 subjects at RP2D (both ER+) [1]
Objective Tumor Response None reported in the trial [1]

Preclinical Data on Radiosensitization

Preclinical studies suggest this compound's potential as a radiosensitizer in AR-positive triple-negative breast cancer (AR+ TNBC) models [2] [3]. The diagrams below illustrate the experimental workflow and proposed mechanism for this effect.

workflow cluster_a In Vitro & In Vivo Experimental Workflow cluster_b Proposed Mechanism of Radiosensitization AR+ TNBC Cell Models AR+ TNBC Cell Models Treatments This compound vs. Enzalutamide vs. Control AR+ TNBC Cell Models->Treatments Assays • Cell Viability• Clonogenic Survival• γH2AX Foci Staining• In Vivo Tumor Growth Treatments->Assays AR- Cell Models AR- Cell Models AR- Cell Models->Treatments Key Finding:\nRadiosensitization\nin AR+ models only Key Finding: Radiosensitization in AR+ models only Assays->Key Finding:\nRadiosensitization\nin AR+ models only Radiation (RT) Radiation (RT) Induces dsDNA breaks Induces dsDNA breaks Radiation (RT)->Induces dsDNA breaks Cell Death Cell Death Induces dsDNA breaks->Cell Death This compound This compound Inhibits AR Inhibits AR This compound->Inhibits AR Impairs DNA Damage Repair Impairs DNA Damage Repair Inhibits AR->Impairs DNA Damage Repair Impairs DNA Damage Repair->Cell Death

The key quantitative findings from these preclinical studies include:

  • Radiation Enhancement Ratio: Ranged from 1.20 to 1.89 in AR+ TNBC models with high AR expression [2].
  • Delayed DNA Repair: Significant delays in double-strand break repair were observed at 6, 16, and 24 hours post-radiation in this compound-treated AR+ cells [2].
  • In Vivo Synergy: In an AR+ TNBC xenograft model, combination treatment with this compound and radiation led to a significant reduction in tumor volume and a delay in tumor doubling/tripling times compared to either treatment alone [2].

Research Context and Further Directions

The interest in this compound for breast cancer is rooted in the role of the Androgen Receptor as a biomarker. Its function and prognostic value differ significantly across breast cancer subtypes [4] [5] [6].

  • In ER-positive breast cancer, AR expression is generally associated with a favorable prognosis and may act as a tumor suppressor [4] [5].
  • In TNBC, AR signaling appears to have an oncogenic role, driving tumor growth. A subgroup of TNBC, known as the Luminal Androgen Receptor (LAR) subtype, is characterized by AR-driven tumors [6].

For a comprehensive comparison with other alternatives, I suggest you:

  • Consult clinical trial registries like ClinicalTrials.gov to find active or completed trials for this compound and other AR-targeted agents (e.g., enzalutamide, abiraterone acetate).
  • Search for recent review articles in oncology journals that perform meta-analyses or systematic comparisons of emerging therapies for AR-positive tumors.

References

Seviteronel vs. Alternatives: Mechanism and Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available comparative information on seviteronel and other relevant agents.

Feature This compound (INO-464) Enzalutamide (Xtandi) Abiraterone Acetate (Zytiga)
Primary Mechanism of Action Dual CYP17 lyase inhibitor and androgen receptor (AR) antagonist [1] [2] [3] Second-generation androgen receptor antagonist [1] [2] Irreversible inhibitor of CYP17 (17,20-lyase and 17α-hydroxylase) [1] [2]
Key Differentiating Mechanism ~10-fold selectivity for CYP17 lyase over hydroxylase; activity against AR with F876L and T877A mutations [1] [2] Prevents AR nuclear translocation and DNA binding; no CYP17 inhibition [1] [2] [3] Potently inhibits both CYP17 activities, requiring co-administration of steroids (e.g., prednisone) [1] [2]
Status in mCRPC (post-Enzalutamide) Clinical development discontinued due to toxicity and lack of efficacy [1] [2] Standard of care; approved for various settings of prostate cancer [4] [5] Standard of care; approved for mCRPC [4] [6]
Efficacy in Post-Enzalutamide Setting PSA response rate (≥50% decline): 6% (1 of 17 patients) [1] [2] Not applicable (post-itself) Used sequentially after enzalutamide; cross-resistance can attenuate response [6]
Common Adverse Events Concentration impairment, fatigue, tremor, nausea [1] [2] Fatigue, hot flash, gynecomastia [5] Mineralocorticoid excess (managed with steroids); fatigue [1] [2]
Steroid Co-administration Not required [1] [2] Not required Required [1] [2]

Experimental Protocol from Key Phase 2 Study

The primary source of clinical data for this compound in the post-enzalutamide setting comes from the Phase 2 study (NCT02130700). Here is a summary of its methodology [1] [2]:

  • Study Design: Open-label, single-arm Phase 2 trial.
  • Patient Population: 17 men with progressive mCRPC previously treated with enzalutamide for >3 months. Patients were divided into cohorts with or without prior docetaxel chemotherapy.
  • Primary Objective: Determine the rate of significant PSA response (defined as a ≥50% decline from baseline after 12 weeks of treatment).
  • Dosing Protocols: The dosing regimen was amended due to toxicity:
    • Initial: 150 mg orally twice daily, titrated up to 450 mg twice daily.
    • Amendment 1: Changed to 750 mg orally once daily.
    • Amendment 2: Further reduced to 600 mg orally once daily.
  • Statistical Design: Used a Simon optimal two-stage design. The first stage required at least 1 response out of 9 patients in a cohort to proceed to further enrollment.

The following diagram illustrates the structure and outcome of this clinical trial.

Start Phase 2 Study (NCT02130700) Patients with mCRPC post-Enzalutamide (n=17) D1 Dosing Regimen 1 150 mg BID, titrating to 450 mg BID Start->D1 D2 Dosing Regimen 2 (Amended) 750 mg Once Daily D1->D2 Due to toxicity A1 Adverse Events - Concentration impairment - Fatigue - Tremor - Nausea D1->A1 E1 Efficacy Outcome PSA Response (≥50% decline): 6% (1/17 patients) D1->E1 Primary Endpoint D3 Dosing Regimen 3 (Amended) 600 mg Once Daily D2->D3 Due to frequent dose reductions D2->A1 D2->E1 D3->A1 D3->E1 Conclusion Conclusion: Trial terminated early. Not tolerated, insufficient clinical activity. A1->Conclusion E1->Conclusion

Research Implications and Context

  • The Unmet Need: The study was initiated to address cross-resistance between approved agents like enzalutamide and abiraterone. Sequential use often shows minimal improvement, driven by AR mutations and splice variants [1] [2].
  • Mechanistic Rationale: this compound's dual mechanism was scientifically sound. Preclinical data showed it was more potent than abiraterone in enzalutamide-resistant cell lines and effective against AR mutations like F876L, which can convert enzalutamide into an agonist [1] [2] [3].
  • Conclusion for Drug Developers: The Phase 2 trial concluded that further development of this compound in this patient population and without oral steroid co-administration is not supported due to limited tolerability and insignificant response rates [1] [2]. This highlights the challenge of overcoming advanced resistance mechanisms and the importance of managing toxicity, even for mechanistically promising compounds.

It is worth noting that research on this compound has also explored its potential as a radiosensitizer in AR-positive triple-negative breast cancer (TNBC), with different findings regarding its mechanism compared to enzalutamide [3].

References

Seviteronel safety profile comparison other CYP17 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Seviteronel vs. Other Agents: Safety and Efficacy Profile

The table below summarizes the safety and activity data for this compound from Phase I clinical trials, alongside common adverse events associated with other relevant drugs for context.

Agent Most Common Adverse Events (AEs) Serious Adverse Events (SAEs) & DLTs Recommended Phase 2 Dose (RP2D) Reported Clinical Activity
This compound (in men with CRPC) [1] Fatigue (71%), Dizziness (52%), Blurred vision (38%), Dysgeusia (33% - taste disorder). Mostly Grade 1-2. No DLTs observed up to 750 mg once daily. 600 mg once daily Not the primary focus of this early trial; activity was assessed as a secondary objective [1].
This compound (in women with breast cancer) [2] [3] Tremor (42%), Nausea (42%), Vomiting (37%), Fatigue (37%). Mostly Grade 1-2. DLTs occurred: G3 confusional state (750 mg), G3 mental status change & G3 delirium (600 mg). No DLTs at 450 mg. 450 mg once daily CBR16/24: 4 of 7 pts at RP2D (450 mg) had clinical benefit at 16 or 24 weeks. No objective tumor responses [2].
Abiraterone Acetate (in men with mCRPC) [4] Musculoskeletal/connective tissue disorders, Anemia, Back pain, Hypertension, Fatigue, Hypokalemia [4]. More Grade 3/4 AEs and deaths occurred in the standard-of-care group compared to the abiraterone group [4]. N/A (Approved drug) N/A
Enzalutamide (as referenced) [5] Preclinical study; safety profile not detailed in these results. Preclinical study; not assessed. N/A (Approved drug) Preclinical data showed it radiosensitized AR+ TNBC cells [5].

Detailed Experimental Protocols and Key Findings

To ensure reproducibility, here is a detailed overview of the methodologies from the key this compound clinical trials.

Phase I Study in Men with Castration-Resistant Prostate Cancer (CRPC) [1]
  • Objective: Primary: Establish safety, tolerability, and maximum tolerated dose (MTD). Secondary: Assess pharmacokinetics, PSA levels, and tumor response.
  • Study Design: Open-label, dose-escalation.
  • Dosing: this compound was administered once daily at 600 mg (with dose titration), 750 mg, and 900 mg (without titration) in 28-day cycles.
  • Patient Population: 21 chemotherapy-naïve men with CRPC, the majority of whom had progressed on prior abiraterone or enzalutamide.
  • Key Safety Findings: The study did not observe any dose-limiting toxicities (DLTs) through the 750 mg dose. Most AEs were Grade 1 or 2, and common AEs like dizziness and blurred vision often improved with dose reduction or interruption. The 600 mg dose was selected as the RP2D.
Phase I Study in Women with Breast Cancer [2] [3]
  • Objective: Primary: Determine safety, tolerability, and MTD. Secondary: Describe pharmacokinetics in women and estimate initial activity via clinical benefit rate (CBR).
  • Study Design: Open-label, dose de-escalation.
  • Dosing: this compound was administered in de-escalating cohorts of 750 mg, 600 mg, and 450 mg once daily after DLTs were observed at higher doses.
  • Patient Population: 19 women with locally advanced or metastatic ER+ breast cancer or triple-negative breast cancer (TNBC).
  • Key Safety Findings: DLTs involving central nervous system effects (confusional state, delirium) were observed at 750 mg and 600 mg doses. No DLTs were found at 450 mg, establishing it as the RP2D.
  • Key Efficacy Findings: Clinical benefit, defined as stable disease or better, was observed in 2 TNBC patients at 16 weeks and 2 ER+ patients at 24 weeks at the RP2D.

Mechanism of Action and Signaling Pathway

This compound has a dual mechanism of action, which distinguishes it from some other hormonal therapies [2] [5]:

  • CYP17 Lyase Inhibition: It selectively inhibits the CYP17A1 enzyme, specifically blocking its 17,20-lyase activity. This crucial step disrupts the synthesis of androgens (like DHEA and androstenedione) downstream from pregnenolone.
  • Androgen Receptor Antagonism: It acts as a competitive antagonist of the androgen receptor (AR), binding to it and preventing its activation by androgens, even some mutated forms of the receptor.

The diagram below illustrates where this compound acts in the androgen synthesis pathway and on the AR itself.

G Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17 Androstenedione Androstenedione Progesterone->Androstenedione CYP17 Lyase Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-Reductase AR AR DHT->AR GeneTranscription GeneTranscription AR->GeneTranscription Activation This compound This compound This compound->Androstenedione 1. Inhibits Synthesis This compound->AR 2. Antagonizes Binding

Key Differentiators and Considerations for Researchers

  • Dual Mechanism: this compound's combination of CYP17 lyase inhibition and direct AR antagonism in a single molecule is a key differentiator from agents like abiraterone (primarily a CYP17 inhibitor) or enzalutamide (primarily an AR antagonist) [2] [5].
  • Tolerability and Dosing: The safety profile is characterized by neurologic (dizziness, tremor) and gastrointestinal events, which are distinct from the mineralocorticoid-related AEs (hypertension, hypokalemia) common with abiraterone or the musculoskeletal issues reported with AR inhibitors [1] [2] [4]. The RP2D differs by sex and cancer type (600 mg for men with CRPC, 450 mg for women with breast cancer), highlighting the importance of context in trial design [1] [2].
  • Potential in Combination Therapy: Preclinical evidence suggests this compound may have a radiosensitizing effect in AR-positive triple-negative breast cancer models, indicating its potential utility in combination with radiation therapy [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

399.12060406 g/mol

Monoisotopic Mass

399.12060406 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8S5OIN36X4

Wikipedia

Seviteronel

Dates

Last modified: 07-15-2023
1: Gomez L, Kovac JR, Lamb DJ. CYP17A1 inhibitors in castration-resistant prostate cancer. Steroids. 2015 Mar;95:80-7. doi: 10.1016/j.steroids.2014.12.021. Epub 2015 Jan 3. Review. PubMed PMID: 25560485; PubMed Central PMCID: PMC4323677.
2: Toren PJ, Kim S, Pham S, Mangalji A, Adomat H, Guns ES, Zoubeidi A, Moore W, Gleave ME. Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer. Mol Cancer Ther. 2015 Jan;14(1):59-69. doi: 10.1158/1535-7163.MCT-14-0521. Epub 2014 Oct 28. PubMed PMID: 25351916.
3: Rafferty SW, Eisner JR, Moore WR, Schotzinger RJ, Hoekstra WJ. Highly-selective 4-(1,2,3-triazole)-based P450c17a 17,20-lyase inhibitors. Bioorg Med Chem Lett. 2014 Jun 1;24(11):2444-7. doi: 10.1016/j.bmcl.2014.04.024. Epub 2014 Apr 16. PubMed PMID: 24775307.
4: Stein MN, Patel N, Bershadskiy A, Sokoloff A, Singer EA. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer. Asian J Androl. 2014 May-Jun;16(3):387-400. doi: 10.4103/1008-682X.129133. Review. PubMed PMID: 24759590; PubMed Central PMCID: PMC4023364.
5: Yin L, Hu Q. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Nat Rev Urol. 2014 Jan;11(1):32-42. doi: 10.1038/nrurol.2013.274. Epub 2013 Nov 26. Review. PubMed PMID: 24276076.
6: Yin L, Hu Q, Hartmann RW. Recent progress in pharmaceutical therapies for castration-resistant prostate cancer. Int J Mol Sci. 2013 Jul 4;14(7):13958-78. doi: 10.3390/ijms140713958. Review. PubMed PMID: 23880851; PubMed Central PMCID: PMC3742227.

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